molecular formula C6H8N2<br>C6H8N2<br>CN(CH2)4CN B7769403 Adiponitrile CAS No. 68411-90-5

Adiponitrile

Cat. No.: B7769403
CAS No.: 68411-90-5
M. Wt: 108.14 g/mol
InChI Key: BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Description

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanedinitrile
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InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2
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InChI Key

BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Canonical SMILES

C(CCC#N)CC#N
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Molecular Formula

C6H8N2, Array
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DSSTOX Substance ID

DTXSID3021936
Record name Hexanedinitrile
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Molecular Weight

108.14 g/mol
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Physical Description

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.]
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Boiling Point

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F
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Flash Point

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5%
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Density

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97
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Vapor Density

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73
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Vapor Pressure

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg
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Impurities

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source.
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Color/Form

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid

CAS No.

111-69-3, 68411-90-5
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Melting Point

36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Adiponitrile from Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant industrial synthesis of adiponitrile (B1665535) from butadiene: the nickel-catalyzed hydrocyanation process. The document details the core mechanistic principles, presents quantitative performance data, outlines experimental protocols, and visualizes the complex reaction pathways.

Executive Summary

The synthesis of this compound, a crucial precursor to nylon-6,6, is dominated by the three-step hydrocyanation of butadiene. This process, originally developed by DuPont, is a landmark example of homogeneous catalysis in industry.[1][2] It involves the initial addition of hydrogen cyanide (HCN) to butadiene to form a mixture of pentenenitriles, followed by the isomerization of the undesired branched isomer to its linear counterpart, and finally, a second hydrocyanation to yield this compound.[2][3] The process is renowned for its high efficiency and atom economy, with overall yields reaching up to 99%.[4] The key to this remarkable efficiency lies in the use of zero-valent nickel catalysts complexed with phosphorus-based ligands.[2][4]

The Three-Stage Synthesis Pathway

The conversion of butadiene to this compound is a sequential process, each stage optimized with specific catalysts and conditions to maximize the yield of the desired linear dinitrile.

The overall reaction is as follows:

CH₂=CH-CH=CH₂ + 2 HCN → NC-(CH₂)₄-CN

This net reaction is broken down into three key stages:

  • Primary Hydrocyanation: The addition of one molecule of HCN to butadiene.

  • Isomerization: The conversion of the branched by-product, 2-methyl-3-butenenitrile (B95465) (2M3BN), to the linear and more desirable 3-pentenenitrile (B94367) (3PN).

  • Secondary Hydrocyanation: The addition of a second molecule of HCN to the pentenenitrile isomers to form this compound.

Below is a logical diagram illustrating the overall process flow.

G Butadiene 1,3-Butadiene PrimaryHydrocyanation Primary Hydrocyanation (Ni(0)/Phosphorus Ligand) Butadiene->PrimaryHydrocyanation HCN1 HCN HCN1->PrimaryHydrocyanation MixPN Pentenenitrile Mixture PrimaryHydrocyanation->MixPN Separation1 Separation MixPN->Separation1 TwoM3BN 2-Methyl-3-butenenitrile (2M3BN) Separation1->TwoM3BN Branched ThreePN 3-Pentenenitrile (3PN) Separation1->ThreePN Linear Isomerization Isomerization (Ni(0)/Phosphorus Ligand) TwoM3BN->Isomerization SecondaryHydrocyanation Secondary Hydrocyanation (Ni(0)/Phosphorus Ligand + Lewis Acid) ThreePN->SecondaryHydrocyanation Isomerization->ThreePN HCN2 HCN HCN2->SecondaryHydrocyanation This compound This compound (ADN) SecondaryHydrocyanation->this compound Purification Purification This compound->Purification FinalProduct High-Purity this compound Purification->FinalProduct

Figure 1: Overall process flow for this compound synthesis.

Core Mechanism: The Nickel-Catalyzed Catalytic Cycles

The heart of the this compound synthesis lies in the catalytic activity of zero-valent nickel complexes. The mechanism for both hydrocyanation and isomerization involves a series of fundamental organometallic steps: oxidative addition, migratory insertion, and reductive elimination.

Primary Hydrocyanation: Butadiene to Pentenenitriles

The first hydrocyanation of butadiene yields a mixture of the linear 3-pentenenitrile (3PN) and the branched 2-methyl-3-butenenitrile (2M3BN).[5] The ratio of these isomers is highly dependent on the nature of the phosphorus-based ligand attached to the nickel catalyst.[3]

The catalytic cycle for the primary hydrocyanation is depicted below:

G NiL4 Ni(0)L4 NiL3 Ni(0)L3 NiL4->NiL3 - L HNiCNL3 H-Ni(II)(CN)L3 NiL3->HNiCNL3 Oxidative Addition of HCN HCN_add + HCN OxidativeAddition Oxidative Addition AllylNiCNL2 (η³-C4H7)Ni(II)(CN)L2 HNiCNL3->AllylNiCNL2 Butadiene Insertion Butadiene_add + Butadiene MigratoryInsertion Migratory Insertion PN_complex (PN)Ni(0)L3 AllylNiCNL2->PN_complex Reductive Elimination ReductiveElimination Reductive Elimination PN_complex->NiL3 - Pentenenitriles PN_release - Pentenenitriles

Figure 2: Catalytic cycle for the primary hydrocyanation of butadiene.
Isomerization of 2-Methyl-3-butenenitrile

The undesired branched isomer, 2M3BN, is converted to the linear 3PN in a separate step, also catalyzed by a nickel(0)-phosphorus ligand complex.[6] This step is crucial for maximizing the overall yield of this compound. The mechanism involves the reversible oxidative addition of the C-CN bond of 2M3BN to the nickel center.

The isomerization pathway is as follows:

Figure 3: Mechanism of 2M3BN to 3PN isomerization.
Secondary Hydrocyanation: Pentenenitriles to this compound

In the final step, a second molecule of HCN is added to 3-pentenenitrile (and any other linear pentenenitrile isomers present) to form this compound. This reaction requires the presence of a Lewis acid co-catalyst, such as AlCl₃ or ZnCl₂, in addition to the nickel catalyst.[3] The Lewis acid is believed to coordinate to the nitrile group of the pentenenitrile, activating the double bond towards nucleophilic attack by the nickel hydride intermediate and accelerating the rate-limiting reductive elimination step.

The catalytic cycle for the secondary hydrocyanation is similar to the primary hydrocyanation, with the key difference being the involvement of the Lewis acid.

Quantitative Data Presentation

The efficiency of each stage of the this compound synthesis is highly dependent on the catalyst system and reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Primary Hydrocyanation of Butadiene

Catalyst SystemLigandTemperature (°C)Pressure (bar)3PN:2M3BN RatioButadiene Conversion (%)Reference
Ni(0)Monodentate Phosphite10015~70:30~90[2][7]
Ni(COD)₂1,4-bis(diphenylphosphino)butaneNot SpecifiedNot Specified97:3Not Specified[5]
Ni(0)Triptycene-based diphosphine90Not Specifiedup to 98:2High[3]

Table 2: Isomerization of 2-Methyl-3-butenenitrile to 3-Pentenenitrile

Catalyst SystemLigandTemperature (°C)Time (h)2M3BN Conversion (%)3PN Selectivity (%)Reference
Ni(COD)₂1,4-bis(diphenylphosphino)butaneNot Specified193.4>99[5]
NiL₄ (L=tri-O-p-tolyl phosphite)1,5-bis(diphenylphosphino)pentaneNot Specified393.4>98[6]
Zero-valent NickelTriethyl Phosphite10-200VariablePractical LevelsNot Specified[8]

Table 3: Secondary Hydrocyanation of 3-Pentenenitrile

Catalyst SystemLewis AcidTemperature (°C)Pressure (bar)This compound Yield (%)This compound Selectivity (%)Reference
Ni(0)/PhosphiteAlCl₃30-1501-20High81-87 (single-pass)[3][4]
Ni(0)/PhosphiteZnCl₂60-1201-10HighNot Specified[4]
Ni(0)/Triphenyl PhosphiteZnCl₂100105165[9]

Experimental Protocols

The following are generalized experimental protocols for the key stages of this compound synthesis, based on information from patents and scientific literature.

Catalyst Preparation (General)

A zero-valent nickel catalyst precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], is typically used. The active catalyst is prepared in situ by reacting Ni(COD)₂ with the desired phosphorus-containing ligand in an inert solvent (e.g., toluene (B28343) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Procedure: In a Schlenk flask under an inert atmosphere, charge Ni(COD)₂ and the phosphorus ligand in the desired molar ratio (typically 1:1 to 1:4 Ni:ligand). Add anhydrous, deoxygenated solvent and stir the mixture at room temperature until the ligand exchange is complete, often indicated by a color change. This solution of the active catalyst is then used directly in the hydrocyanation or isomerization reaction.

Primary Hydrocyanation of Butadiene
  • Reactants and Conditions:

    • Substrate: 1,3-Butadiene

    • Reagent: Hydrogen Cyanide (HCN)

    • Catalyst: Ni(0)/Phosphorus Ligand (e.g., monodentate or bidentate phosphite)

    • Solvent: Anhydrous, non-protic solvent (e.g., tetrahydrofuran, benzene) or excess butadiene.

    • Temperature: 80-130 °C[4]

    • Pressure: 5-20 bar[4]

  • Procedure:

    • Charge a pressure reactor with the prepared nickel catalyst solution and the solvent.

    • Introduce a known amount of 1,3-butadiene.

    • Heat the reactor to the desired temperature.

    • Slowly feed liquid or gaseous HCN into the reactor over a period of time, maintaining the desired pressure. The slow addition of HCN is crucial to avoid catalyst deactivation.[3]

    • After the addition is complete, maintain the reaction conditions for a specified duration to ensure complete conversion.

    • Cool the reactor and vent any unreacted butadiene.

    • The product mixture, containing 3-pentenenitrile, 2-methyl-3-butenenitrile, and the catalyst, is then subjected to distillation to separate the pentenenitrile isomers from the catalyst.

Isomerization of 2-Methyl-3-butenenitrile
  • Reactants and Conditions:

    • Substrate: 2-Methyl-3-butenenitrile

    • Catalyst: Ni(0)/Phosphorus Ligand (often the same as in the primary hydrocyanation)

    • Temperature: 60-120 °C[4]

  • Procedure:

    • In a reactor under an inert atmosphere, combine the isolated 2-methyl-3-butenenitrile with the nickel catalyst solution.

    • Heat the mixture to the desired temperature and maintain for a period of several hours.

    • Monitor the reaction progress by gas chromatography to determine the conversion of 2M3BN to 3PN.

    • Once equilibrium is reached or the desired conversion is achieved, the 3-pentenenitrile product is separated from the catalyst, typically by distillation.

Secondary Hydrocyanation of 3-Pentenenitrile
  • Reactants and Conditions:

    • Substrate: 3-Pentenenitrile

    • Reagent: Hydrogen Cyanide (HCN)

    • Catalyst: Ni(0)/Phosphorus Ligand

    • Co-catalyst: Lewis Acid (e.g., ZnCl₂, AlCl₃)

    • Temperature: 30-130 °C[4]

    • Pressure: 1-20 bar[4]

  • Procedure:

    • Charge a pressure reactor with the 3-pentenenitrile, the nickel catalyst, and the Lewis acid co-catalyst.

    • Heat the mixture to the desired temperature.

    • Slowly introduce HCN into the reactor, maintaining the desired temperature and pressure.

    • After the reaction is complete, the this compound product is separated from the catalyst and any by-products by distillation. The final product can be further purified to >99.5% purity.[4]

Conclusion

The nickel-catalyzed hydrocyanation of butadiene is a highly optimized and efficient industrial process for the synthesis of this compound. A thorough understanding of the underlying organometallic mechanisms, including the roles of the nickel catalyst, phosphorus ligands, and Lewis acid co-catalysts, is essential for further process improvements and the development of new catalytic systems. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working in the fields of catalysis, organic synthesis, and polymer chemistry.

References

physical and chemical properties of adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiponitrile (B1665535) ((CH₂)₄(CN)₂) is a crucial industrial chemical, primarily serving as a precursor in the synthesis of nylon 6,6. This colorless, viscous dinitrile is produced in large quantities annually, highlighting its economic and industrial significance. Beyond its role in polymer chemistry, its unique chemical structure makes it a subject of interest for various chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its primary chemical synthesis and reactions.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical processes.

Physical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₈N₂[1][2]
Molecular Weight 108.14 g/mol [1][2]
Appearance Colorless to light yellow, oily liquid[3][4]
Odor Practically odorless[3][4][5][6]
Melting Point 1 to 3 °C (34 to 37 °F; 274 to 276 K)[7][8][9][10]
Boiling Point 295.1 °C (563.1 °F; 568.2 K) at 760 mmHg[3][5][6][7][8][9]
Density 0.951 - 0.9676 g/mL at 20-25 °C[3][4][7][10][11]
Solubility in water 50 - 90 g/L at 20 °C[4][7]
Solubility in organic solvents Soluble in methanol, ethanol, chloroalkanes, and aromatics. Low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons.[3][12][13]
Vapor Pressure 300 mPa (0.002 mmHg) at 20 °C[5][6][7]
Vapor Density 3.7 (Air = 1)[4][5][11][14]
Refractive Index (n_D^20) 1.438[7][8][11][15]
Viscosity 9.1 cP at 20 °C; 5.8 cP at 30°C[3][14]
Flash Point 93 °C (199 °F; 366 K) (open cup)[5][6][7][8]
Autoignition Temperature 550 °C (1022 °F; 823 K)[7][11][16]
Explosive Limits 1.7 – 4.99%[5][7][14]
LogP (Octanol-Water Partition Coefficient) -0.32[3][4][14]
Chemical Identity
IdentifierValueReference
IUPAC Name Hexanedinitrile[1]
Synonyms 1,4-Dicyanobutane, Adipic acid dinitrile[1][4][9]
CAS Number 111-69-3[2][4][6]

Key Chemical Reactions

This compound is a versatile chemical intermediate. Its primary reactions involve the transformation of its nitrile functional groups.

Hydrogenation to Hexamethylenediamine (B150038)

The most significant industrial application of this compound is its hydrogenation to hexamethylenediamine (HMDA), a key monomer for the production of nylon 6,6.[17] This reaction is typically carried out at elevated temperature and pressure in the presence of a metal catalyst, such as Raney nickel or cobalt.[8][9] The addition of ammonia (B1221849) is often employed to suppress the formation of by-products.[18]

The overall reaction is as follows: NC(CH₂)₄CN + 4H₂ → H₂N(CH₂)₆NH₂

Hydrolysis to Adipic Acid

This compound can be hydrolyzed to form adipic acid. However, this method is not the primary industrial route for adipic acid production, as other more economical methods are available.[17] The hydrolysis can be catalyzed by acids or bases, or by enzymes such as nitrilases.[19]

The overall reaction is: NC(CH₂)₄CN + 4H₂O → HOOC(CH₂)₄COOH + 2NH₃

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM D3418 for determining the transition temperatures of polymers, adapted for a small organic molecule.[3][4][5][7][16]

Objective: To determine the melting point of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids (hermetic for volatile samples)

  • Crimper for sealing pans

  • Syringe for liquid sample handling

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation:

    • Tare an aluminum DSC pan and lid.

    • Using a micropipette, accurately weigh 5-10 mg of this compound into the pan.

    • Hermetically seal the pan using a crimper to prevent volatilization.

  • DSC Analysis:

    • Place the sealed sample pan in the DSC sample cell and an empty, sealed pan as a reference.

    • Equilibrate the cell at a temperature below the expected melting point (e.g., -20 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 50 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the melting endotherm. The peak temperature of the endotherm should also be reported.

Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for the purity analysis of this compound using a flame ionization detector (FID).

Objective: To determine the purity of an this compound sample.

Apparatus:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for polar compounds (e.g., a wax or a mid-polarity phenyl-substituted column)

  • Autosampler or manual syringe

  • Data acquisition and processing software

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

      • Note: The temperature program should be optimized to ensure good separation of impurities from the main this compound peak.[17][20][21][22][23]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to estimate the purity. For more accurate quantification, calibration with a certified reference standard is required.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6][14][15][24][25]

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be analyzed for characteristic absorption bands. Key expected peaks for this compound include:

      • C≡N stretch (nitrile group) around 2245 cm⁻¹.

      • C-H stretches (alkane CH₂) just below 3000 cm⁻¹.

      • C-H bending vibrations around 1460 cm⁻¹.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of an this compound sample for ¹H and ¹³C NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Apparatus:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.[26][27][28][29]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Expected Chemical Shifts (in CDCl₃):

    • ¹H NMR: Two multiplets corresponding to the two sets of non-equivalent methylene (B1212753) protons.

    • ¹³C NMR: Peaks corresponding to the nitrile carbons and the two different methylene carbons in the aliphatic chain.

Mandatory Visualizations

The following diagrams illustrate key chemical pathways involving this compound.

G Butadiene 1,3-Butadiene Pentenenitrile Pentenenitrile Isomers Butadiene->Pentenenitrile Ni Catalyst HCN1 HCN HCN1->Pentenenitrile This compound This compound Pentenenitrile->this compound Ni Catalyst HCN2 HCN HCN2->this compound

Caption: Synthesis of this compound from 1,3-Butadiene and Hydrogen Cyanide.

G This compound This compound HMDA Hexamethylenediamine This compound->HMDA Raney Ni or Co Catalyst High T, P Hydrogen 4H₂ Hydrogen->HMDA

Caption: Hydrogenation of this compound to Hexamethylenediamine.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions.[13][30][31][32]

  • Toxicity: Toxic by ingestion, inhalation, and skin absorption.[13][31][32] It can release hydrogen cyanide upon decomposition.[30][31]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.[31][32]

  • Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[31]

  • Disposal: Dispose of waste this compound in accordance with local, state, and federal regulations.[30]

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a thorough safety review and adherence to all applicable safety protocols.

References

Unlocking the Structure of Adiponitrile: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation of adiponitrile (B1665535) (NC(CH₂)₄CN). This compound is a critical industrial chemical, primarily used as a precursor in the synthesis of nylon 6,6. Accurate structural confirmation is paramount for quality control and process optimization. This document details the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Spectroscopic Data Summary for this compound

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound. These values are crucial for confirming its linear C6 dinitrile structure.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.43Triplet4Hα-CH₂ (adjacent to -CN)
~1.84Quintet4Hβ-CH₂

Data acquired in CDCl₃ at 90 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~119.4-C≡N
~24.8β-CH₂
~16.8α-CH₂

Data acquired in CDCl₃.[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2940StrongC-H Stretch (alkane)
~2247Strong, SharpC≡N Stretch (nitrile)
~1465MediumCH₂ Bend (scissoring)

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
108~54[M]⁺ (Molecular Ion)
81~100 (Base Peak)[M - HCN]⁺
68~54[C₅H₈]⁺
54~43[C₄H₆]⁺
41~100[C₃H₅]⁺

Data obtained via Electron Ionization (EI) at 75-70 eV.[1]

Interpretation of Spectroscopic Data

The structural elucidation of this compound is achieved by integrating the information from each spectroscopic technique.

  • ¹H NMR: The spectrum displays two distinct signals, consistent with the molecule's symmetry. The downfield triplet at ~2.43 ppm corresponds to the four protons on the carbons alpha to the electron-withdrawing nitrile groups. The upfield quintet at ~1.84 ppm represents the four protons on the beta carbons. The 1:1 integration ratio of these signals confirms the presence of two sets of four equivalent protons.

  • ¹³C NMR: The spectrum shows three signals, again reflecting the molecule's symmetry. The signal at ~119.4 ppm is characteristic of a nitrile carbon. The other two signals at ~24.8 ppm and ~16.8 ppm correspond to the two types of methylene (B1212753) (-CH₂-) carbons in the aliphatic chain.

  • Infrared Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 2247 cm⁻¹. This is a classic diagnostic peak for the stretching vibration of a nitrile (C≡N) functional group.[3][4][5] The strong absorption at ~2940 cm⁻¹ is characteristic of C-H stretching in the alkane backbone.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 108, which corresponds to the molecular weight of this compound (C₆H₈N₂).[1] The fragmentation pattern, including a prominent peak at m/z 81 resulting from the loss of a hydrogen cyanide (HCN) molecule, further supports the proposed structure.

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for utilizing spectroscopic data to determine the structure of a molecule like this compound.

G Workflow for Spectroscopic Structural Elucidation cluster_sample Initial Analysis cluster_primary_techniques Primary Spectroscopic Techniques cluster_data_interpretation Data Interpretation cluster_conclusion Final Structure Unknown Unknown Sample (e.g., this compound) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (e.g., C≡N, C-H) IR->IR_Data NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data Structure Proposed Structure NC-(CH₂)₄-CN MS_Data->Structure IR_Data->Structure NMR_Data->Structure

References

Early Industrial Synthesis Methods for Adiponitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the early industrial synthesis of adiponitrile (B1665535), tailored for researchers, scientists, and drug development professionals.

This compound (ADN) is a crucial chemical intermediate, primarily used in the production of nylon-6,6. Its industrial synthesis has evolved significantly over the decades, with early methods paving the way for more advanced and efficient technologies. This guide provides a detailed overview of the four principal early industrial routes to this compound: synthesis from adipic acid, indirect synthesis from butadiene via chlorination, direct hydrocyanation of butadiene, and the electrolytic hydrodimerization of acrylonitrile (B1666552).

Synthesis from Adipic Acid

One of the earliest methods for producing this compound was through the dehydrative amination of adipic acid. This process was carried out in either the liquid or gas phase.

Experimental Protocols:

  • Liquid-Phase Process:

    • Molten adipic acid is mixed with a diluent (such as this compound itself) and a catalyst, typically phosphoric acid or an acid salt.

    • Ammonia (B1221849) gas is introduced into the reactor containing the molten mixture.

    • The reaction is maintained at a temperature of 200-300°C.

    • The reaction proceeds through the formation of diammonium adipate (B1204190) and adipamide (B165785) intermediates.

    • The crude product mixture is then subjected to washing, settling, and filtration to separate the organic layer containing this compound.

    • The crude this compound is purified by distillation.

  • Gas-Phase Process:

    • Powdered adipic acid is vaporized.

    • The vaporized adipic acid is mixed with an excess of ammonia gas.

    • The gaseous mixture is passed through a reactor, which can be a fixed bed or a fluidized bed, containing a solid dehydration catalyst. Common catalysts include boron phosphate (B84403) or phosphoric acid on a silica (B1680970) support (H3PO4/SiO2).

    • The reaction is carried out at a temperature of 300-420°C.

    • The gaseous product stream, containing this compound, unreacted ammonia, and water, is cooled to condense the this compound.

    • Unreacted ammonia is recovered and recycled back to the reactor.

    • The condensed crude this compound is then purified.

Quantitative Data:

ParameterLiquid-Phase ProcessGas-Phase Process
Temperature 200-300°C300-420°C
Catalyst Phosphoric acid or acid saltsBoron phosphate, H3PO4/SiO2
Yield (with diluent) 84-93%92-96%
Yield (without diluent) 65-73.5%-
Selectivity -Up to 90% (fluidized bed)

Process Flow Diagram:

Adipic_Acid_to_this compound Adipic_Acid Adipic Acid Reactor Reactor (Liquid or Gas Phase) Catalyst Adipic_Acid->Reactor Ammonia Ammonia Ammonia->Reactor Separation Separation & Purification Reactor->Separation This compound This compound Separation->this compound Byproducts Water, Intermediates Separation->Byproducts

Synthesis of this compound from Adipic Acid.

Indirect Synthesis from Butadiene via Chlorination

Developed by DuPont in 1951, this "two-step method" was an important early route to this compound from butadiene.

Experimental Protocols:

  • Chlorination of Butadiene:

    • 1,3-butadiene and chlorine gas are reacted in the gas phase at a temperature of 200-300°C. This is a conjugate addition reaction.

    • The reaction yields a mixture of 1,4-dichloro-2-butene isomers.

  • Cyanation of Dichlorobutenes:

    • The mixture of dichlorobutenes is then reacted with a metal cyanide, typically sodium cyanide (NaCN), in the liquid phase.

    • This SN2 nucleophilic substitution reaction is carried out at around 80°C.

    • The product of this step is 1,4-dicyano-2-butene (B72079).

  • Hydrogenation to this compound:

    • The 1,4-dicyano-2-butene is then hydrogenated to produce this compound.

    • This step is typically carried out in the gas phase at 300°C using a palladium (Pd) catalyst.

Quantitative Data:

StepParameterValue
Chlorination Selectivity to Dichlorobutenes~96%
Cyanation Selectivity to 1,4-dicyano-2-butene~95%
Hydrogenation Selectivity to this compound95-97%

Reaction Pathway Diagram:

Butadiene_Chlorination_to_this compound Butadiene 1,3-Butadiene Chlorination Chlorination (200-300°C) Butadiene->Chlorination Cl2 Cl2 Cl2->Chlorination Dichlorobutene 1,4-Dichloro-2-butene Chlorination->Dichlorobutene Cyanation Cyanation (80°C) Dichlorobutene->Cyanation NaCN NaCN NaCN->Cyanation Dicyanobutene 1,4-Dicyano-2-butene Cyanation->Dicyanobutene Hydrogenation Hydrogenation (300°C, Pd catalyst) Dicyanobutene->Hydrogenation H2 H2 H2->Hydrogenation This compound This compound Hydrogenation->this compound

Indirect Synthesis of this compound from Butadiene.

Direct Hydrocyanation of Butadiene

Also developed by DuPont, this method represents a significant advancement over the chlorination route. It involves the direct addition of hydrogen cyanide (HCN) to butadiene, catalyzed by nickel complexes. The process is typically carried out in three main stages.

Experimental Protocols:

  • Primary Hydrocyanation:

  • Isomerization:

    • The mixture of pentenenitriles is fed to a second reactor.

    • In the presence of the same nickel catalyst and a Lewis acid co-catalyst (e.g., ZnCl2), the undesired 2M3BN is isomerized to the linear 3PN.

    • This stage is operated at a temperature of 60-120°C and a pressure of 1-10 bar.

  • Secondary Hydrocyanation:

    • The stream rich in 3-pentenenitrile is then sent to a third reactor.

    • More HCN is added, along with the nickel catalyst and a stronger Lewis acid promoter, commonly AlCl3.

    • This anti-Markovnikov addition of HCN to 3-pentenenitrile forms this compound.

    • The reaction is conducted at a temperature of 30-130°C and a pressure of 1-20 bar.

    • The final product is purified by multi-stage distillation.

Quantitative Data:

ParameterValue
Overall Yield 97-99%
Single-Pass Selectivity to ADN 81-87%
Product Purity (after distillation) >99.5%

Process Workflow:

Butadiene_Hydrocyanation cluster_0 Primary Hydrocyanation cluster_1 Isomerization cluster_2 Secondary Hydrocyanation Butadiene Butadiene Reactor1 Reactor 1 (80-130°C, 5-20 bar) Butadiene->Reactor1 HCN1 HCN HCN1->Reactor1 Catalyst1 Ni-Phosphite Catalyst Catalyst1->Reactor1 Pentenenitriles 3-PN + 2M3BN Reactor1->Pentenenitriles Lewis_Acid1 Lewis Acid (ZnCl2) Reactor2 Reactor 2 (60-120°C, 1-10 bar) Lewis_Acid1->Reactor2 Linear_PN 3-Pentenenitrile Reactor2->Linear_PN HCN2 HCN Reactor3 Reactor 3 (30-130°C, 1-20 bar) HCN2->Reactor3 Lewis_Acid2 Lewis Acid (AlCl3) Lewis_Acid2->Reactor3 Purification Distillation Reactor3->Purification This compound This compound Purification->this compound Pentenenitriles->Reactor2 Linear_PN->Reactor3

DuPont Direct Hydrocyanation Process.

Electrolytic Hydrodimerization of Acrylonitrile (EHD)

Pioneered by Monsanto in the 1960s, the electrolytic hydrodimerization (EHD) of acrylonitrile is a distinct electrochemical route to this compound.

Experimental Protocols:

  • Electrolyte Preparation:

    • An aqueous catholyte solution is prepared containing acrylonitrile, a conductive supporting salt (typically a quaternary ammonium (B1175870) salt), and often additives to buffer the pH and inhibit polymerization.

    • An anolyte, often a dilute acid solution, is prepared for the anode compartment in a divided cell setup.

  • Electrolysis:

    • The catholyte and anolyte are circulated through an electrolytic cell. The cell can be divided (with a membrane separating the anode and cathode compartments) or undivided.

    • A direct electric current is passed through the cell. The cathode is typically made of lead or cadmium, and the anode is often steel.

    • At the cathode, acrylonitrile undergoes reductive dimerization to form this compound.

    • The pH of the catholyte is maintained in the range of 7 to 9.5.

  • Product Separation and Purification:

    • The catholyte exiting the cell contains this compound, unreacted acrylonitrile, and the supporting salt.

    • The organic phase (this compound and unreacted acrylonitrile) is separated from the aqueous salt solution.

    • The unreacted acrylonitrile is separated from the this compound by distillation and recycled.

    • The aqueous salt solution is also recycled back to the electrolysis cell.

Quantitative Data:

ParameterValue
Selectivity to this compound ~90%
Cathode Material Lead, Cadmium
Anode Material Steel
Catholyte pH 7 - 9.5
Byproducts Propionitrile, biscyanoethyl ether

Logical Relationship Diagram:

EHD_Process cluster_cell Electrolytic Cell Cathode Cathode (Pb or Cd) Anode Anode (Steel) Cathode->Anode Electric Current Separator Phase Separator Cathode->Separator Catholyte Out Acrylonitrile Acrylonitrile Catholyte_Prep Catholyte Preparation Acrylonitrile->Catholyte_Prep Supporting_Salt Supporting Salt (Quaternary Ammonium) Supporting_Salt->Catholyte_Prep Catholyte_Prep->Cathode Catholyte In Distillation Distillation Separator->Distillation Organic Phase Recycled_Salt Recycled Supporting Salt Separator->Recycled_Salt Aqueous Phase This compound This compound Distillation->this compound Recycled_AN Recycled Acrylonitrile Distillation->Recycled_AN Recycled_AN->Catholyte_Prep Recycled_Salt->Catholyte_Prep

Monsanto Electrolytic Hydrodimerization (EHD) Process.

Thermodynamic Properties of Adiponitrile: An In-depth Technical Guide for Process Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermodynamic properties of adiponitrile (B1665535), a key intermediate in the production of nylon 6,6. Accurate thermodynamic data is crucial for the design, simulation, and optimization of chemical processes involving this compound. This document collates available experimental data, details relevant experimental methodologies, and presents logical relationships through data visualization to support process modeling activities.

Core Thermodynamic Properties of this compound

A summary of the key thermodynamic properties of this compound is presented below. The data has been compiled from various reliable sources to provide a solid foundation for process modeling.

Quantitative Data Summary

The following tables summarize the temperature-dependent thermodynamic properties of this compound.

Table 1: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (mmHg)
400.01[1]
1192[1]

Table 2: Heat of Vaporization of this compound

PropertyValueUnit
Heat of Vaporization70.4 x 10⁴J/kg

Table 3: Liquid Heat Capacity of this compound

Temperature (°F)Temperature (°C)Liquid Heat Capacity (Btu/lb-°F)Liquid Heat Capacity (J/g-°C)
8529.40.4802.008
9032.20.4802.008
9535.00.4802.008
10037.80.4802.008
10540.60.4802.008
11043.30.4802.008
11546.10.4802.008
12048.90.4802.008
12551.70.4802.008
13054.40.4802.008
13557.20.4802.008
14060.00.4802.008
14562.80.4802.008
15065.60.4802.008

Note: Conversion from Btu/lb-°F to J/g-°C is approximated as 1 Btu/lb-°F = 4.184 J/g-°C.

Table 4: Liquid Density of this compound

Temperature (°C)Density (g/mL)
200.9676[1]
250.951[1]

Table 5: Liquid Viscosity of this compound

Temperature (°C)Viscosity (cP)
209.1
255.74
702.6

Table 6: Other Physical Properties of this compound

PropertyValueUnitSource
Molecular Weight108.14 g/mol [2]
Boiling Point295°C[1][2]
Melting Point1-3°C[1][2]

Surface Tension:

Experimental Protocols

The determination of the aforementioned thermodynamic properties relies on established experimental techniques. Below are detailed methodologies for these key experiments.

Vapor Pressure Measurement (Static or Ebulliometric Method)

Objective: To determine the vapor pressure of liquid this compound at various temperatures.

Methodology:

  • Apparatus: A static vapor pressure apparatus or an ebulliometer is used. The static apparatus consists of a thermostated sample cell connected to a pressure measuring device (e.g., a mercury manometer or a capacitance diaphragm gauge). An ebulliometer measures the boiling point of the liquid at a controlled pressure.

  • Procedure (Static Method):

    • A purified sample of this compound is placed in the sample cell.

    • The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.

    • The sample cell is immersed in a constant-temperature bath, and the temperature is precisely controlled and measured.

    • Once thermal equilibrium is reached, the pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer.

    • Measurements are repeated at different temperatures to obtain the vapor pressure curve.

  • Data Analysis: The experimental data of vapor pressure versus temperature can be fitted to a suitable equation, such as the Antoine equation or the Clausius-Clapeyron equation, to describe the relationship.

Heat of Vaporization Measurement (Calorimetry)

Objective: To measure the enthalpy change associated with the phase transition of this compound from liquid to gas.

Methodology:

  • Apparatus: A calorimeter, specifically a vaporization calorimeter or a differential scanning calorimeter (DSC), is employed.

  • Procedure (Vaporization Calorimetry):

    • A known mass of this compound is placed in the calorimeter.

    • The sample is heated to its boiling point at a constant pressure.

    • A known amount of electrical energy is supplied to the sample to induce vaporization at a constant temperature and pressure.

    • The amount of substance vaporized is determined by mass difference or by collecting and quantifying the vapor.

  • Data Analysis: The heat of vaporization (ΔHvap) is calculated by dividing the supplied energy by the amount of substance vaporized.

Liquid Heat Capacity Measurement (Adiabatic or Differential Scanning Calorimetry)

Objective: To determine the amount of heat required to raise the temperature of a unit mass of liquid this compound by one degree.

Methodology:

  • Apparatus: An adiabatic calorimeter or a differential scanning calorimeter (DSC).

  • Procedure (DSC):

    • A known mass of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

    • The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis: The specific heat capacity (Cp) is determined from the differential heat flow, the heating rate, and the mass of the sample.

Liquid Density Measurement (Pycnometry or Vibrating Tube Densitometry)

Objective: To measure the mass per unit volume of liquid this compound.

Methodology:

  • Apparatus: A pycnometer (a glass flask with a precisely known volume) or a vibrating tube densitometer.

  • Procedure (Pycnometry):

    • The pycnometer is cleaned, dried, and its empty mass is accurately measured.

    • It is then filled with this compound, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a thermostat until it reaches the desired temperature, and the volume is adjusted precisely to the calibration mark.

    • The mass of the filled pycnometer is measured.

  • Data Analysis: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Liquid Viscosity Measurement (Capillary or Rotational Viscometry)

Objective: To measure the resistance to flow of liquid this compound.

Methodology:

  • Apparatus: A capillary viscometer (e.g., Ostwald or Ubbelohde type) or a rotational viscometer.

  • Procedure (Capillary Viscometer):

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in a constant-temperature bath to reach thermal equilibrium.

    • The liquid is drawn up one arm of the viscometer by suction.

    • The time taken for the liquid to flow between two marked points on the capillary is measured.

  • Data Analysis: The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the expected relationships between temperature and key thermodynamic properties of this compound based on the collected data and general physical principles.

Vapor Pressure increases with Temperature.

Viscosity decreases with increasing Temperature.

Density generally decreases with increasing Temperature.

This guide provides a foundational set of thermodynamic data and experimental context for this compound. For highly sensitive process modeling, it is recommended to consult specialized chemical engineering databases or conduct direct experimental measurements under process-specific conditions.

References

Navigating the Solubility Landscape of Adiponitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of adiponitrile (B1665535), a crucial intermediate in the production of nylon-6,6, within a diverse range of organic solvents. Understanding the solubility characteristics of this compound is paramount for process optimization, reaction kinetics, and the development of novel applications. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility of this compound

Table 1: Solubility of this compound in Various Solvents

Solvent ClassificationSolventTemperature (°C)SolubilityReference
Polar Protic Water2050 g/L[1][2][3][4]
Water2080 g/L
Water2090 g/L[5]
Methanol-Soluble[6][7][8]
Ethanol-Soluble[6][7][8]
Polar Aprotic Chloroform-Soluble[6][7][8]
Chloroalkanes-Soluble[6]
Aromatic Hydrocarbons-Soluble[6]
Nonpolar Carbon Disulfide-Low Solubility[6]
Ethyl Ether-Low Solubility[6]
Aliphatic Hydrocarbons-Low Solubility[6]
Cyclohexane-Insoluble[7][8]
Carbon Tetrachloride-Insoluble[7][8]

Note: "Soluble" indicates that this compound is readily miscible with the solvent, though specific quantitative values are not consistently reported in the cited literature. Further experimental determination is recommended for precise process parameters.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design. The following protocols outline two common methods for quantifying the solubility of a liquid solute, like this compound, in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the solvent and solute, and determining their respective masses.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals

  • Syringe and syringe filter (solvent-compatible)

  • Evaporating dish

  • Oven

Procedure:

  • Sample Preparation: Add an excess of this compound to a known mass of the organic solvent in a sealed glass vial. The presence of a distinct this compound phase ensures that the solution is saturated.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the set temperature until the two phases clearly separate.

  • Sample Extraction: Carefully extract a known mass of the saturated solvent phase using a pre-weighed syringe fitted with a filter to prevent any undissolved this compound from being collected.

  • Solvent Evaporation: Transfer the extracted saturated solution to a pre-weighed evaporating dish. Gently heat the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. The mass of the remaining this compound is then determined.

  • Calculation: The solubility is calculated as the mass of this compound per mass of the solvent (e.g., g/100 g solvent).

Spectroscopic Method (UV-Vis or IR)

Spectroscopic methods can be employed for more rapid solubility determination, especially when a large number of samples need to be analyzed. This method relies on creating a calibration curve that relates the absorbance of a specific spectroscopic feature to the concentration of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Spectrophotometer (UV-Vis or FT-IR)

  • Quartz or appropriate solvent-compatible cuvettes

  • Volumetric flasks and pipettes

  • Temperature-controlled cell holder

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard at a wavelength where this compound has a distinct absorption peak and the solvent does not interfere. For nitriles, the C≡N stretching vibration in the infrared (IR) region is often a suitable analytical band.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Extraction and Dilution:

    • Extract a small, known volume of the saturated solvent phase using a syringe and filter.

    • Dilute the extracted sample with a known volume of the pure solvent to bring the this compound concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the selected wavelength.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. The solubility is then expressed in the desired units (e.g., g/L or mol/L).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Select Solvent and Temperature prep_sol Prepare Saturated Solution (Excess this compound) start->prep_sol equilibrate Equilibrate at Constant Temperature prep_sol->equilibrate extract_g Extract Known Mass of Saturated Phase equilibrate->extract_g extract_s Extract and Dilute Saturated Phase equilibrate->extract_s evaporate Evaporate Solvent extract_g->evaporate weigh Weigh Residual this compound evaporate->weigh calculate_g Calculate Solubility (g/100g solvent) weigh->calculate_g cal_curve Prepare Calibration Curve measure_abs Measure Absorbance extract_s->measure_abs determine_conc Determine Concentration measure_abs->determine_conc calculate_s Calculate Solubility determine_conc->calculate_s

Caption: Workflow for Solubility Determination.

The diagram above outlines the key stages in determining the solubility of this compound, from initial preparation to the final calculation using either the gravimetric or spectroscopic method.

Logical_Relationship This compound This compound (Solute) Solubility Solubility This compound->Solubility Solvent Organic Solvent (Solvent) Solvent->Solubility Temperature Temperature Temperature->Solubility

References

electrochemical behavior of adiponitrile in different electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrochemical behavior of adiponitrile (B1665535) (ADN), a crucial chemical intermediate in the production of Nylon 6,6.[1][2] Beyond its role in polymer synthesis, this compound is gaining attention as a high-voltage solvent and electrolyte component in energy storage systems, such as lithium-ion batteries and supercapacitors.[3][4][5][6][7] This guide provides a comprehensive overview of its electrochemical properties in various electrolytes, detailed experimental protocols for its analysis, and a summary of key quantitative data to facilitate research and development.

Core Electrochemical Behavior and Synthesis

The most significant aspect of this compound's electrochemistry is its synthesis via the electrohydrodimerization (EHD) of acrylonitrile (B1666552) (AN).[1][8][9] This process, a cornerstone of industrial organic electrosynthesis, involves the cathodic reduction of two acrylonitrile molecules to form one molecule of this compound.[1][10]

The reaction is highly dependent on the electrolyte composition, which dictates the selectivity and efficiency of the process. Key byproducts include propionitrile (B127096) (PN) and various oligomers.[1] The overall reaction can be summarized as follows:

Cathode: 2 CH₂=CHCN + 2H₂O + 2e⁻ → NC(CH₂)₄CN + 2OH⁻ Anode: H₂O → ½ O₂ + 2H⁺ + 2e⁻ Overall: 2 CH₂=CHCN + H₂O → NC(CH₂)₄CN + ½ O₂[9]

Role of Different Electrolytes

The choice of electrolyte is paramount in controlling the reaction pathway and suppressing side reactions like hydrogen evolution.[11]

  • Aqueous Electrolytes with Quaternary Ammonium Salts (QAS): This is the most common system for industrial this compound production. Tetraalkylammonium (TAA) salts, such as tetraethylammonium (B1195904) ethylsulfate, are crucial for high selectivity towards this compound.[10][12] These salts are believed to function by:

    • Creating a hydrophobic microenvironment within the electrical double layer (EDL) at the cathode surface. This enhances the local concentration of acrylonitrile and repels water molecules.[1][13]

    • Stabilizing the radical anion intermediates, thereby favoring the dimerization pathway over further reduction to propionitrile.[11]

    • Suppressing the competing hydrogen evolution reaction.[1]

  • This compound as a Solvent/Co-solvent: this compound itself is investigated as a non-aqueous solvent for high-voltage applications due to its wide electrochemical stability window (approaching 6 V vs. Li/Li⁺) and high boiling point.[3][4] In these systems, salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), lithium bis(fluorosulfonyl)imide (LiFSI), and lithium difluoro(oxalate)borate (LiDFOB) are often employed.[6][14] The addition of co-solvents like ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC) is often necessary to improve conductivity and overcome the high melting point of this compound.[4][6]

  • Influence of Cations: The size of supporting alkali metal cations (e.g., Na⁺, K⁺, Cs⁺) in aqueous electrolytes can influence the availability of water at the electrode surface. Larger cations can limit the protonation of intermediates, thus favoring this compound formation over propionitrile.[11][15]

Quantitative Electrochemical Data

The following tables summarize key quantitative data on the electrochemical behavior and synthesis of this compound in different electrolyte systems.

Table 1: Physicochemical Properties of this compound-Based Electrolytes

Electrolyte SystemSaltConcentration (M)Ionic Conductivity (mS/cm)Viscosity (cP)Ref.
This compoundLiTFSI1--[14]
EC:ADN (1:1 vol)LiTFSI13.49.2[4]
ADN/DMC (1:1 wt)LiFSI15.8-[6]
ADN/DMC (1:1 wt)LiDFOB13.3-[6]

Table 2: Performance Metrics for this compound Electrosynthesis

CathodeElectrolyte SystemCurrent Density (mA/cm²)Selectivity for ADN (%)Faradaic Efficiency for ADN (%)Ref.
Bismuth Nanosheet0.1 M AN, 0.2 M TBAHSO₄, pH 9.2-81.21-[8]
Cadmium0.5 M Cs₃PO₄, 0.02 M TBAOH, 0.03 M EDTA, 0.6 M AN-2093-[11]
Lead/Lead Oxide/Carbon0.1 M AN, 0.2 M TBABF₄, pH 9.2--67 (at -0.85 V vs. RHE)[16]
Copper Nanowires0.1 M ADN in 1 M KOH with Methanol8081.6 (for ACN)-[17]

Note: The study with Copper Nanowires focuses on the reduction of this compound to 6-aminocapronitrile (ACN).

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the electrochemical behavior of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the redox behavior of species in the electrolyte and determine the electrochemical stability window of the solvent system.

Objective: To determine the oxidation and reduction potentials of this compound and/or reactants in a given electrolyte.

Methodology:

  • Cell Assembly: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or cadmium), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire or mesh).[4][18]

  • Electrolyte Preparation: The electrolyte is prepared by dissolving the supporting salt (e.g., tetraethylammonium tetrafluoroborate (B81430) or LiTFSI) in the solvent (e.g., this compound or an aqueous buffer) to the desired concentration (typically 0.1 M to 1 M).[4][6] The solution should be deaerated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen.

  • Instrumentation: The electrodes are connected to a potentiostat.

  • Experimental Parameters:

    • Potential Range: The scan is initiated from the open-circuit potential. For this compound-based non-aqueous systems, a wide potential window from approximately -3.0 V to +5.5 V vs. Li/Li⁺ might be scanned to determine the stability limits.[6] In aqueous systems for AN reduction, the scan would typically be in the cathodic direction to observe the reduction peaks.

    • Scan Rate: A typical scan rate is 100 mV/s.[19] Varying the scan rate can provide information about the reversibility and kinetics of the electrochemical processes.

  • Data Acquisition: The current response is recorded as a function of the applied potential. A background scan of the electrolyte without the analyte should be performed for comparison.[19]

Controlled-Potential Electrolysis (Bulk Electrolysis)

Controlled-potential electrolysis is used for the preparative synthesis of this compound from acrylonitrile and to determine the Faradaic efficiency of the reaction.

Objective: To synthesize this compound from acrylonitrile at a constant potential and quantify the reaction products.

Methodology:

  • Cell Assembly: A divided or undivided electrochemical cell with a larger working electrode surface area (e.g., lead plate, cadmium foil, or reticulated vitreous carbon) is used to facilitate bulk conversion.[8][20] A high surface area counter electrode (e.g., platinum gauze or graphite (B72142) sheet) is also employed.[20][21] In a divided cell, the anode and cathode compartments are separated by a membrane (e.g., Nafion) to prevent the oxidation of products.[22][23]

  • Electrolyte and Reactant Preparation: The catholyte consists of the aqueous supporting electrolyte (e.g., phosphate (B84403) buffer with a tetraalkylammonium salt) and acrylonitrile. The anolyte is typically the same supporting electrolyte without acrylonitrile. The solution should be stirred to ensure efficient mass transport to the electrode surface.[20]

  • Potential Selection: The working electrode potential is held constant at a value determined from prior cyclic voltammetry, typically at the peak or on the plateau of the reduction wave for acrylonitrile.

  • Electrolysis: The electrolysis is carried out until a significant amount of charge has passed or the current drops to a low, steady value, indicating the consumption of the reactant.[24]

  • Product Analysis: After electrolysis, the catholyte is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The extract is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify and quantify the products (this compound, propionitrile, etc.) and any remaining reactant.[17][25]

  • Calculation of Faradaic Efficiency: The Faradaic efficiency (FE) for this compound is calculated using the following formula: FE (%) = (moles of ADN produced × n × F) / Q_total × 100 where 'n' is the number of electrons transferred per mole of ADN formed (n=2), 'F' is the Faraday constant (96485 C/mol), and 'Q_total' is the total charge passed during the electrolysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in the electrochemistry of this compound can aid in understanding the underlying mechanisms.

Reaction Pathway for Electrohydrodimerization of Acrylonitrile

The following diagram illustrates the proposed reaction mechanism for the formation of this compound (ADN) and the side product propionitrile (PN) from acrylonitrile (AN) at the cathode.

EHD_Pathway cluster_electrode Cathode Surface / EDL cluster_bulk Bulk Electrolyte AN Acrylonitrile (AN) AN_rad_anion AN Radical Anion AN->AN_rad_anion + e⁻ Dimer_anion Dimer Dianion AN_rad_anion->Dimer_anion + AN Radical Anion (Dimerization) PN_intermediate Protonated Radical AN_rad_anion->PN_intermediate + H₂O - OH⁻ ADN This compound (ADN) Dimer_anion->ADN + 2H₂O - 2OH⁻ PN_anion PN Anion PN_intermediate->PN_anion + e⁻ PN Propionitrile (PN) PN_anion->PN + H₂O - OH⁻ AN_bulk->AN Mass Transport

Caption: Proposed reaction pathways for the electrohydrodimerization of acrylonitrile.

Experimental Workflow for Electrochemical Analysis

This diagram outlines a typical workflow for studying the electrochemical behavior of a compound like this compound.

Workflow prep Electrolyte Preparation (Solvent + Salt + Analyte) deaeration Deaeration (Inert Gas Purge) prep->deaeration cell_setup Three-Electrode Cell Assembly deaeration->cell_setup cv_analysis Cyclic Voltammetry (CV) (Determine Redox Potentials) cell_setup->cv_analysis cpe_setup Bulk Electrolysis Setup (Divided/Undivided Cell) cv_analysis->cpe_setup Inform Potential Selection cpe_run Controlled-Potential Electrolysis (CPE) cpe_setup->cpe_run product_extraction Product Extraction & Workup cpe_run->product_extraction analysis Product Analysis (GC/HPLC) product_extraction->analysis calc Data Analysis (Faradaic Efficiency, Selectivity) analysis->calc

Caption: General experimental workflow for electrochemical synthesis and analysis.

Conclusion

The electrochemical behavior of this compound is multifaceted, spanning its industrial-scale synthesis to its application in advanced energy storage devices. A thorough understanding of its properties in different electrolyte systems is critical for optimizing existing processes and developing new technologies. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in chemistry, materials science, and related fields. Careful control over electrolyte composition and experimental parameters, as detailed in the provided protocols, is essential for achieving desired outcomes in the electrochemical applications of this compound.

References

The Genesis of a Polymer Precursor: An In-depth Technical Guide to the Discovery and Historical Development of Adiponitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adiponitrile (B1665535), a seemingly unassuming organic compound with the chemical formula NC(CH₂)₄CN, stands as a cornerstone of the modern polymer industry. This viscous, colorless dinitrile is the critical precursor to hexamethylenediamine, a key monomer in the production of Nylon 6,6. The journey to efficient and large-scale this compound synthesis is a story of chemical innovation, driven by the demand for this versatile polymer. This technical guide delves into the discovery and historical development of this compound production, providing a detailed overview of the core chemical processes, experimental methodologies, and a comparative analysis of the various routes that have evolved over time.

From Laboratory Curiosity to Industrial Necessity: The Dawn of this compound

The industrial significance of this compound is intrinsically linked to the invention of Nylon 6,6 in the 1930s by Wallace Carothers at DuPont. This revolutionary synthetic polymer, with its exceptional strength and durability, created an immediate and substantial demand for its constituent monomers, adipic acid and hexamethylenediamine. The latter's production hinged on a reliable and cost-effective supply of this compound.

Early production methods were fraught with challenges, including low yields, harsh reaction conditions, and significant environmental concerns. The evolution of this compound synthesis reflects a continuous drive towards greater efficiency, selectivity, and sustainability.

A Chronological Survey of Production Methodologies

The historical development of this compound production can be broadly categorized into several key technological shifts, each with its own set of experimental protocols and chemical intricacies.

Early Commercial Efforts: The Butadiene Chlorination Route

One of the initial forays into the commercial production of this compound involved a multi-step process starting from butadiene. This method, while historically significant, has been largely superseded due to its complexity and the corrosive nature of the intermediates.[1]

Methodology:

The process begins with the chlorination of butadiene to produce a mixture of dichlorobutene (B78561) isomers. This is followed by cyanation using sodium cyanide to yield dicyanobutene (B1295797). The final step involves the hydrogenation of dicyanobutene to this compound.[1]

  • Step 1: Chlorination of Butadiene: 1,3-butadiene (B125203) is reacted with chlorine gas.

  • Step 2: Cyanation of Dichlorobutene: The resulting 1,4-dichloro-2-butene is treated with sodium cyanide (NaCN).

  • Step 3: Hydrogenation of Dicyanobutene: The 1,4-dicyano-2-butene (B72079) is then hydrogenated to yield this compound.

The Adipic Acid Ammoniation Route

Another early approach utilized adipic acid, a readily available dicarboxylic acid, as the starting material. This method involves the dehydration of the corresponding diamide.[2][3]

Methodology:

This process can be carried out in either the liquid or gas phase.

  • Liquid-Phase Process: Molten adipic acid is reacted with ammonia (B1221849) in the presence of a catalyst, such as phosphoric acid or its salts, at temperatures between 200-300°C.[1][3] The reaction proceeds through the formation of the diammonium salt and then the diamide, which is subsequently dehydrated to this compound.

  • Gas-Phase Process: Vaporized adipic acid and ammonia are passed over a solid catalyst, often boron phosphate, in a fluidized bed reactor at higher temperatures of 350-420°C.[1][4]

A Paradigm Shift: The DuPont Hydrocyanation of Butadiene

The landscape of this compound production was revolutionized by DuPont's development of a direct hydrocyanation process for butadiene. This method, which has become the dominant industrial route, offers high efficiency and atom economy.[5][6][7] The process is a multi-stage catalytic reaction using a nickel-phosphorus complex as the catalyst.[6]

Methodology:

The overall reaction involves the addition of two molecules of hydrogen cyanide (HCN) to butadiene.[8] The process is typically carried out in three main stages:

  • First Hydrocyanation: Butadiene is reacted with HCN in the presence of a nickel(0)-phosphite catalyst to produce a mixture of pentenenitriles, primarily 3-pentenenitrile (B94367) (3PN) and 2-methyl-3-butenenitrile (B95465) (2M3BN).[6][9]

  • Isomerization: The branched 2M3BN is isomerized to the linear and more desirable 3PN using the same catalyst system, often with the aid of a Lewis acid co-catalyst.[6][9]

  • Second Hydrocyanation: 3-pentenenitrile is then reacted with another molecule of HCN to form this compound.[1][6]

The Electrochemical Route: Monsanto's EHD Process

In the 1960s, Monsanto commercialized an alternative technology based on the electrochemical hydrodimerization (EHD) of acrylonitrile (B1666552).[10] This process represented a significant advancement in green chemistry by utilizing electricity to drive the reaction in an aqueous medium.[11][12]

Methodology:

Acrylonitrile is dimerized at the cathode of an electrolytic cell.[1]

  • Electrolytic Cell Setup: The process typically uses a divided or undivided cell with a cadmium cathode and a steel anode.[13] The catholyte is an aqueous solution containing acrylonitrile and a quaternary ammonium (B1175870) salt as a supporting electrolyte.[14]

  • Cathode Reaction: At the cathode, acrylonitrile molecules are reduced and dimerize to form this compound.

  • Anode Reaction: At the anode, water is oxidized to produce oxygen and protons.

The Future of this compound Synthesis: Biocatalytic Production

More recently, research has focused on developing sustainable and environmentally benign routes to this compound. A promising approach involves the use of biocatalysts, specifically aldoxime dehydratases, to convert bio-based feedstocks into this compound.[15][16][17] This method operates under mild conditions and avoids the use of toxic reagents like hydrogen cyanide.[18]

Methodology:

This biocatalytic process typically involves two main steps:

  • Formation of Adipaldehyde (B86109) Dioxime: Adipaldehyde, which can be derived from renewable resources, is reacted with hydroxylamine (B1172632) to form adipaldehyde dioxime.[18]

  • Enzymatic Dehydration: A whole-cell catalyst containing an aldoxime dehydratase enzyme is used to dehydrate the adipaldehyde dioxime to this compound in an aqueous medium at around 30°C.[15][16]

Quantitative Comparison of Production Processes

The choice of a particular production route for this compound depends on a variety of factors, including raw material costs, energy consumption, capital investment, and environmental regulations. The following table summarizes key quantitative data for the major production processes.

Production RouteKey Raw MaterialsTypical Yield (%)Selectivity (%)Key Process Conditions
Butadiene Chlorination Butadiene, Chlorine, Sodium CyanideLowerModerateMulti-step, corrosive intermediates
Adipic Acid (Liquid Phase) Adipic Acid, Ammonia84 - 93 (with diluent)[1]Moderate200-300°C, Phosphoric acid catalyst[1]
Adipic Acid (Gas Phase) Adipic Acid, Ammonia92 - 96[1]High350-420°C, Fluidized bed reactor[1][4]
DuPont Hydrocyanation Butadiene, Hydrogen Cyanide>90[8]HighMulti-stage, Ni-P catalyst, 80-150°C[5]
Monsanto EHD Acrylonitrile, Water, Electricity~90[19]HighElectrochemical cell, Cadmium cathode[13]
Biocatalytic Adipaldehyde, Hydroxylamineup to 80[16]High~30°C, Aqueous medium, Enzyme catalyst[15][16]

Visualizing the Chemical Pathways and Workflows

To better understand the intricate relationships and transformations involved in this compound production, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

historical_development cluster_early Early Methods cluster_industrial Dominant Industrial Processes cluster_emerging Emerging Technology Butadiene Chlorination Butadiene Chlorination DuPont Hydrocyanation DuPont Hydrocyanation Butadiene Chlorination->DuPont Hydrocyanation Improved Butadiene Route Adipic Acid Ammoniation Adipic Acid Ammoniation Adipic Acid Ammoniation->DuPont Hydrocyanation Shift in Feedstock Biocatalytic Synthesis Biocatalytic Synthesis DuPont Hydrocyanation->Biocatalytic Synthesis Greener Alternative Monsanto EHD Monsanto EHD Monsanto EHD->Biocatalytic Synthesis Sustainability Focus

Caption: Evolution of this compound Production Technologies.

dupont_process Butadiene Butadiene First Hydrocyanation 1st Hydrocyanation (Ni-P Catalyst) Butadiene->First Hydrocyanation HCN_1 HCN HCN_1->First Hydrocyanation HCN_2 HCN Second Hydrocyanation 2nd Hydrocyanation (Ni-P Catalyst) HCN_2->Second Hydrocyanation This compound This compound Pentenenitriles (3PN & 2M3BN) Pentenenitriles (3PN & 2M3BN) First Hydrocyanation->Pentenenitriles (3PN & 2M3BN) Isomerization Isomerization (Ni-P Catalyst, Lewis Acid) 3-Pentenenitrile 3-Pentenenitrile Isomerization->3-Pentenenitrile Second Hydrocyanation->this compound Pentenenitriles (3PN & 2M3BN)->Isomerization 3-Pentenenitrile->Second Hydrocyanation

Caption: DuPont's Three-Stage Hydrocyanation Process.

monsanto_ehd cluster_cell Electrolytic Cell Cathode Cathode This compound This compound Cathode->this compound Anode Anode Oxygen Oxygen Anode->Oxygen Acrylonitrile Acrylonitrile Acrylonitrile->Cathode Reduction & Dimerization Water Water Water->Anode Oxidation

Caption: Monsanto's Electrohydrodimerization (EHD) Process.

biocatalytic_route Adipaldehyde Adipaldehyde Dioxime Formation Dioxime Formation Adipaldehyde->Dioxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Dioxime Formation This compound This compound Adipaldehyde Dioxime Adipaldehyde Dioxime Dioxime Formation->Adipaldehyde Dioxime Enzymatic Dehydration Enzymatic Dehydration (Aldoxime Dehydratase) Enzymatic Dehydration->this compound Adipaldehyde Dioxime->Enzymatic Dehydration

Caption: Biocatalytic Synthesis of this compound.

Conclusion

The historical development of this compound production is a testament to the power of chemical engineering to meet industrial demands. From early, less efficient methods to the highly optimized catalytic and electrochemical processes of today, the journey reflects a constant pursuit of higher yields, greater selectivity, and improved sustainability. As the chemical industry continues to evolve, the focus on green chemistry and renewable feedstocks, as exemplified by the emerging biocatalytic routes, will undoubtedly shape the future of this compound synthesis. This ongoing innovation ensures that this critical precursor for Nylon 6,6 will continue to be produced in a manner that is both economically viable and environmentally responsible.

References

Adiponitrile (CAS 111-69-3): A Technical Guide to its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adiponitrile (B1665535) (ADN), a colorless to light yellow oily liquid with the chemical formula C6H8N2, is a significant chemical intermediate in various industrial processes.[1][2][3] This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in polymer synthesis and emerging technologies. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReferences
Molecular Formula C6H8N2[3]
Molecular Weight 108.14 g/mol [2]
CAS Number 111-69-3[1][3]
Appearance Colorless to light yellow, oily liquid[1][2][4]
Odor Practically odorless, with a slight bitter taste[1][5][6]
Boiling Point 295 °C (lit.)[2][5]
Melting Point 1-3 °C (lit.)[2][5]
Density 0.951 g/mL at 25 °C (lit.)[2][5]
Solubility Soluble in methanol, ethanol, chloroform; Insoluble in water, cyclohexane, ether, carbon disulfide, and carbon tetrachloride.[1][5]
Flash Point 163 °C (closed cup)[5][7]
Vapor Pressure 0.01 mmHg (40 °C)[5][7]
Vapor Density 3.7 (vs air)[5][6]
Refractive Index n20/D 1.438 (lit.)[5]

Core Applications

The primary application of this compound is as a precursor in the synthesis of hexamethylenediamine (B150038) (HMDA), a key component in the production of nylon 6,6.[1][3][8][9][10] Other significant applications include its use as a solvent, a corrosion inhibitor, a rubber accelerator, and more recently, as an electrolyte additive in lithium-ion batteries.[1][11][12][13][14][15]

Production of Hexamethylenediamine (HMDA) for Nylon 6,6

The vast majority of commercially produced this compound is used in the synthesis of hexamethylenediamine (HMDA).[1][10] HMDA is a diamine that is reacted with adipic acid to produce nylon 6,6, a widely used polyamide in the textile and automotive industries.[4][8][10]

Several industrial methods are employed for the production of this compound. The most prominent methods include:

  • Hydrocyanation of Butadiene: This is the most modern and widely used method, involving the nickel-catalyzed addition of hydrogen cyanide to butadiene.[9][16]

  • Electrolytic Dimerization of Acrylonitrile (B1666552): This method involves the electrochemical coupling of two acrylonitrile molecules.[4][5][17][18]

  • Ammonoxidation of Adipic Acid: In this process, adipic acid is reacted with ammonia (B1221849) in the presence of a catalyst.[4][5]

The following diagram illustrates the general workflow for the production of this compound via the hydrocyanation of butadiene.

G Butadiene Butadiene (C4H6) Reactor Hydrocyanation Reactor Butadiene->Reactor HCN Hydrogen Cyanide (HCN) HCN->Reactor Catalyst Nickel Catalyst Catalyst->Reactor Purification Purification Reactor->Purification This compound This compound (C6H8N2) Purification->this compound

Production of this compound via Hydrocyanation of Butadiene.

The conversion of this compound to hexamethylenediamine is achieved through catalytic hydrogenation.[8][19] This process is typically carried out in the presence of a catalyst, such as Raney nickel or cobalt, and under high pressure and temperature.[8][20]

The logical relationship for the synthesis of HMDA from this compound is shown below.

G This compound This compound Reactor Hydrogenation Reactor This compound->Reactor Hydrogen Hydrogen (H2) Hydrogen->Reactor Catalyst Catalyst (e.g., Raney Ni) Catalyst->Reactor HMDA Hexamethylenediamine (HMDA) Reactor->HMDA Nylon Nylon 6,6 Production HMDA->Nylon

Synthesis of Hexamethylenediamine from this compound.
Electrolyte Additive in Lithium-Ion Batteries

A promising and relatively new application for this compound is its use as an electrolyte additive in high-voltage lithium-ion batteries.[11][12][13][14][15] Research has shown that the addition of small amounts of this compound to the electrolyte can significantly improve the battery's performance, including enhanced capacity retention and rate performance.[11][13] this compound helps to stabilize the electrode-electrolyte interface, suppressing the decomposition of the electrolyte at high voltages.[11][14]

The following diagram illustrates the role of this compound in a lithium-ion battery.

G cluster_0 Lithium-Ion Battery Anode Anode (e.g., Graphite) Cathode Cathode (e.g., LiNi0.5Mn1.5O4) Anode->Cathode Li+ flow (Discharge) Cathode->Anode Li+ flow (Charge) Electrolyte Electrolyte (LiPF6 in Carbonates) Electrolyte->Anode Electrolyte->Cathode SEI Stable Electrode-Electrolyte Interface (SEI) Electrolyte->SEI Forms ADN This compound (Additive) ADN->Electrolyte Enhances Stability SEI->Cathode Protects

Role of this compound as an Electrolyte Additive.

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

Synthesis of Hexamethylenediamine from this compound (Catalytic Hydrogenation)

Objective: To convert this compound to hexamethylenediamine through catalytic hydrogenation.

Materials:

  • This compound (ADN)

  • Raney Nickel or Raney Cobalt catalyst

  • Hydrogen gas (H2)

  • Solvent (e.g., water, ethanol)

  • Ammonia (optional, to suppress side reactions)[19][20]

Apparatus:

  • High-pressure autoclave reactor

  • Gas inlet and outlet

  • Stirring mechanism

  • Temperature and pressure control systems

  • Distillation apparatus for purification

Procedure:

  • The autoclave reactor is charged with this compound, the solvent, and the catalyst. If used, ammonia is also added at this stage.[19][20]

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any oxygen.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2.5 to 9 MPa).[8]

  • The mixture is heated to the reaction temperature (e.g., 80 °C) and stirred vigorously to ensure good contact between the reactants and the catalyst.[8]

  • The reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After the reaction, the reactor is cooled, and the excess pressure is released.

  • The catalyst is separated from the reaction mixture by filtration.

  • The resulting hexamethylenediamine is purified by distillation to remove the solvent and any byproducts.[20]

Quantitative Data from Literature:

  • A study using a Raney Ni catalyst at 80 °C and 8 MPa H2 pressure reported over 99% conversion of this compound with approximately 90% selectivity to hexamethylenediamine.[8]

Preparation of a Lithium-Ion Battery Electrolyte with this compound Additive

Objective: To prepare an electrolyte for a lithium-ion battery containing this compound as an additive and to assemble a test cell.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF6)

  • A mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC) in a 1:1:1 weight ratio).[11]

  • This compound (ADN)

  • Cathode material (e.g., LiNi0.5Mn1.5O4)

  • Anode material (e.g., lithium metal foil)

  • Separator (e.g., microporous polypropylene (B1209903) film)

  • Coin cell components (casings, spacers, springs)

Apparatus:

  • Glovebox with an argon atmosphere

  • Magnetic stirrer

  • Volumetric flasks and pipettes

  • Coin cell crimper

  • Battery testing system

Procedure:

  • Electrolyte Preparation:

    • Inside the argon-filled glovebox, dissolve a specific amount of LiPF6 in the carbonate solvent mixture to achieve the desired concentration (e.g., 1 M).[11]

    • To this baseline electrolyte, add a specific weight percentage of this compound (e.g., 1 wt%).[11]

    • Stir the solution until the this compound is completely dissolved.

  • Cell Assembly:

    • Prepare the cathode by casting a slurry of the active material, a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., PVDF) onto an aluminum foil current collector and then drying it.[11]

    • Cut the cathode, anode, and separator into appropriately sized discs.

    • Assemble the coin cell in the glovebox in the following order: positive case, cathode, separator, a few drops of the prepared electrolyte, anode, spacer, spring, and negative case.

    • Crimp the coin cell to ensure it is properly sealed.

  • Electrochemical Testing:

    • Allow the assembled cell to rest for a few hours to ensure complete wetting of the electrodes by the electrolyte.

    • Perform electrochemical tests, such as galvanostatic cycling (charge-discharge tests) and electrochemical impedance spectroscopy (EIS), using the battery testing system.

Quantitative Data from Literature:

  • The addition of 1 wt% this compound to a 1 M LiPF6-EC/DMC/EMC electrolyte improved the capacity retention of a LiNi0.5Mn1.5O4 half-cell from 69.9% to 84.4% after 150 cycles at a 1 C rate.[11]

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Adiponitrile via Acrylonitrile Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of adiponitrile (B1665535) (ADN) through the electrochemical hydrodimerization of acrylonitrile (B1666552) (AN). This compound is a crucial intermediate in the production of nylon 6,6 and other valuable polyamides. The electrochemical approach offers a greener and more sustainable alternative to traditional industrial methods, which often involve hazardous reagents like hydrogen cyanide.[1][2][3][4] This guide outlines the necessary equipment, experimental procedures, and data analysis techniques for the successful synthesis and purification of this compound in a research setting.

Introduction

The electrochemical hydrodimerization of acrylonitrile to this compound is a well-established industrial process that has been adapted for laboratory-scale synthesis.[5] The reaction involves the reductive coupling of two acrylonitrile molecules at the cathode of an electrolytic cell.[6]

Reaction: 2CH₂=CHCN + 2H⁺ + 2e⁻ → NC(CH₂)₄CN

The process is typically carried out in an aqueous electrolyte containing a supporting electrolyte, often a quaternary ammonium (B1175870) salt, which plays a critical role in facilitating the reaction at the electrode surface.[6] By controlling the reaction parameters such as current density, temperature, and electrolyte composition, a high selectivity for this compound can be achieved.[3] This document provides a comprehensive guide for researchers to perform this synthesis in a laboratory environment.

Experimental Setup and Materials

Electrochemical Reactor

For laboratory-scale synthesis, either an undivided or a divided electrolytic cell can be used. An undivided cell is simpler in design, while a divided cell, which separates the anode and cathode compartments with a membrane, can improve product selectivity by preventing side reactions.[7] A beaker-style cell or a more sophisticated flow cell can be employed.[8][9]

  • Undivided Beaker Cell: A simple setup consisting of a glass beaker, a cathode, and an anode immersed in the electrolyte.

  • Divided H-Cell: An H-shaped glass cell with two compartments separated by a porous frit or an ion-exchange membrane.[8]

Electrodes
  • Cathode: Lead (Pb) or cadmium (Cd) are traditionally used as cathode materials due to their high hydrogen overpotential, which favors the reduction of acrylonitrile over hydrogen evolution.[6] More recently, bismuth-modified electrodes have been shown to be effective and less toxic alternatives.[1]

  • Anode: A dimensionally stable anode (DSA), such as a titanium mesh coated with a mixed metal oxide, or a simple carbon or stainless steel plate can be used as the anode.[10]

Power Supply

A DC power supply capable of operating in either galvanostatic (constant current) or potentiostatic (constant potential) mode is required.[8][11]

Reagents and Chemicals

Experimental Protocols

Preparation of the Electrolyte (Catholyte)

The following protocol describes the preparation of an aqueous electrolyte for the electrohydrodimerization of acrylonitrile.

Table 1: Electrolyte Composition

ComponentConcentration (wt%)Purpose
Acrylonitrile (AN)5 - 10%Reactant
Tetraethylammonium p-toluenesulfonate5 - 15%Supporting Electrolyte
Disodium phosphate (Na₂HPO₄)2 - 5%Buffer
Deionized WaterBalanceSolvent

Procedure:

  • In a beaker, dissolve the disodium phosphate in deionized water.

  • Add the tetraethylammonium p-toluenesulfonate and stir until fully dissolved.

  • Adjust the pH of the solution to 7.0 - 9.0 using a dilute solution of phosphoric acid or sodium hydroxide.

  • Carefully add the acrylonitrile to the aqueous solution while stirring to form an emulsion.

Electrochemical Synthesis

The following procedure is for a batch synthesis in an undivided beaker cell.

Procedure:

  • Assemble the electrolytic cell by placing the cathode and anode in the beaker containing the prepared electrolyte. Ensure the electrodes are parallel and do not touch.

  • Connect the electrodes to the DC power supply.

  • Begin stirring the electrolyte to maintain a stable emulsion.

  • Apply a constant current density in the range of 10-50 mA/cm².

  • Maintain the temperature of the electrolyte between 25-40°C using a water bath.

  • Continue the electrolysis for a calculated duration based on the desired conversion of acrylonitrile (typically several hours). The total charge passed can be monitored to follow the reaction progress.

Work-up and Purification of this compound

After the electrolysis is complete, the this compound product must be separated from the aqueous electrolyte.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Perform a liquid-liquid extraction using toluene (or another suitable organic solvent). Use a solvent to aqueous phase ratio of 1:2 (v/v).

  • Shake the separatory funnel vigorously and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh solvent to maximize the recovery of this compound.

  • Combine the organic extracts.

  • The solvent can be removed using a rotary evaporator to yield the crude this compound.

  • For higher purity, the crude product can be distilled under reduced pressure. This compound has a boiling point of 295 °C at atmospheric pressure.

Data Presentation and Analysis

The progress of the reaction and the purity of the product can be monitored by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[12][13]

Table 2: Typical Reaction Parameters and Performance

ParameterValue
Current Density20 mA/cm²
Temperature30 °C
Electrolysis Duration6 hours
Acrylonitrile Conversion75%
This compound Selectivity85%
Faradaic Efficiency80%
Major ByproductPropionitrile

Note: These values are illustrative and can vary depending on the specific reaction conditions and setup.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis prep_electrolyte Prepare Electrolyte setup_cell Assemble Electrolytic Cell prep_electrolyte->setup_cell electrolysis Perform Electrolysis setup_cell->electrolysis extraction Liquid-Liquid Extraction electrolysis->extraction distillation Vacuum Distillation extraction->distillation gc_ms GC-MS Analysis distillation->gc_ms

Caption: Experimental workflow for this compound synthesis.

Reaction Pathway

reaction_pathway AN1 Acrylonitrile intermediate Anion Radical Intermediate AN1->intermediate + e⁻, + H⁺ AN2 Acrylonitrile intermediate->AN2 Dimerization ADN This compound intermediate->ADN PN Propionitrile (Byproduct) intermediate->PN + e⁻, + H⁺

Caption: Simplified reaction pathway for this compound synthesis.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Adiponitrile to Hexamethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylenediamine (B150038) (HMDA) is a crucial diamine monomer used extensively in the polymer industry for the synthesis of Nylon 6,6.[1][2] The industrial production of HMDA is primarily achieved through the catalytic hydrogenation of adiponitrile (B1665535) (ADN).[1][3] This process involves the reduction of the two nitrile groups of this compound to primary amine groups. The reaction is typically carried out at elevated temperatures and pressures using metal catalysts. Common catalysts include Raney-type catalysts (Nickel and Cobalt) and supported metal catalysts.[1][4] The reaction proceeds via an intermediate, 6-aminohexanenitrile (B1265705) (AHN), and its efficient conversion is critical for achieving high yields of HMDA.[1][4] This document provides detailed protocols and application notes for the catalytic hydrogenation of this compound to hexamethylenediamine, summarizing key quantitative data and outlining experimental workflows.

Reaction Signaling Pathway

The catalytic hydrogenation of this compound to hexamethylenediamine proceeds in a stepwise manner. The first nitrile group is hydrogenated to form the intermediate 6-aminohexanenitrile (AHN). Subsequently, the second nitrile group in AHN is hydrogenated to yield the final product, hexamethylenediamine (HMDA). However, side reactions can occur, leading to the formation of byproducts such as azacycloheptene and azepane.[1]

Reaction_Pathway ADN This compound (ADN) AHN 6-Aminohexanenitrile (AHN) (Intermediate) ADN->AHN +H₂ HMDA Hexamethylenediamine (HMDA) AHN->HMDA +H₂ Byproducts Byproducts (e.g., Azacycloheptene, Azepane) AHN->Byproducts Side Reactions

Caption: Reaction pathway for the hydrogenation of this compound to hexamethylenediamine.

Experimental Protocols

The following protocols are generalized from common practices in the literature and can be adapted based on specific research goals and available equipment.

Protocol 1: Hydrogenation using Raney Nickel or Cobalt Catalyst

This protocol describes the hydrogenation of this compound in a batch reactor, a common setup for laboratory-scale synthesis.

1. Catalyst Preparation and Handling:

  • Raney-type catalysts are typically supplied as a slurry in water and are pyrophoric when dry.[1] Handle with care under an inert atmosphere where possible.

  • The water content of the catalyst slurry should be determined using thermogravimetric analysis (TGA) to ensure accurate catalyst loading.[1]

2. Reactor Setup:

  • The hydrogenation reaction is performed in a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a temperature control system, and gas inlets/outlets.[5]

  • Ensure the reactor is clean, dry, and leak-tested before use.

3. Reaction Procedure:

  • Charge the reactor with the calculated amount of Raney catalyst slurry. For example, an this compound-to-catalyst weight ratio of 15 is a common starting point.[1][2]

  • Add the reactant mixture. This can be a solution of this compound in a solvent or a mixture with hexamethylenediamine. The addition of HMDA to the initial reactant feed has been shown to increase the selectivity towards HMDA.[1] For instance, an ADN/HMDA volumetric ratio of 0.2 or 0.06 can be used.[1][2]

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure, for example, 8 MPa.[1][2]

  • Heat the reactor to the desired temperature (e.g., 80-100 °C) while stirring.[1]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 47 minutes).[1] Monitor the reaction progress by taking samples periodically, if the reactor setup allows.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Open the reactor, and separate the catalyst from the product mixture by filtration.

4. Product Analysis:

  • The product mixture can be analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) to determine the conversion of this compound and the selectivity for hexamethylenediamine and other byproducts.[1] An amine-specific column is recommended for better separation.[6]

Protocol 2: Hydrogenation using Supported Nickel Catalyst

This protocol outlines the use of a supported nickel catalyst, which can offer advantages in terms of handling and separation.

1. Catalyst Preparation:

  • Supported Ni catalysts (e.g., Ni/SiO₂) can be prepared by incipient wetness impregnation of the support with a nickel salt solution (e.g., Ni(NO₃)₂).[5]

  • After impregnation, the catalyst is typically calcined and then reduced under a hydrogen flow at an elevated temperature (e.g., 450 °C) to activate it.[7]

2. Reaction Procedure:

  • The reaction is carried out in a similar autoclave setup as described in Protocol 1.

  • The activated catalyst is loaded into the reactor.

  • The this compound solution is added. In some cases, an additive like sodium hydroxide (B78521) (NaOH) is introduced to the reaction mixture to improve selectivity for primary amines.[5][7]

  • The reactor is sealed, purged, and pressurized with hydrogen.

  • The reaction is conducted at the desired temperature and pressure with stirring.

  • Work-up and product analysis are performed as described in Protocol 1.

Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst_Prep Catalyst Preparation/ Activation Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading Reactant_Mix Reactant Mixture Preparation Reactant_Mix->Reactor_Loading Purging Purging with N₂ and H₂ Reactor_Loading->Purging Pressurization Pressurization with H₂ Purging->Pressurization Heating_Stirring Heating and Stirring Pressurization->Heating_Stirring Reaction_Monitoring Reaction Monitoring Heating_Stirring->Reaction_Monitoring Cooling_Venting Cooling and Venting Reaction_Monitoring->Cooling_Venting Filtration Catalyst Filtration Cooling_Venting->Filtration Product_Analysis Product Analysis (GC, etc.) Filtration->Product_Analysis

Caption: General experimental workflow for this compound hydrogenation.

Data Presentation

The following tables summarize quantitative data from studies on the catalytic hydrogenation of this compound to hexamethylenediamine.

Table 1: Effect of Reaction Temperature on HMDA Yield with Raney Ni and Raney Co Catalysts

CatalystTemperature (°C)H₂ Pressure (MPa)ADN/Catalyst (w/w)ADN/HMDA (v/v)HMDA Yield (%)Reference
Raney Ni608150.256[1]
Raney Ni808150.290.5[1]
Raney Ni1008150.2100[1]
Raney Co608150.256.4[1]
Raney Co808150.287.4[1]
Raney Co1008150.285-87[1]

Table 2: Effect of H₂ Pressure on ADN Conversion and HMDA Selectivity with Raney Ni Catalyst at 80°C

H₂ Pressure (MPa)ADN Conversion (%)HMDA Selectivity (%)Reference
2.5>99-[1]
6>99-[1]
8>99~90[1]

Table 3: Effect of ADN/HMDA Volumetric Ratio on HMDA Yield at 80°C and 8 MPa H₂

CatalystADN/HMDA (v/v)ADN/Catalyst (w/w)HMDA Yield (%)Reference
Raney Ni0.0615100[1]
Raney Co0.061597[1]

Table 4: Performance of Various Catalysts in this compound Hydrogenation

CatalystTemperature (°C)H₂ Pressure (MPa)Key FindingsReference
Raney Ni808100% HMDA yield achieved with an ADN/HMDA ratio of 0.06.[1]
Raney Co80897% HMDA yield achieved with an ADN/HMDA ratio of 0.06.[1]
Rh/Al₂O₃803Showed interesting HMDA selectivity and ADN conversion.[8]
Ni/SiO₂--Highly dispersed Ni/SiO₂ with NaOH addition gave 94% primary amine selectivity.[5]
Co/SiO₂--Achieved 85.4% HMDA yield under alkali-free conditions.[9]

Concluding Remarks

The catalytic hydrogenation of this compound is a well-established and efficient method for the production of hexamethylenediamine. The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired product. Raney-type catalysts, particularly Raney Nickel, have demonstrated high efficacy, achieving near-quantitative yields of HMDA under optimized conditions.[1] Supported metal catalysts are also a viable alternative, with ongoing research focused on improving their activity and selectivity.[5][10] The protocols and data presented in this document provide a comprehensive starting point for researchers interested in the synthesis of hexamethylenediamine via the catalytic hydrogenation of this compound. Careful optimization of reaction parameters is crucial for achieving high yields and minimizing the formation of byproducts.

References

Application Notes and Protocols: Adiponitrile as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adiponitrile (B1665535) (ADN), a dinitrile compound, has emerged as a promising electrolyte additive for enhancing the performance and safety of lithium-ion batteries (LIBs), particularly in high-voltage applications.[1][2] Conventional carbonate-based electrolytes suffer from decomposition at high voltages, leading to capacity fade and safety concerns.[3] ADN's high anodic stability, high boiling and flash points, and its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces make it an attractive candidate to address these challenges.[1][3] These application notes provide a comprehensive overview of the effects of ADN as an electrolyte additive, along with detailed protocols for its characterization and evaluation in lithium-ion battery systems.

Key Benefits of this compound as an Electrolyte Additive

  • Enhanced High-Voltage Stability: ADN exhibits a wide electrochemical stability window, making it suitable for high-voltage cathode materials like LiNi1/3Co1/3Mn1/3O2 (NCM) and LiNi0.5Mn1.5O4 (LNMO).[1][4] It can suppress the oxidative decomposition of conventional carbonate electrolytes at high potentials.[1] The addition of ADN can increase the oxidation stability of the electrolyte to potentials higher than 4.5 V.[1]

  • Improved Cycling Performance and Capacity Retention: By forming a stable and compact SEI layer on the cathode surface, ADN mitigates side reactions between the electrode and the electrolyte.[1][5] This leads to improved capacity retention and cycling stability. For instance, the addition of 1 wt% ADN to a baseline electrolyte in a LiNi0.5Mn1.5O4 half-cell improved the capacity retention from 69.9% to 84.4% after 150 cycles at a 1 C rate.[2] Similarly, for an NCM811/graphite cell, a 0.5 wt% ADN addition increased the capacity retention by 17.6% after 200 cycles.[5]

  • Enhanced Safety: The high boiling and flash points of ADN, compared to linear carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC), contribute to the overall safety of the battery by reducing the flammability of the electrolyte.[3][6] The SEI layer formed in the presence of ADN has also been shown to be thermally more stable than that formed in conventional electrolytes.[3]

  • Reduced Interfacial Impedance: ADN can help in forming a less resistive SEI layer, which facilitates faster lithium-ion transport across the electrode-electrolyte interface.[1][7] This leads to lower charge transfer resistance and improved rate capability.

Data Presentation: Performance Metrics with this compound Additive

The following tables summarize the quantitative data from various studies on the effect of this compound as an electrolyte additive.

Table 1: Cycling Performance of Li-ion Cells with and without ADN Additive

Cathode MaterialADN ConcentrationVoltage Range (V)Cycle NumberCapacity Retention (%) with ADNCapacity Retention (%) without ADNReference
LiNingcontent-ng-c4139270029="" class="ng-star-inserted">1/3Co1/3Mn1/3O23%3.0-4.610070.468.4[1]
LiNi0.5Mn1.5O41 wt%3.5-5.015084.469.9[2][4]
LiNi0.8Co0.1Mn0.1O20.5 wt%Not Specified200Increased by 17.6%Baseline[5]
Graphite/LFMP2 wt% FEC in 1M LiDFOB ADN/DMCUp to 4.45085Not explicitly stated for baseline

Table 2: Electrochemical Properties of Electrolytes with this compound

Electrolyte CompositionIonic Conductivity (mS cm⁻¹) at 20°CAnodic Stability Limit (V vs. Li/Li⁺)Reference
1M LiFSI in ADN/DMC (1/1 wt/wt)5.8> 4.5[3]
1M LiDFOB in ADN/DMC (1/1 wt/wt)3.3> 4.7[3]
1M LiTFSI in EC/ADN (1/1 v/v)3.6~6.0[3][8]
Baseline (without ADN)Not specified~4.5[1]
Electrolyte with 3% ADNNot specified~4.7[1]

Table 3: Interfacial Resistance of Li-ion Cells with and without ADN

Cell TypeADN ConcentrationCycle NumberRct (Ω) with ADNRct (Ω) without ADNReference
LiNi1/3Co1/3Mn1/3O2/Li3%After 100 cyclesLowerHigher[1]
LiNi0.5Mn1.5O4/Li1 wt%After 50 cycles~130~1300[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effectiveness of this compound as an electrolyte additive.

3.1. Electrolyte Preparation

  • Materials:

    • Lithium salt (e.g., LiPF6, LiDFOB, LiFSI)

    • Carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

    • This compound (ADN)

  • Procedure:

    • Dry all solvents and the lithium salt under vacuum at an appropriate temperature to remove moisture.

    • In an argon-filled glove box with water and oxygen levels below 1 ppm, prepare the baseline electrolyte by dissolving the lithium salt in the carbonate solvent mixture (e.g., 1 M LiPF6 in EC/DMC/EMC 1:1:1 by weight).[4]

    • Prepare the ADN-containing electrolyte by adding the desired weight percentage (e.g., 0.5 wt%, 1 wt%, 3 wt%) of ADN to the baseline electrolyte.[1][4][5]

    • Stir the solution until the ADN is completely dissolved.

3.2. Coin Cell Assembly

  • Materials:

    • Cathode and anode electrodes (e.g., LiNi0.5Mn1.5O4 and lithium metal)

    • Separator (e.g., Celgard 2325)

    • CR2032 coin cell components (casings, spacers, springs)

    • Prepared electrolyte

  • Procedure:

    • Dry the electrodes and separator in a vacuum oven.

    • In an argon-filled glove box, assemble the CR2032 coin cells in the following order: negative casing, lithium metal anode, separator, cathode, spacer, spring, and positive casing.

    • Add a few drops of the prepared electrolyte onto the separator to ensure it is thoroughly wetted.

    • Crimp the coin cell to ensure proper sealing.

    • Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.[9]

3.3. Electrochemical Measurements

3.3.1. Cyclic Voltammetry (CV)

  • Objective: To determine the electrochemical stability window of the electrolyte.

  • Setup: A three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).

  • Protocol:

    • Place the electrodes in the cell with the prepared electrolyte.

    • Connect the cell to a potentiostat.

    • Scan the potential at a slow rate (e.g., 0.1 mV s⁻¹) over a wide voltage range (e.g., 2.7 V to 4.9 V vs. Li/Li⁺).[9][10]

    • Record the current response as a function of the applied potential. The onset of a significant increase in current indicates the oxidation or reduction limit of the electrolyte.

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the interfacial properties and charge transfer kinetics.[11]

  • Setup: A two-electrode coin cell.

  • Protocol:

    • Connect the assembled coin cell to a potentiostat with an EIS module.

    • Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9][10]

    • Measure the impedance response of the cell.

    • The resulting Nyquist plot can be fitted to an equivalent circuit model to determine parameters such as the solution resistance (Rs), SEI resistance (RSEI), and charge transfer resistance (Rct).[7]

3.3.3. Galvanostatic Battery Cycling

  • Objective: To evaluate the cycling performance, capacity retention, and coulombic efficiency.

  • Setup: Assembled coin cells and a battery cycler (e.g., MACCOR).

  • Protocol:

    • Place the coin cells in a temperature-controlled chamber (e.g., 20°C or 30°C).[3]

    • Perform a formation cycle at a low C-rate (e.g., C/20 or C/10) for the first few cycles to stabilize the SEI layer.[3][9]

    • Cycle the cells at a desired C-rate (e.g., 1C) within a specific voltage range (e.g., 3.5 V to 5.0 V).[2][4]

    • Record the charge and discharge capacities for each cycle to determine the capacity retention and coulombic efficiency.

Visualization of Mechanisms and Workflows

4.1. Proposed Mechanism of ADN in SEI Formation on the Cathode

The presence of this compound in the electrolyte promotes the formation of a stable and protective film on the cathode surface, especially at high voltages. This film, which is part of the solid electrolyte interphase (SEI), is believed to be formed through the electrochemical oxidation of ADN and its subsequent polymerization on the electrode surface. This protective layer suppresses further electrolyte decomposition and dissolution of transition metal ions from the cathode material.

SEI_Formation_with_ADN ADN This compound (ADN) SEI Stable SEI Layer (ADN-derived polymer) ADN->SEI Oxidative Polymerization (High Voltage) Solvent Carbonate Solvents (EC, DMC) Cathode High-Voltage Cathode (e.g., NCM, LNMO) Solvent->Cathode Decomposition (suppressed) Li_ion Li⁺ Li_ion->Cathode Intercalation SEI->Cathode Protection

Caption: ADN forms a stable SEI on the cathode via oxidative polymerization.

4.2. Experimental Workflow for Evaluating ADN Additive

The following workflow outlines the systematic process for evaluating the performance of this compound as an electrolyte additive in lithium-ion batteries.

ADN_Evaluation_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis A Electrolyte Preparation (with and without ADN) B Coin Cell Assembly (e.g., CR2032) A->B C Cyclic Voltammetry (CV) - Electrochemical Stability B->C D Electrochemical Impedance Spectroscopy (EIS) - Interfacial Properties B->D E Galvanostatic Cycling - Performance Evaluation B->E F Data Analysis - Capacity Retention - Coulombic Efficiency - Impedance Change C->F D->F E->F G Post-mortem Analysis (Optional) - SEM, XPS of Electrodes F->G

Caption: Workflow for evaluating ADN as a Li-ion battery electrolyte additive.

4.3. Logical Relationship of ADN Properties and Battery Performance

This diagram illustrates how the intrinsic properties of this compound contribute to the overall improvement in lithium-ion battery performance.

ADN_Properties_Performance cluster_properties ADN Properties cluster_effects Direct Effects cluster_performance Performance Improvements P1 High Anodic Stability E1 Wider Electrochemical Window P1->E1 P2 High Boiling/Flash Point E2 Reduced Flammability P2->E2 P3 Forms Stable SEI E3 Suppressed Side Reactions P3->E3 E4 Lower Interfacial Resistance P3->E4 O1 High-Voltage Operation E1->O1 O2 Enhanced Safety E2->O2 O3 Improved Cycle Life E3->O3 O4 Better Rate Capability E4->O4

Caption: How ADN's properties improve Li-ion battery performance.

References

Application Notes and Protocols for Monsanto's Electrochemical Process for Adiponitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of adiponitrile (B1665535) (ADN) from acrylonitrile (B1666552) (AN), based on the process developed by Monsanto. This method, a landmark in industrial organic electrochemistry, offers a greener alternative to traditional chemical synthesis routes.

Process Overview

The Monsanto process involves the electrohydrodimerization of acrylonitrile at the cathode of an electrochemical cell. The overall reaction is as follows:

2CH₂=CHCN + 2H₂O + 2e⁻ → NC(CH₂)₄CN + 2OH⁻

This process is typically carried out in an aqueous electrolyte solution containing a quaternary ammonium (B1175870) salt, which acts as a supporting electrolyte and helps to solubilize the acrylonitrile. The reaction is performed in either a divided or undivided electrochemical cell, with specific materials for the cathode and anode to optimize the production of this compound and minimize side reactions.

Key Process Parameters and Components

The efficiency and selectivity of the this compound synthesis are highly dependent on several factors, which are summarized in the table below.

ParameterTypical Range / MaterialFunction
Cell Type Undivided or Divided Membrane CellAn undivided cell is simpler in design, while a divided cell separates the catholyte and anolyte to prevent oxidation of products at the anode.
Cathode Material Lead (Pb) or Cadmium (Cd)High hydrogen overpotential of these materials suppresses the competing hydrogen evolution reaction.
Anode Material Carbon Steel, Lead (Pb), or Platinum on Titanium (Pt/Ti)Material choice depends on the cell configuration and electrolyte composition, aiming for stability and low overpotential for the anodic reaction (typically oxygen evolution).
Electrolyte Composition
Acrylonitrile (AN)5% - 30% by weightReactant for the dimerization reaction.
Quaternary Ammonium Salt0.02 - 0.08 mol/LActs as a supporting electrolyte, increases AN solubility, and modifies the electrode surface to favor ADN formation. Examples include tetraethylammonium (B1195904) hydroxide (B78521) and ethyltributylammonium salts.
Phosphate (B84403) Buffere.g., 7% Dipotassium (B57713) hydrogen phosphateMaintains the pH of the electrolyte within the optimal range.
Chelating Agente.g., 3% EDTASequesters metal ions that could interfere with the reaction.
Alkali Metal SaltVariesCan be used in combination with the quaternary ammonium salt to improve conductivity.
pH 7.0 - 9.5Critical for minimizing side reactions such as the formation of propionitrile (B127096) and oligomers.[1]
Current Density 15 - 40 A/dm²Influences the reaction rate and selectivity.[1]
Temperature 10 - 60 °CAffects reaction kinetics and solubility of components.[2]
Electrolyte Flow Rate e.g., 1.5 m/sEnsures efficient mass transport of reactants to the electrode surface.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a laboratory-scale procedure for the electrochemical synthesis of this compound based on the principles of the Monsanto process, utilizing an undivided electrochemical cell.

3.1. Materials and Equipment

  • Electrochemical Cell: Undivided glass cell with ports for electrodes, gas outlet, and sampling.

  • Cathode: Lead (Pb) plate.

  • Anode: Carbon steel plate.

  • DC Power Supply: Capable of delivering constant current.

  • Magnetic Stirrer and Stir Bar.

  • pH Meter.

  • Thermometer.

  • Gas Chromatograph (GC): For product analysis.

  • Chemicals:

    • Acrylonitrile (AN), ≥99%

    • Dipotassium hydrogen phosphate (K₂HPO₄)

    • Tetraethylammonium hydroxide ((C₂H₅)₄NOH), 40% in water

    • Ethylenediaminetetraacetic acid (EDTA)

    • Deionized water

    • This compound (ADN), for standard calibration

    • Propionitrile (PN), for standard calibration

3.2. Electrolyte Preparation

  • In a 500 mL beaker, dissolve 35 g of dipotassium hydrogen phosphate and 15 g of EDTA in 400 mL of deionized water.

  • Adjust the pH of the solution to 8.0 using a 40% solution of tetraethylammonium hydroxide.

  • Add 50 mL of acrylonitrile to the solution.

  • Add deionized water to bring the total volume to 500 mL.

  • Stir the solution vigorously to form a stable emulsion.

3.3. Electrochemical Synthesis

  • Assemble the electrochemical cell with the lead cathode and carbon steel anode. Ensure the electrodes are parallel and have a fixed distance between them (e.g., 5 mm).

  • Pour the prepared electrolyte emulsion into the cell.

  • Insert a magnetic stir bar and place the cell on a magnetic stirrer. Begin stirring at a moderate speed to maintain the emulsion.

  • Insert a thermometer and a pH probe into the cell.

  • Connect the electrodes to the DC power supply, with the lead electrode as the cathode (negative terminal) and the steel electrode as the anode (positive terminal).

  • Set the power supply to deliver a constant current density of 20 A/dm² based on the geometric area of the cathode.

  • Maintain the temperature of the electrolyte at 40 °C using a water bath if necessary.

  • Monitor the pH of the electrolyte throughout the electrolysis. If the pH deviates significantly from 8.0, adjust it by adding small amounts of phosphoric acid or tetraethylammonium hydroxide solution.

  • Run the electrolysis for a set period (e.g., 4 hours). Take small samples of the electrolyte at regular intervals for analysis.

3.4. Product Analysis

  • Extract the organic components from the electrolyte samples using a suitable solvent (e.g., dichloromethane).

  • Analyze the organic extract using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Identify and quantify the amounts of this compound, unreacted acrylonitrile, and the main byproduct, propionitrile, by comparing the retention times and peak areas with those of standard solutions.

  • Calculate the current efficiency and selectivity for this compound formation.

Process Workflow and Logic

The following diagram illustrates the key steps and relationships in the Monsanto electrochemical process for this compound production.

Monsanto_Adiponitrile_Process cluster_prep Electrolyte Preparation cluster_electro Electrochemical Synthesis cluster_sep Product Separation AN Acrylonitrile Mixer Mixing Tank AN->Mixer H2O Water H2O->Mixer QAS Quaternary Ammonium Salt QAS->Mixer Buffer Phosphate Buffer Buffer->Mixer Chelator Chelating Agent Chelator->Mixer Electrolysis Electrochemical Cell (Cathode: Pb/Cd, Anode: Steel) Mixer->Electrolysis Electrolyte Emulsion Extractor Liquid-Liquid Extraction Electrolysis->Extractor Reaction Mixture Distillation Distillation Extractor->Distillation Organic Phase Recycled_Electrolyte Recycled Electrolyte Extractor->Recycled_Electrolyte Aqueous Phase ADN This compound (ADN) Distillation->ADN Byproducts Byproducts (Propionitrile, etc.) Distillation->Byproducts

Caption: Workflow for Monsanto's this compound production.

Signaling Pathway and Reaction Mechanism

The electrochemical hydrodimerization of acrylonitrile to this compound is believed to proceed through a radical anion mechanism at the cathode.

Adiponitrile_Mechanism AN Acrylonitrile (AN) CH₂=CH-C≡N AN_radical Acrylonitrile Radical Anion [CH₂=CH-C≡N]⁻• AN->AN_radical + e⁻ (at Cathode) Dimer_dianion This compound Dianion ⁻•(CH₂)₄(C≡N)₂⁻• AN_radical->Dimer_dianion + AN_radical (Dimerization) Propionitrile Propionitrile (PN) CH₃-CH₂-C≡N AN_radical->Propionitrile + 2e⁻, + 2H⁺ (Further Reduction) This compound This compound (ADN) NC-(CH₂)₄-CN Dimer_dianion->this compound + 2H⁺ (Protonation)

Caption: Reaction mechanism for this compound synthesis.

References

Purification of Crude Adiponitrile by Fractional Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiponitrile (B1665535) (ADN) is a crucial intermediate in the production of various polymers, most notably nylon 6,6.[1][2] Its dinitrile structure also makes it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.[3] The purity of this compound is paramount for these applications, as impurities can negatively impact polymerization processes and introduce contaminants into final drug products.

Crude this compound often contains a variety of impurities stemming from its synthesis route. Common industrial production methods include the hydrocyanation of butadiene, the electrolytic hydrodimerization of acrylonitrile, and the dehydrative amination of adipic acid.[1][4][5] Consequently, impurities can range from unreacted starting materials and byproducts to solvents and water.

Fractional distillation is a robust and widely employed technique for the purification of this compound. This method separates components of a liquid mixture based on differences in their boiling points.[6][7] Due to this compound's high boiling point (approximately 295 °C at atmospheric pressure), vacuum fractional distillation is the preferred method to prevent thermal decomposition and reduce energy consumption.[8][9]

This document provides detailed application notes and protocols for the purification of crude this compound using laboratory-scale fractional distillation, along with methods for quality control of the purified product.

Impurities in Crude this compound

The composition of crude this compound is highly dependent on the manufacturing process. Understanding the potential impurities and their physical properties is critical for designing an effective purification strategy.

Data Presentation: Physical Properties of this compound and Common Impurities

The following table summarizes the boiling points of this compound and its common impurities at atmospheric and reduced pressures. This data is essential for determining the appropriate conditions for fractional distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound (ADN) C₆H₈N₂108.14295[1][8][9]110-112 °C at 0.5 mmHg
PropionitrileC₃H₅N55.0897.1[10][11]-
AcrylonitrileC₃H₃N53.0677.3-
WaterH₂O18.02100-
CyclopentanoneC₅H₈O84.12130.6[12][13]23-24 °C at 10 mmHg[13]
Bis(2-cyanoethyl) etherC₆H₈N₂O124.14~312119-121 °C at 1 mmHg[14]
5-CyanovaleramideC₆H₁₀N₂O126.16DecomposesHigh boiling point

Experimental Protocols

Safety Precautions

This compound is toxic if swallowed or inhaled and can cause skin and eye irritation.[4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The distillation apparatus should be assembled securely, and all joints should be properly sealed to prevent leaks, especially when working under vacuum.

Laboratory-Scale Fractional Vacuum Distillation Protocol

This protocol is designed for the purification of approximately 100-500 mL of crude this compound containing lower and higher boiling point impurities.

Materials and Equipment:

  • Round-bottom flask (distillation pot), appropriately sized for the volume of crude this compound

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings)

  • Distillation head with a condenser and vacuum adapter

  • Thermometer or temperature probe

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool and aluminum foil for insulation

  • Grease for glass joints

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood as depicted in the workflow diagram below.

    • Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask setup.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[15]

    • Wrap the fractionating column and the distillation head with glass wool and/or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[16]

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should be gradually lowered to the target pressure (e.g., 1-10 mmHg).

    • Once the desired vacuum is stable, begin heating the distillation pot with the heating mantle while stirring the liquid.

    • Increase the temperature gradually. Observe the condensation ring rising slowly up the fractionating column. A slow ascent is crucial for good separation.[6]

    • Fraction 1 (Low-Boiling Impurities): Collect the initial distillate, which will primarily consist of volatile impurities such as residual solvents, water, and propionitrile. The head temperature will be significantly lower than the boiling point of this compound at the operating pressure.

    • Intermediate Fraction: As the temperature begins to rise more steeply, switch to a new receiving flask to collect an intermediate fraction. This fraction may contain a mixture of impurities and this compound.

    • Fraction 2 (Pure this compound): When the head temperature stabilizes at the boiling point of this compound at the operating pressure (e.g., ~110-112 °C at 0.5 mmHg), switch to a clean, pre-weighed receiving flask to collect the purified product. Maintain a steady distillation rate of approximately 1-2 drops per second.

    • Fraction 3 (High-Boiling Residue): Once the majority of the this compound has distilled, a sharp increase in the pot temperature may be required to distill any remaining liquid, or the distillation rate will decrease significantly. At this point, stop the distillation to avoid distilling high-boiling impurities.

    • Shutdown: Turn off the heating mantle and allow the system to cool down. Once cooled, slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and weigh the collected pure this compound fraction.

Illustrative Data: Expected Purification Efficiency

AnalyteConcentration in Crude this compound (%)Concentration in Purified this compound (%)
This compound~90-95>99.8
Water~0.5-2.0<0.05
Cyclopentanone~0.1-0.5<0.01
Propionitrile~0.1-0.3Not Detected
5-Cyanovaleramide~1.0-3.0Not Detected
Other High-Boiling Impurities~1.0-4.0<0.1

Note: This data is illustrative and the actual efficiency will depend on the specific composition of the crude this compound and the distillation conditions.

Quality Control: Gas Chromatography (GC-FID) Analysis

The purity of the collected this compound fractions should be assessed by gas chromatography with a flame ionization detector (GC-FID).

GC-FID Conditions:

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating polar analytes like nitriles.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) before injection.

Expected Results: The resulting chromatogram should show a major peak corresponding to this compound and minimal peaks for any remaining impurities. The purity can be calculated based on the relative peak areas. For high-purity this compound, the area of the main peak should be >99.8%.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Preparation cluster_distillation Fractional Distillation cluster_qc Quality Control crude_adn Crude this compound assembly Assemble Fractional Distillation Apparatus crude_adn->assembly leak_check Leak Check under Reduced Pressure assembly->leak_check heating Gradual Heating and Stirring leak_check->heating fraction1 Collect Fraction 1 (Low Boilers) heating->fraction1 fraction2 Collect Main Fraction (Purified this compound) fraction1->fraction2 residue Stop Distillation, Leave High-Boiling Residue fraction2->residue sampling Sample Purified Fraction fraction2->sampling gc_analysis GC-FID Analysis sampling->gc_analysis purity_spec Check against Purity Specification (>99.8%) gc_analysis->purity_spec purity_spec->crude_adn Fail/Reprocess final_product Store Purified This compound purity_spec->final_product Pass

Caption: Workflow for the purification and quality control of crude this compound.

Logical Relationship of Distillation Fractions

Caption: Separation of crude this compound into fractions by distillation.

References

Application Notes and Protocols for the Quantification of Adiponitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiponitrile (B1665535) (ADN), a key intermediate in the production of nylon 6,6 and other polyamides, requires stringent purity control to ensure the quality and performance of the final products. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound purity using various analytical techniques. The methods described herein are essential for quality control, process optimization, and research and development in industries where this compound is utilized. Potential impurities in this compound can originate from different manufacturing processes, such as the hydrocyanation of butadiene, the dehydrative amination of adipic acid, or the electrolytic hydrodimerization of acrylonitrile.[1][2] Common impurities may include partially reacted intermediates, by-products, and residual reactants.

Gas Chromatography - Flame Ionization Detection (GC-FID) for Purity Assay and Impurity Profiling

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity of this compound and identifying organic impurities.[3][4]

Principle

A liquid sample of this compound, dissolved in a suitable solvent, is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation of components is achieved based on their differential partitioning between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.[5][6] The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of organic analyte burned. The purity of this compound is typically determined by area percent, assuming all components have a similar response factor, or by using an internal or external standard for more accurate quantification.

Experimental Protocol: GC-FID Analysis of this compound

1.2.1. Instrumentation and Materials

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) or a column of intermediate polarity is recommended for general purity analysis. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are a good starting point.[7][8][9]

  • Carrier Gas: Helium or Nitrogen, high purity

  • Gases for FID: Hydrogen and Air, high purity

  • Autosampler or manual syringe

  • Data acquisition and processing software

  • Volumetric flasks, pipettes, and syringes

  • Solvent: High-purity acetone (B3395972) or acetonitrile (B52724) (HPLC grade)

  • This compound reference standard (known purity)

  • Internal standard (e.g., undecane, dodecane), if required for precise quantification.

1.2.2. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent in a volumetric flask to a concentration within the calibration range. For routine purity checks by area percent, a dilution of approximately 1% (w/v) is often sufficient.[3]

  • Internal Standard (Optional): If using an internal standard, add a known amount of the internal standard to all standard and sample solutions.

1.2.3. GC-FID Operating Conditions

ParameterRecommended Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

1.2.4. Data Analysis

  • Purity by Area Percent: Calculate the percentage of this compound by dividing the peak area of this compound by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area (or area ratio to the internal standard) of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-FID method. These values are representative and should be validated in the user's laboratory.[10][11]

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.001% (w/w)
Limit of Quantification (LOQ) 0.005% (w/w)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a versatile and powerful technique for the purity assessment of non-volatile or thermally labile compounds.[12] It can be effectively used to quantify the purity of this compound and to separate it from non-volatile impurities.

Principle

A solution of the this compound sample is injected into the HPLC system. It is carried by a liquid mobile phase through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the partitioning of the analytes between the polar mobile phase and the non-polar stationary phase.[13] More polar compounds will elute earlier, while less polar compounds will be retained longer. A UV detector is used to measure the absorbance of the eluting components at a specific wavelength.

Experimental Protocol: HPLC-UV Analysis of this compound

2.2.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase HPLC column: C18, 150 mm x 4.6 mm ID, 5 µm particle size is a common choice.

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile (HPLC grade)[14][15]

  • Data acquisition and processing software

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • This compound reference standard

2.2.2. Sample and Standard Preparation

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (at the initial gradient composition) to a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[16]

2.2.3. HPLC Operating Conditions

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm ID, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

2.2.4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Purity can be calculated as the ratio of the main peak area to the total peak area (area percent), or more accurately by quantitative analysis against a reference standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV method. These values are representative and should be validated in the user's laboratory.[17][18]

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 µg/mL
Limit of Quantification (LOQ) 15 µg/mL
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 99 - 101%

Titrimetric Methods

Karl Fischer Titration for Water Content

Water is a common impurity in this compound and its content must be carefully controlled. Karl Fischer titration is the standard method for the determination of water content in organic liquids.

3.1.1. Principle

The Karl Fischer reaction is a quantitative chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base (e.g., imidazole), and a solvent (e.g., methanol). The endpoint of the titration can be detected potentiometrically.

3.1.2. Experimental Protocol

A coulometric or volumetric Karl Fischer titrator can be used.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Titration: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration cell. Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

Non-Aqueous Titration for Purity Assay (General Guideline)

While not as common as chromatographic methods for purity, a non-aqueous titration could potentially be developed. Nitrile groups are very weak bases. A direct titration is challenging. A possible, though less direct, approach involves the hydrolysis of the nitrile groups to carboxylic acids, followed by an acid-base titration. However, this is a multi-step process. A more direct, yet still challenging, method could involve reduction of the nitrile groups to amines, followed by a non-aqueous acid-base titration. Given the complexity and potential for side reactions, chromatographic methods are generally preferred for the purity assay of this compound. For a simple acid/base impurity check, a non-aqueous titration with a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid could be performed, using an indicator like crystal violet.[19][20][21][22][23]

Spectroscopic Methods for Identification

While not typically used for primary quantification of purity, spectroscopic methods are invaluable for the identification of this compound and the characterization of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the nitrile functional group (C≡N stretch typically around 2245 cm⁻¹) and the aliphatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the identity of this compound and aiding in the structure elucidation of unknown impurities.

Diagrams

Adiponitrile_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Sample This compound Sample Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation GC_FID GC-FID Analysis (Purity & Impurities) Preparation->GC_FID HPLC_UV HPLC-UV Analysis (Purity & Non-volatiles) Preparation->HPLC_UV KF_Titration Karl Fischer Titration (Water Content) Preparation->KF_Titration Data_Acquisition Data Acquisition GC_FID->Data_Acquisition HPLC_UV->Data_Acquisition KF_Titration->Data_Acquisition Quantification Quantification & Purity Calculation Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound purity analysis.

GC_FID_Method_Workflow cluster_prep Preparation cluster_gc GC-FID System cluster_analysis Analysis Sample_Prep Sample Dilution in Solvent Injection Injection Sample_Prep->Injection Standard_Prep Standard Preparation Standard_Prep->Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for GC-FID analysis of this compound.

HPLC_UV_Method_Workflow cluster_prep Preparation cluster_hplc HPLC-UV System cluster_analysis Analysis Sample_Prep Sample Dilution & Filtration Injection Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Notes and Protocols for the Use of Adiponitrile in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Adiponitrile (B1665535) (ADN), a colorless, viscous dinitrile with the formula (CH₂)₄(CN)₂, is a cornerstone chemical intermediate in the polymer industry.[1] While its primary application is the production of hexamethylenediamine (B150038) (HMDA) for Nylon 6,6 synthesis, this compound's utility extends to the creation of various other specialty polymers and as a crucial processing additive.[2][3] These notes provide detailed protocols and application data for researchers and scientists interested in leveraging this compound for the synthesis of high-performance and specialty polymers, including polyamides and as a processing aid for polyacrylonitrile-based materials.

Application Note 1: Synthesis of Hexamethylenediamine (HMDA) from this compound for Polyamides and Polyurethanes

The most significant industrial application of this compound is its conversion to hexamethylenediamine (HMDA) via catalytic hydrogenation.[1][2] HMDA is a critical diamine monomer used in the polycondensation reaction with a dicarboxylic acid (like adipic acid) to produce polyamides, most notably Nylon 6,6.[4][5] It is also a precursor to hexamethylene diisocyanate (HDI), a monomer for producing specialty polyurethanes used in high-performance coatings and adhesives.[3]

Experimental Protocol: Catalytic Hydrogenation of this compound to Hexamethylenediamine

This protocol is based on the batch hydrogenation of this compound using a Raney Nickel catalyst, which has been shown to achieve high yields and selectivity.[4][6]

Materials:

  • This compound (ADN) (99% purity)

  • Hexamethylenediamine (HMDA) (for co-feeding, optional but recommended to improve selectivity)[4]

  • Raney Nickel (Raney Ni) catalyst (activated slurry)

  • Deionized water

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (for purging)

Equipment:

  • High-pressure batch autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, sampling port, thermocouple, and pressure gauge.

  • Catalyst handling equipment (glovebox or inert atmosphere setup).

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with nitrogen gas to remove any air and moisture.

  • Catalyst Loading: Under an inert atmosphere, carefully add the Raney Ni catalyst slurry to the reactor. The typical catalyst loading is an ADN/catalyst weight ratio of 15:1.[6]

  • Reactant Charging: Add the liquid reactants to the reactor. For a typical run, use a volumetric ratio of this compound to Hexamethylenediamine (ADN/HMDA) of 0.2.[4][6] The addition of HMDA at the start helps to suppress the formation of by-products.[4]

  • System Sealing and Purging: Seal the reactor and perform several purge cycles with nitrogen followed by low-pressure hydrogen to ensure an inert atmosphere.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 MPa).[6] Begin stirring and heat the reactor to the target temperature (e.g., 80°C).[4]

  • Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (e.g., 45-60 minutes). Monitor the reaction progress by taking samples periodically (if the setup allows) and analyzing them by GC to determine the conversion of ADN and selectivity towards HMDA and the intermediate 6-aminohexanenitrile (B1265705) (AHN).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen.

  • Product Recovery: Open the reactor and separate the product mixture from the catalyst using filtration. The catalyst can be washed with a solvent (e.g., water or methanol) to recover any entrained product.

  • Purification: The crude HMDA can be purified by distillation under reduced pressure to remove any remaining solvent, unreacted ADN, and by-products.

Data Presentation: Influence of Reaction Conditions on HMDA Synthesis

The following table summarizes the quantitative data on the hydrogenation of this compound over Raney Ni and Raney Co catalysts, demonstrating the effect of various parameters on product yield and selectivity.

CatalystTemperature (°C)H₂ Pressure (MPa)ADN/Catalyst (w/w)ADN/HMDA (v/v)ADN Conversion (%)HMDA Selectivity (%)HMDA Yield (%)Reference
Raney Ni808150.2>99~90~90[4][6]
Raney Ni1008150.2>99Not specified100[4][6]
Raney Ni808150.06>99Not specified100[4][6]
Raney Co808150.2>99~85~85[4][6]
Raney Co1008150.2>9985-8785-87[4]
Raney Co806150.2>99~90~90[4]

Visualization: this compound to Polyamide Workflow

G substance substance process process product product ADN This compound (CH₂)₄(CN)₂ Hydrogenation Catalytic Hydrogenation ADN->Hydrogenation H2 Hydrogen (H₂) H2->Hydrogenation Catalyst Raney Ni Catalyst Catalyst->Hydrogenation HMDA Hexamethylenediamine (HMDA) H₂N(CH₂)₆NH₂ Hydrogenation->HMDA Polycondensation Polycondensation HMDA->Polycondensation HDI Hexamethylene Diisocyanate (HDI) HMDA->HDI Phosgenation (Industrial Process) AdipicAcid Adipic Acid AdipicAcid->Polycondensation Nylon66 Nylon 6,6 Polycondensation->Nylon66 Polyaddition Polyaddition HDI->Polyaddition Polyol Polyol Polyol->Polyaddition Polyurethane Polyurethane Polyaddition->Polyurethane

Caption: Workflow from this compound to Nylon 6,6 and Polyurethanes.

Application Note 2: Direct Synthesis of Nylon 1,6 from this compound

While less common than Nylon 6,6, other polyamides can be synthesized using this compound or its derivatives. A notable specialty polymer is Nylon 1,6, which can be synthesized directly from this compound using acid catalysis with formaldehyde (B43269) and water.[7] This method bypasses the separate hydrogenation step to a diamine, offering a more direct route to a polyamide.

Experimental Protocol: Acid-Catalyzed Synthesis of Nylon 1,6

This protocol provides a general framework for the synthesis of Nylon 1,6 from this compound.

Materials:

  • This compound (ADN)

  • Formaldehyde (or a formaldehyde precursor like paraformaldehyde)

  • Water

  • Strong acid catalyst (e.g., sulfuric acid)

  • Solvent (if necessary)

Procedure:

  • Reactor Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature control, charge the this compound, formaldehyde, and water.

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.

  • Polymerization: Heat the mixture to the desired reaction temperature. The reaction involves the hydrolysis of the nitrile groups and subsequent condensation polymerization.

  • Monitoring: Monitor the reaction by observing the increase in viscosity of the mixture.

  • Isolation: Once the desired degree of polymerization is achieved, cool the reaction mixture. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or water), followed by filtration.

  • Purification and Drying: Wash the precipitated polymer thoroughly to remove any unreacted monomers and catalyst. Dry the final Nylon 1,6 polymer in a vacuum oven.

Visualization: Nylon 1,6 Synthesis Reaction

G cluster_reactants Reactants reactant reactant process process product product ADN This compound Polymerization Acid-Catalyzed Polymerization ADN->Polymerization Formaldehyde Formaldehyde Formaldehyde->Polymerization Water Water Water->Polymerization Nylon16 Nylon 1,6 Polymerization->Nylon16

Caption: Direct synthesis pathway for Nylon 1,6 from this compound.

Application Note 3: this compound as a Processing Aid for Polyacrylonitrile (PAN) Fibers

Polyacrylonitrile (PAN) is the primary precursor for producing high-strength carbon fibers.[8] However, PAN degrades at temperatures below its melting point, which prevents it from being processed in a molten state. This compound can be used as a melting point modifier, or plasticizer, to lower the melting temperature of PAN copolymers, enabling melt-extrusion.[8] This method is more environmentally friendly and cost-effective than traditional solution-spinning processes that rely on large volumes of organic solvents.

Experimental Protocol: Preparation of Melt-Processable PAN/Adiponitrile Blends

Materials:

  • Poly(acrylonitrile-co-methyl acrylate) (PAN-MA) copolymer powder (e.g., 96.5 mol% AN, 4.4 mol% MA)[8]

  • This compound (Hexanedinitrile)

  • Deionized water

  • Acetonitrile (optional co-modifier)[8]

Equipment:

  • Twin-screw extruder or a laboratory-scale mixer

  • Pressurized capillary rheometer

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Material Preparation: Dry the PAN-MA copolymer powder thoroughly in a vacuum oven to remove any moisture.

  • Blending: Prepare a physical blend of the PAN-MA copolymer with the melting point modifiers. A reported composition suitable for melt-extrusion is a weight ratio of 55% PAN-MA, 25% Acetonitrile, and 20% Water.[8] this compound can be used in similar formulations. The components should be mixed thoroughly to ensure a homogenous blend.

  • Melt Processing: Feed the blend into an extruder or rheometer preheated to the processing temperature (e.g., 170°C).[8]

  • Characterization:

    • Rheology: Use a capillary rheometer to measure the melt viscosity of the formulation as a function of time and shear rate to determine its processing window and stability. Stable viscosities in the range of 1800-2000 Pa·s have been reported.[8]

    • Thermal Analysis: Use DSC to determine the reduction in the melting temperature (Tm) of the PAN copolymer in the presence of this compound.

Data Presentation: Effect of Modifiers on PAN Copolymer Melting Point

While specific quantitative data for this compound's effect on Tm was not detailed in the provided search results, a similar system demonstrates the significant impact of such modifiers.

Polymer SystemComposition (wt:wt:wt)Original Tm (°C)Modified Tm (°C)Reduction (°C)Reference
PAN-MA/ACN/H₂O55 / 25 / 20~300-320~120~200[8]

Note: this compound is expected to have a similar plasticizing effect, enabling melt processing at significantly reduced temperatures.

Visualization: Role of this compound in PAN Processing

G polymer polymer modifier modifier process process problem problem solution solution product product PAN PAN Copolymer Melt Melt Processing PAN->Melt High Temp Required Enabled Melt Processing Enabled PAN->Enabled Lowered Tm ADN This compound (Modifier) ADN->PAN Blended with Degradation Thermal Degradation (Before Melting) Melt->Degradation Fiber Precursor Fiber Enabled->Fiber

Caption: this compound enables melt processing of PAN by lowering its melting point.

References

Application Notes and Protocols for Safe Handling and Storage of Adiponitrile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiponitrile (B1665535) [(CH₂)₄(CN)₂] is a viscous, colorless dinitrile that serves as a crucial precursor in the production of nylon 66.[1] Due to its toxicity, it is imperative that laboratory personnel are thoroughly familiar with the safety protocols for its handling and storage. These application notes provide comprehensive guidance to ensure a safe laboratory environment when working with this compound.

Hazard Identification and Classification

This compound is classified as a toxic substance and presents several health hazards.[2] It is toxic if swallowed, toxic in contact with skin, and harmful if inhaled.[2] It can also cause eye irritation, damage to the nervous system, and may cause damage to the blood through prolonged or repeated exposure.[2]

GHS Classification: [2]

  • Acute Toxicity, Oral: Category 3

  • Acute Toxicity, Dermal: Category 3

  • Acute Toxicity, Inhalation: Category 4

  • Serious Eye Damage/Eye Irritation: Category 2B

  • Specific Target Organ Toxicity (Single Exposure): Category 1 (Nerve/Nervous System)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood)

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₈N₂[1]
Molar Mass 108.144 g·mol⁻¹[1]
Appearance Colorless to light yellow, oily liquid[3][4]
Odor Practically odorless[2][5]
Melting Point 1 to 3 °C (34 to 37 °F)[1]
Boiling Point 295 °C (563 °F)[6]
Flash Point 163 °C (325.4 °F)[2]
Auto-ignition Temperature 550 °C (1022 °F)[2]
Density 0.951 - 0.965 g/mL at 20-25 °C[1][6]
Vapor Pressure 0.3 Pa at 20 °C[2]
Vapor Density 3.73 (Air = 1)[7]
Solubility in Water 50 - 100 g/L at 20-23 °C[1][7]
Lower Explosion Limit 1.7 vol %[2]
Upper Explosion Limit 4.9 vol %[2]

Table 2: Toxicological Data for this compound

Toxicity EndpointSpeciesRouteValueReferences
LD₅₀ RatOral100 - 500 mg/kg[8]
LD₅₀ RabbitDermal800 mg/kg[2]
LC₅₀ RatInhalation (4 hr)1.71 mg/L (vapor plus aerosol)[8]

Table 3: Occupational Exposure Limits

OrganizationLimitValueNotes
ACGIH (1990) TWA2 ppmSkin notation; Upper and Lower Respiratory Tract irritation
NIOSH REL-TWA4 ppm (18 mg/m³)Recommended skin exposure limit

Experimental Protocols

Protocol for Handling this compound

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical fume hood

  • Personal Protective Equipment (PPE):

    • Safety goggles (or face shield)

    • Chemical-resistant gloves (e.g., Butyl rubber, Teflon)[9]

    • Lab coat

    • Closed-toe shoes

  • Appropriate glassware and equipment

  • Spill kit for toxic substances

  • Waste container for hazardous chemical waste

Procedure:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Engineering Controls: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][10] Ensure that an eyewash station and safety shower are readily accessible.[2][10]

  • Personal Protective Equipment (PPE): Don appropriate PPE before handling the chemical. This includes safety goggles, chemical-resistant gloves, a lab coat, and closed-toe shoes.[2]

  • Handling:

    • Measure and dispense this compound carefully to avoid splashes and the generation of aerosols.

    • Keep containers tightly closed when not in use.[10]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Waste Disposal: Dispose of all this compound waste, including contaminated materials, in a designated hazardous waste container according to institutional and local regulations.[2][11]

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[12] Clean the work area and any contaminated equipment.

Protocol for Storage of this compound

Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.

Procedure:

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area.[2][10] The storage area should be secured and accessible only to authorized personnel.[2]

  • Container: Keep the container tightly closed and sealed.[10]

  • Incompatible Materials: Store this compound away from strong acids, strong bases, strong oxidizing agents, and reducing agents.[2][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2]

Visualized Workflows and Pathways

Spill_Response_Workflow This compound Spill Response Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess minor_spill Minor Spill Protocol assess->minor_spill Minor major_spill Major Spill Protocol assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe call_emergency Call Emergency Services and EHS major_spill->call_emergency contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) Follow specific procedure contain->neutralize cleanup Collect Residue into Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose secure_area Secure the Area Prevent Entry call_emergency->secure_area provide_info Provide Information to Emergency Responders secure_area->provide_info

Caption: Workflow for responding to an this compound spill in the laboratory.

Hierarchy_of_Controls Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution (Use a less hazardous chemical) elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) administrative->ppe

Caption: Hierarchy of controls for managing risks associated with this compound.

Adiponitrile_Exposure_Response This compound Exposure and First-Aid Response cluster_exposure Exposure Routes cluster_symptoms Symptoms cluster_first_aid First-Aid Measures inhalation Inhalation resp_symptoms Respiratory Irritation, Difficulty Breathing [7] inhalation->resp_symptoms skin_contact Skin Contact skin_symptoms Skin Irritation [7] skin_contact->skin_symptoms eye_contact Eye Contact eye_symptoms Eye Irritation [7] eye_contact->eye_symptoms ingestion Ingestion systemic_symptoms Headache, Dizziness, Nausea, Vomiting [6, 7] ingestion->systemic_symptoms move_to_fresh_air Move to Fresh Air, Provide Oxygen if Needed [6] resp_symptoms->move_to_fresh_air wash_skin Remove Contaminated Clothing, Wash Skin with Soap and Water [6] skin_symptoms->wash_skin flush_eyes Flush Eyes with Water for at least 15 minutes [6] eye_symptoms->flush_eyes do_not_induce_vomiting Do NOT Induce Vomiting, Seek Immediate Medical Attention [6, 7] systemic_symptoms->do_not_induce_vomiting seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention flush_eyes->seek_medical_attention do_not_induce_vomiting->seek_medical_attention

Caption: this compound exposure routes, symptoms, and corresponding first-aid.

References

Application Notes and Protocols: Electrochemical Semi-Hydrogenation of Adiponitrile to 6-Aminocapronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective semi-hydrogenation of adiponitrile (B1665535) (ADN) to 6-aminocapronitrile (ACN) is a critical step in alternative, greener routes for the production of nylon-6.[1][2] Traditionally, the synthesis of caprolactam, the precursor to nylon-6, involves processes that utilize harsh conditions and generate significant waste, such as ammonium (B1175870) sulfate.[1][3] Electrochemical methods offer a promising alternative, operating under ambient conditions and driven by electricity, which can be sourced from renewable resources.[4][5] This approach enhances atom economy and reduces reliance on fossil fuels.[2]

This document provides detailed protocols for the electrochemical semi-hydrogenation of ADN using a cost-effective and efficient copper nanowire (Cu NW) catalyst. The methodology is based on recent advancements that demonstrate high selectivity and faradaic efficiency for ACN.[1][2] The primary competing reaction is the further hydrogenation of ACN to hexamethylenediamine (B150038) (HMDA), making catalyst and process design crucial for maximizing the yield of the desired semi-hydrogenated product.[2]

Reaction Pathway and Mechanism

The electrochemical hydrogenation of this compound involves the reduction of one of the two nitrile groups to a primary amine. The desired reaction is the selective conversion of ADN to ACN. However, over-hydrogenation can lead to the formation of HMDA. The process relies on an electrocatalyst, such as nanostructured copper, which favors the adsorption of the nitrile groups and facilitates the hydrogenation process while suppressing the competing hydrogen evolution reaction (HER).[4]

ReactionPathway cluster_main Electrochemical Hydrogenation ADN This compound (ADN) NC-(CH₂)₄-CN ACN 6-Aminocapronitrile (ACN) NC-(CH₂)₄-CH₂NH₂ ADN->ACN +4H⁺ + 4e⁻ (Semi-hydrogenation) SideProduct Side Products (e.g., H₂) ADN->SideProduct Parasitic Reactions (e.g., HER) HMDA Hexamethylenediamine (HMDA) H₂N-(CH₂)₆-NH₂ ACN->HMDA +4H⁺ + 4e⁻ (Full-hydrogenation)

Caption: Reaction pathway for the electrochemical hydrogenation of this compound (ADN).

Experimental Protocols

I. Preparation of Self-Supported Copper Nanowire Array (Cu NWA) Catalyst

This protocol details the synthesis of a self-supported copper nanowire array on a copper foam substrate.

Materials:

  • Copper foam (CF), 5 cm × 1 cm × 0.15 cm

  • Acetone (B3395972)

  • 3.0 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Deionized (DI) water

  • 1.0 M Potassium hydroxide (KOH) solution

Equipment:

  • Beakers

  • Magnetic stirrer

  • Tube furnace

  • Electrochemical workstation

  • Three-electrode electrochemical cell (divided)

  • Carbon sheet (counter electrode)

  • Ag/AgCl (saturated KCl) reference electrode

Procedure:

  • Substrate Pre-treatment:

    • Cut the copper foam to the desired dimensions (e.g., 5 cm x 1 cm).[6]

    • Degrease the CF by sonicating in acetone for 10 minutes.[6]

    • Etch the CF in a 3.0 M HCl solution for 10 minutes to remove the surface oxide layer.[6]

    • Rinse the CF thoroughly with DI water and dry under ambient conditions.[6]

  • Synthesis of Cu(OH)₂ Nanowires:

    • Prepare a solution by dissolving 3.0 g of NaOH and 0.68 g of ammonium persulfate in 30 mL of DI water with vigorous stirring.[6]

    • Immerse the pre-treated CF into the solution for 20 minutes. A blue layer of Cu(OH)₂ nanowires will form on the surface.[6]

    • Remove the CF from the solution, rinse extensively with DI water, and dry at room temperature.[6]

  • Formation of CuO Nanowire Arrays (CuO NWAs):

    • Place the dried CF coated with Cu(OH)₂ nanowires into a tube furnace.[6]

    • Heat the sample to 300 °C for 2.5 hours in an air atmosphere to convert the Cu(OH)₂ to black CuO NWAs.[6]

    • Allow the sample to cool to room temperature.[6]

  • Electrochemical Reduction to Cu NWAs:

    • Set up a three-electrode system in a divided cell with 1.0 M KOH as the electrolyte.[6]

    • Use the prepared CuO NWA as the working electrode (exposed area 1x1 cm²), a carbon sheet as the counter electrode, and an Ag/AgCl electrode as the reference.[6]

    • Perform linear sweep voltammetry (LSV) from -0.55 V to -1.5 V (vs. Ag/AgCl) at a scan rate of 10 mV/s. Repeat until the cathodic reduction peak disappears, indicating the complete reduction of CuO to Cu NWAs.[6]

II. Electrochemical Semi-Hydrogenation of this compound

This protocol describes the procedure for the selective conversion of ADN to ACN using the prepared Cu NWA catalyst.

Materials:

  • This compound (ADN)

  • 1.0 M Potassium hydroxide (KOH) solution

  • Methanol

  • Chloroform (B151607) (for extraction)

  • Internal standard (e.g., tripropylamine) for GC analysis

Equipment:

  • Divided electrochemical cell (H-type cell)

  • Cu NWA on copper foam (working electrode, 1x1 cm²)

  • Graphite (B72142) sheet (counter electrode, 2x2 cm)[6]

  • Ag/AgCl (saturated KCl) reference electrode[6]

  • Potentiostat/Galvanostat

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., SE-54)[7]

Procedure:

  • Electrochemical Cell Assembly:

    • Assemble the divided H-type cell, separating the cathodic and anodic compartments with a membrane (e.g., Nafion™).

    • Place the Cu NWA working electrode and the Ag/AgCl reference electrode in the cathode chamber. Place the graphite counter electrode in the anode chamber.[6]

    • Add 20 mL of 1.0 M KOH solution (methanol/water = 1/4 by volume) to the cathode chamber. Fill the anode chamber with 1.0 M KOH solution.[6]

  • Electrolysis:

    • Add this compound to the catholyte to a final concentration of 0.1 M.[6]

    • Conduct the electrolysis at a constant current density, for example, between 40-100 mA/cm².[1][2]

    • Run the reaction for a specific duration or until a certain amount of charge has passed to achieve the desired conversion rate. For example, a 2-hour electrolysis at 80 mA/cm².[2]

  • Product Analysis:

    • After electrolysis, transfer the catholyte solution to a separatory funnel.

    • Perform a liquid-liquid extraction using chloroform to separate the organic products (ADN, ACN, HMDA).[6]

    • Prepare the extracted sample for GC analysis by adding a known amount of an internal standard.

    • Inject the sample into the GC-FID system for qualitative and quantitative analysis.[6][7]

    • Calculate the conversion of ADN, selectivity for ACN, and Faradaic Efficiency (FE) using the following formulas:

    • ADN Conversion (%) = (moles of ADN reacted / initial moles of ADN) * 100

    • ACN Selectivity (%) = (moles of ACN produced / moles of ADN reacted) * 100

    • Faradaic Efficiency (FE) for ACN (%) = (moles of ACN produced * n * F) / Q * 100, where n is the number of electrons (4), F is the Faraday constant, and Q is the total charge passed.[6]

ExperimentalWorkflow cluster_catalyst Catalyst Preparation cluster_electrolysis Electrochemical Hydrogenation cluster_analysis Product Analysis A1 CF Pre-treatment (Acetone, HCl) A2 Cu(OH)₂ Growth (NaOH, (NH₄)₂S₂O₈) A1->A2 A3 Annealing (300°C, Air) A2->A3 A4 Electrochemical Reduction (KOH) A3->A4 B1 Assemble H-Cell (Cu NWA, Ag/AgCl, Graphite) A4->B1 Use as Working Electrode B2 Add Electrolyte & ADN (0.1M ADN in 1M KOH/MeOH) B1->B2 B3 Run Electrolysis (Constant Current) B2->B3 C1 Extract Catholyte (Chloroform) B3->C1 Collect Products C2 GC-FID Analysis C1->C2 C3 Calculate Metrics (Conversion, Selectivity, FE) C2->C3

Caption: Workflow for the electrochemical semi-hydrogenation of this compound.

Data Presentation

The performance of the electrochemical system is highly dependent on the operating parameters. The following tables summarize the quantitative data obtained for the semi-hydrogenation of ADN over a Cu NWA catalyst.

Table 1: Performance at Various Current Densities
Current Density (mA cm⁻²)ADN Conversion (%)ACN Selectivity (%)HMDA Selectivity (%)ACN Faradaic Efficiency (%)Reference
40~37 (theoretical)~85--[1][2]
80~37 (theoretical)~88-~60.8 (total for ACN+HMDA)[2]
100~37 (theoretical)~85--[1][2]

Note: Data is based on passing the charge required for a 37% theoretical conversion.

Table 2: Performance Over Extended Reaction Time
ADN Conversion (%)ACN Selectivity (%)NotesReference
8081.6Extended reaction time[1][2]

Note: This result demonstrates that high selectivity for ACN can be maintained even at high substrate conversions.

Conclusion

The electrochemical semi-hydrogenation of this compound to 6-aminocapronitrile presents a sustainable and efficient alternative to traditional chemical synthesis routes. By utilizing nanostructured copper catalysts, it is possible to achieve high selectivity (>80%) for ACN at industrially relevant current densities.[1][2] The detailed protocols and data provided in these application notes offer a solid foundation for researchers and scientists to explore and optimize this green chemical process. Further research may focus on long-term catalyst stability, reactor design for continuous flow operations, and process scale-up to realize the full potential of this technology in the chemical industry.[1][8]

References

Application Notes and Protocols for the Investigation of Adiponitrile as a Solvent for Polyvinyl Chloride (PVC) Spinning

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of adiponitrile (B1665535) as a primary solvent for polyvinyl chloride (PVC) spinning. The following application notes and protocols are therefore based on theoretical considerations derived from the known properties of PVC, this compound, and analogous polymer spinning systems. These guidelines are intended to serve as a starting point for researchers and scientists interested in exploring this novel solvent system and should be adapted based on experimental observations.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility, durability, and cost-effectiveness. The production of PVC fibers through spinning processes enables the creation of materials with tailored properties for various applications, including textiles, filtration media, and biomedical devices. The choice of solvent is a critical parameter in solution-based spinning techniques, as it directly influences the dissolution process, solution rheology, and the morphology and properties of the final fibers.

This compound ((CH₂)₄(CN)₂), a dinitrile with a high boiling point and polarity, presents a theoretical potential as a solvent for PVC due to the possible interactions between the nitrile groups of this compound and the polar C-Cl bonds in PVC. This document outlines a systematic approach to investigate the feasibility of using this compound as a solvent for PVC spinning, covering solution preparation, spinning methodologies, and fiber characterization.

Theoretical Considerations for Solvent Selection

The dissolution of a polymer is governed by thermodynamic principles, often estimated using solubility parameters. For a polymer to dissolve in a solvent, their solubility parameters should be similar.

Table 1: Theoretical Solubility and Physical Properties

MaterialHansen Solubility Parameter (δt) (MPa½)Boiling Point (°C)Melting Point (°C)Viscosity (cP at 20°C)
Polyvinyl Chloride (PVC) 19.2 - 22.1N/AN/AN/A
This compound ~23.5 (Estimated)2952.59.1[1]

Note: The Hansen solubility parameter for this compound is an estimate and would require experimental determination for accurate prediction.

Experimental Protocols

Materials and Equipment
  • Polyvinyl Chloride (PVC): Suspension grade, K-value 65-70

  • This compound (ADN): High purity (>99%)

  • Co-solvents (optional): N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Non-solvent (for wet spinning): Water, Ethanol, Isopropanol

  • Equipment:

    • Magnetic stirrer with heating plate

    • Viscometer (e.g., Brookfield or capillary)

    • Syringe pump and high-voltage power supply (for electrospinning)

    • Spinneret and coagulation bath (for wet spinning)

    • Scanning Electron Microscope (SEM)

    • Tensile tester

    • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: PVC Solution Preparation in this compound

This protocol describes the steps to prepare a PVC solution in this compound to determine solubility and appropriate concentrations for spinning.

  • Safety Precautions: this compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solubility Test:

    • Prepare a series of vials with 10 mL of this compound.

    • Add increasing amounts of PVC powder to each vial to create solutions with concentrations ranging from 1% to 20% (w/v).

    • Stir the mixtures at room temperature for 24 hours.

    • If dissolution is incomplete, gradually increase the temperature in increments of 10°C (up to a maximum of 100°C) while stirring.

    • Observe and record the temperature at which complete dissolution occurs for each concentration.

  • Solution for Spinning:

    • Based on the solubility tests, prepare a larger batch of a PVC-adiponitrile solution at a concentration that is fully soluble and has a suitable viscosity for the intended spinning method. A starting point could be a 10-15% (w/v) solution.

    • Heat the mixture to the determined dissolution temperature with constant stirring until a homogenous, clear, and viscous solution is obtained.

    • Allow the solution to cool to the desired spinning temperature while monitoring for any signs of precipitation or gelation.

Protocol 2: Wet Spinning of PVC from this compound Solution

Wet spinning involves extruding the polymer solution through a spinneret into a coagulation bath containing a non-solvent.

  • Spinning Dope Preparation: Prepare a 15-25% (w/v) PVC solution in this compound as described in Protocol 1. The solution should be viscous enough to form a continuous filament.

  • Coagulation Bath Preparation: Prepare a coagulation bath. A mixture of a non-solvent (e.g., water or ethanol) and the solvent (this compound) is often used to control the rate of coagulation. Start with a bath composition of 70:30 non-solvent:this compound.

  • Spinning Process:

    • Load the PVC-adiponitrile solution into a syringe or spinning pump.

    • Extrude the solution through a spinneret (e.g., 22-gauge) into the coagulation bath at a constant flow rate.

    • The solidified filament is then drawn through the bath and collected on a rotating winder.

    • The draw ratio (ratio of winder speed to extrusion speed) can be adjusted to orient the polymer chains and improve fiber strength.

  • Washing and Drying:

    • Wash the collected fibers thoroughly with a non-solvent (e.g., ethanol) to remove any residual this compound.

    • Dry the fibers in an oven at a temperature below the glass transition temperature of PVC (around 80°C).

Protocol 3: Electrospinning of PVC from this compound Solution

Electrospinning uses a high voltage to draw a fine filament from the polymer solution.

  • Solution Preparation: Prepare a 10-20% (w/v) PVC solution in this compound. The viscosity and conductivity of the solution are critical for successful electrospinning. If the conductivity is too low, a small amount of a salt (e.g., lithium chloride) can be added.

  • Electrospinning Setup:

    • Load the solution into a syringe fitted with a metallic needle (spinneret).

    • Place a grounded collector (e.g., aluminum foil) at a fixed distance (10-20 cm) from the spinneret.

    • Connect the high-voltage power supply to the needle.

  • Electrospinning Process:

    • Apply a high voltage (15-25 kV) to the needle.

    • Pump the solution through the needle at a low flow rate (0.1-1.0 mL/h).

    • A Taylor cone should form at the tip of the needle, from which a fine jet of the polymer solution is ejected towards the collector.

    • The solvent evaporates during the transit, and a non-woven mat of PVC nanofibers is deposited on the collector.

  • Post-Processing: Dry the nanofiber mat in a vacuum oven to remove residual solvent.

Data Presentation

Quantitative data from the experimental investigations should be summarized for clear comparison.

Table 2: PVC-Adiponitrile Solution Properties

PVC Concentration (w/v)Dissolution Temperature (°C)Viscosity (cP) at Spinning Temp.
5%
10%
15%
20%

Table 3: Spinning Parameters and Resulting Fiber Properties

Spinning MethodPVC Conc. (w/v)Flow Rate (mL/h)Voltage (kV) / Draw RatioAverage Fiber Diameter (µm)Tensile Strength (MPa)Elongation at Break (%)
Wet Spinning
Electrospinning

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_spin Spinning cluster_post Post-Processing & Characterization P1 Weigh PVC and this compound P2 Mix and Heat with Stirring P1->P2 P3 Characterize Solution (Viscosity) P2->P3 S1 Load Solution into Syringe/Pump P3->S1 Optimized Solution S2 Extrude through Spinneret S1->S2 S3 Coagulation (Wet) or Electrostatic Drawing (Electro) S2->S3 S4 Collect Fibers S3->S4 PP1 Wash and Dry Fibers S4->PP1 PP2 Characterize Fibers (SEM, Tensile, FTIR) PP1->PP2

Caption: General workflow for PVC fiber spinning using this compound.

Wet Spinning Process Diagram

G Dope PVC-Adiponitrile Solution Pump Spinning Pump Dope->Pump Extrusion Spinneret Spinneret Pump->Spinneret Extrusion CoagulationBath Coagulation Bath (Non-solvent + this compound) Spinneret->CoagulationBath Extrusion Fiber Solidifying Fiber CoagulationBath->Fiber Coagulation Winder Winder Fiber->Winder Drawing & Collection G Solution PVC-Adiponitrile Solution in Syringe Pump Syringe Pump Solution->Pump Needle Spinneret (Needle) Pump->Needle HVPS High Voltage Power Supply HVPS->Needle + V TaylorCone Taylor Cone Needle->TaylorCone Jet Polymer Jet TaylorCone->Jet Electrostatic Force Collector Grounded Collector Jet->Collector Solvent Evaporation

References

Troubleshooting & Optimization

improving the selectivity of adiponitrile electrosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of adiponitrile (B1665535) (ADN) electrosynthesis via the hydrodimerization of acrylonitrile (B1666552) (AN).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ADN selectivity is low, and I am observing significant formation of propionitrile (B127096) (PN). What are the likely causes and how can I improve it?

A1: Low this compound (ADN) selectivity with concurrent high propionitrile (PN) formation is a common issue, often stemming from suboptimal reaction conditions that favor the further reduction and protonation of the acrylonitrile radical intermediate instead of the desired dimerization.[1][2]

Troubleshooting Steps:

  • Mass Transport Limitations: High current densities can lead to the depletion of acrylonitrile (AN) near the electrode surface, favoring the formation of PN.[3] Consider reducing the current density or improving mass transport through vigorous stirring or using a rotating cylinder electrode.[4]

  • Proton Availability: The formation of PN is rate-limited by proton transfer.[1][2][5] Operating at a higher pH can hinder the protonation steps that lead to PN.[1]

  • Electrolyte Composition: The composition of your electrolyte is crucial. The presence of tetraalkylammonium (TAA) salts in the electrolyte is known to enhance ADN selectivity by creating a microenvironment at the electrode surface that favors interactions with organic molecules and suppresses side reactions.[1][6] If you are not using TAA salts, consider adding them. If you are, optimizing their concentration and alkyl chain length could be beneficial.[3]

  • Pulsed Electrolysis: Instead of a constant current, applying a pulsed current can allow the reduced form of acrylonitrile to diffuse away from the electrode, which can lead to a significant boost in ADN yield and selectivity.[7]

Q2: I am experiencing a significant amount of hydrogen evolution reaction (HER) at the cathode. How can I minimize this parasitic reaction?

A2: The hydrogen evolution reaction (HER) is a competing reaction at the cathode that consumes current and reduces the overall efficiency of ADN synthesis.[1]

Troubleshooting Steps:

  • Cathode Material: The choice of cathode material is critical. Materials with a high overpotential for hydrogen evolution, such as cadmium, lead, or bismuth, are preferred to minimize this side reaction.[1][8] Using materials like platinum will favor HER.[1]

  • pH Control: Operating at a high pH can help to suppress HER.[1] Modern production often utilizes phosphate (B84403) buffers to maintain pH control.[1]

  • Electrolyte Additives: Tetraalkylammonium (TAA) salts can help to suppress HER by modifying the electrical double layer.[1]

Q3: My reaction is producing undesirable oligomers. What causes this and how can it be prevented?

A3: The formation of oligomers derived from acrylonitrile (AN) can occur, particularly at low current densities and high local concentrations of AN at the electrode surface.[1][2]

Troubleshooting Steps:

  • Current Density: Increasing the current density can sometimes mitigate oligomer formation by promoting the desired dimerization pathway. However, be mindful that excessively high current densities can lead to increased propionitrile (PN) formation.

  • AN Concentration: Optimizing the bulk concentration of AN in the electrolyte can help to control its local concentration at the electrode.

Q4: What is the role of tetraalkylammonium (TAA) salts in improving ADN selectivity?

A4: Tetraalkylammonium (TAA) salts are crucial for enhancing the selectivity of this compound (ADN) synthesis. They populate the electrical double layer (EDL) at the cathode, creating a microenvironment that favors the interaction with organic molecules like acrylonitrile (AN).[1][5] This localized concentration of AN enhances the rate of the desired dimerization to ADN while simultaneously expelling water molecules from the electrode interface, which helps to suppress the hydrogen evolution reaction (HER) and the formation of propionitrile (PN).[1]

Q5: Can the choice of inorganic cations in the electrolyte affect the reaction?

A5: Yes, the choice of inorganic cations (e.g., Na+, K+, Rb+, Cs+) can influence the reaction. Smaller alkali cations have been shown to stabilize the radical anion intermediates, which can promote the desired reaction.[9] However, this can also increase the unwanted HER side reaction.[9] Therefore, the combined effect of both the alkali cations and the selectivity-directing TAA ions is essential for optimizing ADN synthesis.[9]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound electrosynthesis, highlighting the conditions that lead to improved selectivity.

ParameterConditionADN Selectivity (%)Faradaic Efficiency (%)Noteworthy Observations
Electrolyte Composition 0.5 M Na₃PO₄, 0.03 M EDTA, 0.02 M TBA hydroxide, 0.6 M AN in waterNot specifiedNot specifiedBaseline electrolyte for pulsed potential studies.[10]
With Tetraalkylammonium (TAA) ionsUp to 83%Not specifiedTAA ions are critical for high selectivity.[3][11]
Current Density VariedDependent on other factorsDependent on other factorsHigh current densities can favor propionitrile (PN) formation due to mass transport limitations.[3]
Reactor Type Undivided flow reactor48%Not specifiedLower selectivity compared to membrane-separated reactors.[12]
Nafion-separated flow reactor77%Not specifiedMembrane separation improves selectivity by preventing product oxidation at the anode.[12]
Sustainion-separated flow reactor81%Not specifiedAnion exchange membranes can also lead to high selectivity.[12]
Cathode Material Bismuth nanosheet modified electrode81.21 ± 1.96%Not specifiedA promising, less toxic alternative to lead and cadmium.[8]
Pulsed Electrolysis Optimized pulsed potential325% increase over standardNot specifiedMachine learning was used to optimize pulse parameters, significantly boosting selectivity.[7]

Experimental Protocols

1. General Protocol for this compound Electrosynthesis

This protocol outlines a general procedure for the electrochemical hydrodimerization of acrylonitrile.

  • Electrolyte Preparation:

    • Prepare an aqueous electrolyte solution containing a phosphate buffer (e.g., 0.5 M sodium phosphate) to maintain the desired pH.[10]

    • Add a chelating agent such as EDTA (e.g., 0.03 M) to prevent the electrodeposition of undesired metal cations.[1][10]

    • Dissolve the tetraalkylammonium (TAA) salt (e.g., 0.02 M tetra-n-butylammonium hydroxide) in the electrolyte.[10]

    • Add acrylonitrile (AN) to the desired concentration (e.g., 0.6 M).[10] Ensure complete dissolution.

  • Electrochemical Cell Setup:

    • Use a divided or undivided electrochemical cell. A divided cell with an ion-exchange membrane is often preferred to prevent anodic oxidation of products.[12]

    • Install the working electrode (cathode, e.g., lead, cadmium, or bismuth) and the counter electrode (anode, e.g., platinum or a dimensionally stable anode).[1][8][13]

    • If using a potentiostatic setup, place a reference electrode (e.g., Ag/AgCl) in close proximity to the working electrode.

  • Electrolysis:

    • Sparge the electrolyte with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Maintain the desired temperature using a water bath or other temperature control system.

    • Apply a constant current (galvanostatic) or a constant potential (potentiostatic) using a power source. For pulsed electrolysis, use a programmable power supply.

    • Monitor the reaction progress by taking aliquots at regular intervals for analysis.

  • Product Analysis:

    • Extract the organic products from the aqueous electrolyte using a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Analyze the extracted samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the concentrations of this compound, propionitrile, and any remaining acrylonitrile.

    • Use the analytical data to calculate the selectivity, Faradaic efficiency, and conversion.

2. Protocol for Electrode Preparation (Bismuth Nanosheet Electrode Example)

This protocol is a generalized example for preparing a modified electrode.

  • Obtain a suitable substrate (e.g., carbon paper or metal foil).

  • Prepare a precursor solution for the bismuth nanosheets.

  • Deposit the precursor onto the substrate using a suitable method (e.g., electrodeposition, drop-casting).

  • If necessary, perform a heat treatment or other post-processing step to form the final nanosheet structure.

  • Characterize the prepared electrode using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) to confirm the morphology and crystal structure.

Visualizations

Troubleshooting_ADN_Selectivity start Low this compound Selectivity issue_PN High Propionitrile (PN) Formation? start->issue_PN issue_HER Significant Hydrogen Evolution (HER)? issue_PN->issue_HER No solution_PN_MassTransport Improve Mass Transport (e.g., stirring, RCE) issue_PN->solution_PN_MassTransport Yes issue_Oligomers Oligomer Formation? issue_HER->issue_Oligomers No solution_HER_Cathode Use High HER Overpotential Cathode (e.g., Cd, Pb, Bi) issue_HER->solution_HER_Cathode Yes solution_Oligomers_Current Adjust Current Density issue_Oligomers->solution_Oligomers_Current Yes end Improved Selectivity issue_Oligomers->end No solution_PN_pH Increase Electrolyte pH solution_PN_MassTransport->solution_PN_pH solution_PN_TAA Add/Optimize TAA Salts solution_PN_pH->solution_PN_TAA solution_PN_Pulse Implement Pulsed Electrolysis solution_PN_TAA->solution_PN_Pulse solution_PN_Pulse->end solution_HER_pH Increase Electrolyte pH solution_HER_Cathode->solution_HER_pH solution_HER_pH->end solution_Oligomers_Conc Optimize AN Concentration solution_Oligomers_Current->solution_Oligomers_Conc solution_Oligomers_Conc->end

Caption: Troubleshooting workflow for improving this compound selectivity.

ADN_Reaction_Pathways cluster_cathode Cathode Surface cluster_products Reaction Products cluster_factors Influencing Factors AN Acrylonitrile (AN) AN_radical AN Radical Intermediate AN->AN_radical + e- Oligomers Oligomers AN->Oligomers High local [AN] ADN This compound (ADN) (Dimerization) AN_radical->ADN + AN Radical PN Propionitrile (PN) (Reduction & Protonation) AN_radical->PN + e-, + H+ AN_radical->Oligomers H2 Hydrogen (H2) (HER) TAA TAA Salts TAA->AN_radical Suppresses side reactions CurrentDensity Current Density CurrentDensity->PN High density can favor CathodeMaterial Cathode Material CathodeMaterial->H2 High overpotential suppresses pH pH pH->PN High pH suppresses pH->H2 High pH suppresses H2O H2O H2O->H2 + e-

Caption: Key reaction pathways and influencing factors in this compound electrosynthesis.

References

identifying and minimizing byproducts in butadiene hydrocyanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrocyanation of butadiene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on identifying and minimizing byproduct formation.

Troubleshooting Guides and FAQs

Q1: My reaction is producing a significant amount of 2-methyl-3-butenenitrile (B95465) (2M3BN) at the expense of the desired linear 3-pentenenitrile (B94367) (3PN). What are the likely causes and how can I improve the selectivity for 3PN?

A1: The formation of the branched isomer 2M3BN is a common side reaction in butadiene hydrocyanation.[1][2][3] Several factors can influence the ratio of linear to branched products.

  • Catalyst Ligand Choice: The structure of the phosphorus ligand on the nickel catalyst is a primary determinant of selectivity. Monodentate phosphite (B83602) ligands typically yield a mixture of 2M3BN and 3PN, often in a ratio around 30:70.[1][2] To significantly enhance selectivity towards 3PN (up to 97%), consider employing bidentate phosphine (B1218219) ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb).[1][2] The bite angle of these bidentate ligands plays a crucial role in favoring the formation of the linear product.

  • Isomerization: The DuPont process addresses the formation of 2M3BN by incorporating a separate isomerization step to convert the undesired branched isomer into the linear 3PN.[1][3] This is typically achieved using the same nickel catalyst system but with the addition of a Lewis acid co-catalyst. If your process allows, implementing a post-hydrocyanation isomerization step is a robust strategy.

  • HCN Concentration: High concentrations of hydrogen cyanide (HCN) can sometimes favor the formation of the branched isomer and may also lead to catalyst deactivation through the formation of inactive Ni(CN)₂ species.[4] A slow, controlled addition of HCN can help maintain a low steady-state concentration, which can favor the isomerization of any formed 2M3BN to 3PN, thus increasing the overall yield of the linear product.[4]

Q2: I am observing the formation of other nitriles besides 2M3BN and 3PN in my product mixture. What are these byproducts and how are they formed?

A2: Besides 2M3BN, several other nitrile byproducts can be formed during the hydrocyanation of butadiene and subsequent reaction steps. These can include:

  • Pentenenitrile Isomers: 2-Pentenenitrile and 4-pentenenitrile (B1194741) (4PN) can be present.[5][6] 4PN is an isomer of 3PN and is an intermediate in the second hydrocyanation step to form adiponitrile (B1665535).[1]

  • C9 Nitriles and Methylglutaronitrile: These are higher molecular weight byproducts that can be formed, particularly in the presence of Lewis acids.[5][6] Methylglutaronitrile is a known byproduct in the second hydrocyanation step.[7]

  • Ethylsuccinonitrile: This is another potential byproduct formed during the overall process to this compound.[7]

The formation of these byproducts is often linked to the specific catalyst system, the presence and type of Lewis acid co-catalyst, and the reaction conditions.

Q3: My catalyst activity appears to be low or is deactivating quickly. What are potential causes and troubleshooting steps?

A3: Catalyst deactivation can be a significant issue. Several factors can contribute to this:

  • Feedstock Impurities: Commercially available butadiene can contain inhibitors and impurities that are detrimental to the nickel catalyst.

    • 4-tert-butylcatechol (TBC): This polymerization inhibitor can react with and degrade expensive bidentate phosphite ligands, leading to inactive nickel complexes.[8] It is recommended to remove TBC from butadiene, for instance by distillation, to a level below 5 ppm.[8]

    • Peroxides: Butadiene can form polymeric peroxides upon exposure to oxygen. These peroxides can destructively oxidize both the nickel catalyst and the phosphite ligands.[8]

    • Vinylcyclohexene: This dimer of butadiene can form azeotropes with the desired products, leading to yield loss during purification.[8]

  • Excess Hydrogen Cyanide: As mentioned, an excess of HCN can lead to the formation of inactive dicyanonickel(II) species.[4][9] Careful control of HCN stoichiometry and addition rate is crucial.

  • Lewis Acid Choice: While Lewis acids are often necessary for the isomerization and second hydrocyanation steps, their presence in the initial hydrocyanation of butadiene can lead to an increase in the formation of byproducts like methylglutaronitrile.[5]

Q4: How can I identify and quantify the byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of byproducts.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for separating and quantifying the volatile components of the reaction mixture, including 3PN, 2M3BN, and other pentenenitrile isomers. Using certified reference standards for each expected component allows for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of unknown byproducts, GC-MS is invaluable. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structures of the byproducts.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or higher molecular weight byproducts, HPLC may be a suitable analytical technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated byproducts and can also be used for quantitative analysis (qNMR) with an internal standard.

A general experimental protocol for byproduct analysis using GC is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Influence of Ligand Type on Selectivity in Butadiene Hydrocyanation

Ligand TypeTypical 3-Pentenenitrile (3PN) SelectivityTypical 2-Methyl-3-butenenitrile (2M3BN) SelectivityReference
Monodentate Phosphites~70%~30%[1][2]
Bidentate Phosphines (e.g., dppb)>97%<3%[1][2]

Table 2: Common Byproducts in Butadiene Hydrocyanation and Subsequent Steps

ByproductChemical FormulaTypical Step of Formation
2-Methyl-3-butenenitrile (2M3BN)C₅H₇NInitial Hydrocyanation
2-PentenenitrileC₅H₇NInitial Hydrocyanation/Isomerization
4-Pentenenitrile (4PN)C₅H₇NIsomerization of 3PN
C9 Nitriles-Second Hydrocyanation
MethylglutaronitrileC₆H₈N₂Second Hydrocyanation
EthylsuccinonitrileC₆H₈N₂Second Hydrocyanation

Experimental Protocols

Protocol 1: Quantification of Pentenenitrile Isomers by Gas Chromatography (GC)

  • Sample Preparation:

    • Carefully quench a representative aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., toluene, dioxane) to a concentration within the calibrated range of the instrument.

    • Add a known amount of an internal standard (e.g., undecane) to the diluted sample for accurate quantification.

  • GC Instrument and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is typically suitable for separating the isomers.

    • Injector: Set to a temperature of 250°C in split mode.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure good separation.

    • Detector (FID): Set to a temperature of 280°C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of 3PN, 2M3BN, and any other expected byproducts, as well as the internal standard.

    • Inject these standards into the GC to generate a calibration curve for each compound, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to the different isomers based on their retention times, as determined from the analysis of the standards.

    • Calculate the concentration of each byproduct using the calibration curves.

Visualizations

Butadiene_Hydrocyanation_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Butadiene Butadiene 3PN 3-Pentenenitrile (Desired Linear Product) Butadiene->3PN + HCN Ni Catalyst 2M3BN 2-Methyl-3-butenenitrile (Branched Byproduct) Butadiene->2M3BN + HCN Ni Catalyst HCN HCN HCN->3PN Ni_Catalyst Ni_Catalyst Ni_Catalyst->3PN Isomerization_HCN + Isomerization & HCN 3PN->Isomerization_HCN Other_Byproducts Other Byproducts (e.g., 2PN, C9 Nitriles) 3PN->Other_Byproducts Side Reactions ADN This compound Isomerization_HCN->ADN

Caption: Main reaction and byproduct pathways in butadiene hydrocyanation.

Troubleshooting_Workflow Start Problem Encountered High_2M3BN High 2M3BN Formation Start->High_2M3BN Low_Activity Low Catalyst Activity Start->Low_Activity Other_Byproducts_Observed Other Byproducts Observed Start->Other_Byproducts_Observed Check_Ligand Check Catalyst Ligand (Bidentate Recommended) High_2M3BN->Check_Ligand Control_HCN Control HCN Addition Rate High_2M3BN->Control_HCN Implement_Isomerization Implement Isomerization Step High_2M3BN->Implement_Isomerization Low_Activity->Control_HCN Check_Feedstock Analyze Butadiene Feedstock (TBC, Peroxides) Low_Activity->Check_Feedstock Optimize_Lewis_Acid Optimize Lewis Acid Use Other_Byproducts_Observed->Optimize_Lewis_Acid Analyze_Mixture Analyze Product Mixture (GC, GC-MS) Other_Byproducts_Observed->Analyze_Mixture Solution Improved Process Check_Ligand->Solution Control_HCN->Solution Implement_Isomerization->Solution Check_Feedstock->Solution Optimize_Lewis_Acid->Solution Analyze_Mixture->Solution

Caption: Troubleshooting workflow for butadiene hydrocyanation issues.

References

Technical Support Center: Regeneration of Nickel Catalysts in Adiponitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel catalysts in adiponitrile (B1665535) synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the use and regeneration of nickel catalysts.

Issue 1: Catalyst activity is significantly lower than expected after regeneration.

Possible Cause Troubleshooting Steps
Incomplete removal of poisons 1. Identify the poison: Analyze the spent catalyst using techniques like Energy Dispersive X-ray Spectroscopy (EDS) to detect common poisons such as sulfur.[1][2] 2. Select an appropriate regeneration method: For sulfur poisoning, a high-temperature oxidative treatment followed by reduction may be necessary.[2][3] For organic foulants, solvent washing or calcination can be effective.[4][5] 3. Optimize regeneration parameters: Increase the temperature, duration, or concentration of the regenerating agent. For instance, in acid leaching, a 4N hydrochloric acid solution at 90°C for 2 hours has shown high nickel recovery.
Sintering of nickel particles 1. Characterize particle size: Use X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to compare the nickel particle size of the fresh, deactivated, and regenerated catalyst.[6] An increase in particle size indicates sintering. 2. Optimize regeneration temperature: Avoid excessively high temperatures during thermal regeneration, as this can promote sintering.[2] For coked catalysts, a balance must be struck between a temperature high enough to burn off coke (e.g., 600°C) and one that minimizes sintering.[7][8] 3. Consider redispersion techniques: While challenging, some protocols involving controlled oxidation and reduction cycles may help redisperse sintered metal particles.
Incomplete reduction of nickel oxide 1. Verify reduction conditions: Ensure the reduction temperature and time are sufficient. Temperature-Programmed Reduction (TPR) can determine the optimal reduction temperature for your specific catalyst. 2. Ensure high-purity hydrogen: Impurities in the hydrogen stream can inhibit complete reduction. 3. Check for strong metal-support interactions: Some supports can form nickel species (e.g., nickel aluminate spinel) that are difficult to reduce. Modifying the support or using a different support material might be necessary.
Residual organic species blocking active sites 1. Perform a solvent wash: Before thermal regeneration, wash the catalyst with a suitable solvent (e.g., ethanol (B145695), n-hexane) to remove adsorbed organic molecules.[4][5] 2. Analyze for carbon and nitrogen: Thermogravimetric analysis (TGA) and elemental analysis can quantify the amount of residual organic species.[6] The presence of carbonaceous deposits is a common cause of deactivation.[9]

Issue 2: Selectivity to the desired product (6-aminocapronitrile or hexamethylenediamine) has decreased after regeneration.

Possible Cause Troubleshooting Steps
Changes in catalyst surface properties 1. Characterize surface acidity/basicity: The regeneration process can alter the acidic or basic sites on the catalyst support, which can influence selectivity. Techniques like ammonia (B1221849) or CO2 temperature-programmed desorption (TPD) can be used for this characterization. 2. Consider catalyst modifiers: If the original catalyst had promoters or modifiers to enhance selectivity, ensure the regeneration process does not remove them. Re-impregnation of the modifier may be necessary. The addition of promoters like K2O and La2O3 has been shown to improve selectivity and stability.[6][10]
Incomplete removal of byproducts 1. Analyze for adsorbed species: Byproducts from the this compound hydrogenation can strongly adsorb to the catalyst surface and alter reaction pathways. A thorough solvent wash is crucial. 2. Adjust reaction conditions: A decrease in selectivity might be compensated by optimizing reaction parameters such as temperature, pressure, and solvent after regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for nickel catalysts in this compound synthesis?

A1: The main deactivation mechanisms are:

  • Coking/Fouling: Deposition of carbonaceous materials or organic species on the catalyst surface, blocking active sites.[6][9]

  • Sintering: Agglomeration of small nickel particles into larger ones at high temperatures, leading to a loss of active surface area.[2][6]

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur compounds) or reaction intermediates/products onto the active nickel sites.[1][11]

Q2: How do I choose the right regeneration method for my deactivated nickel catalyst?

A2: The choice of regeneration method depends on the primary cause of deactivation:

  • For coking , a controlled oxidation (calcination in air) to burn off the carbon followed by a reduction step is typically effective.[7][8]

  • For poisoning by organic species, solvent washing may be sufficient.[4][5] For more strongly adsorbed poisons like sulfur, a more aggressive chemical or thermal treatment is needed.[2]

  • For sintering , regeneration is more challenging. While some redispersion may be achieved through specific oxidation-reduction cycles, it is often irreversible.

Q3: Can a regenerated catalyst perform as well as a fresh catalyst?

A3: In many cases, a significant portion of the catalyst's activity and selectivity can be restored. However, achieving 100% recovery can be difficult, especially if sintering has occurred.[1] Repeated regeneration cycles may lead to a gradual decline in performance.[7]

Q4: What is in-situ regeneration, and what are its advantages?

A4: In-situ regeneration refers to regenerating the catalyst within the reactor without removing it. A common method is in-situ reduction with hydrogen (H2) to remove certain adsorbed species and reduce any oxidized nickel.[6] The main advantages are reduced downtime and lower risk of catalyst contamination or pyrophoric events that can occur when handling spent nickel catalysts in the air.

Q5: Are there safety precautions I should take when regenerating nickel catalysts?

A5: Yes, safety is critical. Reduced nickel catalysts, especially Raney nickel, are pyrophoric and can ignite spontaneously in the air.[12] Always handle spent and regenerated catalysts under an inert atmosphere or a liquid (e.g., water, ethanol).[13] When performing thermal treatments, ensure proper ventilation and control of flammable gases.

Data Presentation

Table 1: Comparison of Fresh, Deactivated, and Regenerated Raney Nickel Catalyst Performance in Nitrile Hydrogenation

Catalyst StateThis compound Conversion (%)Hexamethylenediamine (HMDA) Selectivity (%)Reference
Fresh>9990.5[14]
DeactivatedSignificantly ReducedReduced[4]
Regenerated (H2 treatment)Activity fully recoveredSelectivity restored[4][5]

Note: Specific values for deactivated catalysts are often not reported as the focus is on regeneration. The degree of deactivation can vary significantly based on reaction conditions and duration.

Table 2: Effect of Regeneration on Ni/γ-Al2O3 Catalyst in Toluene Cracking (as a model for coking)

Catalyst CycleToluene Conversion (%)
Fresh28.2
3rd Regeneration22.6
4th Regeneration16.3

This data from a related application illustrates the gradual loss of activity with repeated regeneration cycles due to factors like sintering.[7]

Experimental Protocols

Protocol 1: In-Situ Regeneration by Hydrogen Reduction

This protocol is suitable for catalysts deactivated by the adsorption of some organic species and minor oxidation of the nickel surface.

  • Purge the Reactor: Stop the this compound feed and purge the reactor with an inert gas (e.g., nitrogen or argon) at the reaction temperature to remove any remaining reactants and products.

  • Introduce Hydrogen: Switch the gas feed to pure hydrogen at a controlled flow rate.

  • Temperature Program: Gradually increase the temperature to the desired regeneration temperature (e.g., 200-400°C). The optimal temperature depends on the specific catalyst and the nature of the deactivating species. A temperature ramp of 5-10°C/min is common.

  • Hold at Temperature: Maintain the catalyst at the regeneration temperature under hydrogen flow for a specified period (e.g., 2-4 hours) to ensure complete reduction and removal of adsorbates.

  • Cool Down: Cool the reactor to the desired reaction temperature under a continued hydrogen flow.

  • Re-introduce Reactants: Once at the reaction temperature, switch from pure hydrogen to the process gas mixture and re-introduce the this compound feed to begin the next reaction cycle.

Protocol 2: Ex-Situ Regeneration by Calcination and Reduction (for coked catalysts)

This method is used for catalysts heavily fouled by carbonaceous deposits.

  • Catalyst Unloading: After cooling the reactor and ensuring it is purged with an inert gas, safely unload the catalyst, keeping it under an inert atmosphere or liquid to prevent ignition.

  • Solvent Washing (Optional): Wash the catalyst with a solvent like n-hexane or ethanol to remove loosely bound organic residues.[4][5]

  • Drying: Dry the catalyst in an oven at a low temperature (e.g., 100-120°C) to remove the washing solvent.

  • Calcination: Place the dried catalyst in a furnace with a controlled air or oxygen/inert gas flow. Gradually heat the catalyst to the calcination temperature (e.g., 500-600°C) and hold for several hours (e.g., 3-5 hours) to burn off the coke.[7]

  • Reduction: After calcination, the nickel will be in an oxidized state (NiO). The catalyst must be re-reduced. Place the calcined catalyst in a tube furnace or back into the reactor and follow the reduction procedure outlined in Protocol 1 (Steps 2-5).

Visualizations

RegenerationWorkflow start Deactivated Catalyst assess Assess Deactivation Cause (e.g., Coking, Poisoning, Sintering) start->assess coking Primary Cause: Coking/Fouling assess->coking Carbon Deposition poisoning Primary Cause: Poisoning assess->poisoning Impurity Adsorption sintering Primary Cause: Sintering assess->sintering Thermal Degradation solvent_wash Solvent Washing (e.g., Ethanol, Hexane) coking->solvent_wash calcination Oxidative Treatment (Calcination in Air) poisoning->calcination Severe Poisoning reduction Reduction (H2 Treatment) poisoning->reduction Mild Poisoning disposal Consider Disposal/ Replacement sintering->disposal solvent_wash->calcination calcination->reduction regenerated Regenerated Catalyst reduction->regenerated

Caption: General workflow for the regeneration of nickel catalysts.

TroubleshootingDiagram start Low Catalyst Activity After Regeneration check_sintering Analyze Ni Particle Size (XRD/TEM) start->check_sintering sintered Particle Size Increased? check_sintering->sintered check_coke Analyze for Residual Carbon (TGA/Elemental Analysis) sintered->check_coke No solution_sintering Optimize Regeneration Temp. Consider Replacement sintered->solution_sintering Yes coked Carbon Present? check_coke->coked check_reduction Verify Reduction (TPR/H2 Chemisorption) coked->check_reduction No solution_coke Increase Calcination Temp/Time or Add Solvent Wash Step coked->solution_coke Yes reduced Incomplete Reduction? check_reduction->reduced solution_reduction Increase Reduction Temp/Time or Check H2 Purity reduced->solution_reduction Yes activity_restored Activity Restored reduced->activity_restored No solution_sintering->activity_restored solution_coke->activity_restored solution_reduction->activity_restored

Caption: Troubleshooting logic for low catalyst activity post-regeneration.

References

troubleshooting mass transport limitations in adiponitrile electrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical synthesis of adiponitrile (B1665535) (ADN) from acrylonitrile (B1666552) (AN). Mass transport limitations are a common challenge in this process, impacting reaction selectivity and overall efficiency. This guide offers practical solutions to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of mass transport limitations in my this compound electrolysis experiment?

A1: Mass transport limitations often manifest as:

  • Decreased Selectivity for this compound (ADN): An increase in the formation of by-products such as propionitrile (B127096) (PN) and oligomers (like 1,3,5-tricyanohexane) is a primary indicator.[1][2] This occurs because the concentration of acrylonitrile (AN) at the cathode surface is depleted, favoring side reactions like the further reduction of intermediates or direct hydrogen evolution.[3][4]

  • Plateauing Current Density: In potentiostatic (constant voltage) experiments, the current may reach a limit and not increase further with applied potential. This "limiting current" is a classic sign that the reaction rate is dictated by the speed at which reactants can reach the electrode surface.[5][6]

  • Low Overall Conversion Rate: Despite applying sufficient potential and current, the conversion of AN to products is lower than expected.

  • Increased Hydrogen Evolution: A significant increase in hydrogen gas bubbling at the cathode indicates that the reduction of water or protons is competing with the desired AN reduction, often due to a lack of available AN at the electrode surface.[3]

Q2: My this compound selectivity is low, and I'm seeing a high yield of propionitrile (PN). What are the likely causes and how can I fix it?

A2: High propionitrile (PN) formation is a common issue, often linked to mass transport limitations and the reaction environment at the electrode surface.

Primary Causes:

  • Low Acrylonitrile (AN) Concentration at the Cathode: When the concentration of AN at the electrode surface is low, the intermediate radical anion is more likely to be protonated and further reduced to PN rather than coupling with another radical anion to form ADN.[4]

  • Excessive Water Availability: A high concentration of water molecules near the electrode's electrical double layer (EDL) can lead to the rapid protonation of reaction intermediates, favoring PN formation.[3][7]

  • Suboptimal Electrolyte Composition: The type and concentration of supporting electrolytes, particularly quaternary ammonium (B1175870) salts (QAS) or tetraalkylammonium (TAA) ions, are critical. These ions help create a hydrophobic microenvironment at the cathode that favors the dimerization reaction over protonation.[3][7][8]

Troubleshooting Steps:

  • Increase Electrolyte Flow Rate: Enhancing convection by increasing the pumping speed of the catholyte can improve the transport of AN to the cathode surface.[1][9] A flow rate of over 1 m/s between electrodes has been used in some systems.[10]

  • Optimize Quaternary Ammonium Salt (QAS) Concentration: Ensure the concentration of your TAA or QAS is sufficient. These salts are crucial for creating the right conditions in the electrical double layer to promote ADN formation.[7]

  • Adjust Current Density: Operating at very high current densities can exacerbate mass transport limitations. Try reducing the current density to see if selectivity improves.[1][4]

  • Consider Pulsed Electrolysis: Applying the current or potential in pulses can allow time for the AN concentration at the electrode surface to replenish between pulses, thereby improving ADN selectivity.[2][4]

  • Modify Electrolyte Cations: The size of alkali metal cations in the supporting electrolyte (e.g., using Cesium instead of Sodium) can influence the availability of water at the electrode surface, with larger cations potentially limiting hydrogen evolution and improving ADN selectivity.[7][11]

Q3: What is the role of the supporting electrolyte, and how do I choose the right one?

A3: The supporting electrolyte is critical for several reasons in this compound electrosynthesis:

  • Provides Conductivity: It ensures the electrolyte solution can efficiently conduct ions between the anode and cathode.

  • Controls the Electrical Double Layer (EDL): The composition of the electrolyte, especially the cations, structures the layer of ions and solvent molecules at the electrode surface. This microenvironment is where the reaction occurs.[3]

  • Enhances Selectivity: Quaternary ammonium salts (QAS), such as tetraalkylammonium (TAA) ions, are essential "selectivity-directing ions."[7] They adsorb onto the cathode surface, creating a more non-polar environment that concentrates the organic reactant (AN) and repels water. This favors the desired dimerization reaction to form ADN and suppresses the formation of PN and hydrogen.[3][7]

Guidelines for Selection:

  • Quaternary Ammonium Salts (QAS/TAA): These are mandatory for high ADN selectivity. Tetraethylammonium and tetrabutylammonium (B224687) salts are commonly used.[8][10]

  • Phosphate Salts: Phosphate salts (e.g., sodium or potassium phosphate) are often used as the primary supporting electrolyte to provide conductivity and buffer the pH.[7][10]

  • Cation Size: Larger alkali cations (like Cesium, Cs+) can help limit water availability near the electrode, which can reduce hydrogen evolution and improve ADN selectivity compared to smaller cations like Sodium (Na+).[7][11]

  • Additives: Chelating agents like EDTA are sometimes added to the electrolyte.[10][11]

Troubleshooting Guide: Diagnosing and Solving Mass Transport Issues

This guide provides a systematic approach to identifying and mitigating mass transport limitations.

Step 1: Initial Diagnosis
SymptomPotential CauseRecommended Action
Low ADN Selectivity (<80%) Mass transport limitation of Acrylonitrile (AN).Proceed to Step 2.
High Propionitrile (PN) by-product Low AN concentration at cathode surface.Proceed to Step 2.
Current plateaus with increasing voltage Reaction has reached its limiting current density.Perform a Limiting Current Density experiment (see protocols).
Excessive H₂ evolution at cathode Depletion of AN at the cathode surface.Proceed to Step 2.
Step 2: Optimizing Operating Parameters

If mass transport limitations are suspected, adjust the following parameters. The table below provides typical ranges found in the literature.

ParameterTypical RangeRationaleReference
Current Density 500 - 3000 A/m² (50 - 300 mA/cm²)Lowering current density can reduce reactant depletion at the electrode.[4][10]
Temperature 20 - 60 °CHigher temperatures can improve mass transfer and reaction kinetics, but may also affect side reactions.[1][10]
Catholyte Flow Rate > 1.0 m/s (inter-electrode)Increases convective mass transport of AN to the cathode.[9][10]
Acrylonitrile (AN) Conc. 0.5 - 7% by massIncreasing bulk concentration can improve the diffusive flux to the electrode.[1][10]
Electrolyte pH 6 - 10pH can influence the hydrogen evolution reaction and the stability of reactants/products.[1][10]
Step 3: Advanced Mitigation Techniques

If parameter optimization is insufficient, consider these more advanced strategies.

TechniqueDescriptionExpected OutcomeReference
Pulsed Electrolysis Applying the potential or current in square-wave pulses (e.g., milliseconds on, milliseconds off).Allows AN concentration at the electrode to replenish during the 'off' phase, improving selectivity.[2][4]
Reactor Design Use a membrane-separated (divided) cell instead of an undivided one.Prevents anodic oxidation of reactants/products and allows for separate optimization of anolyte and catholyte. Can significantly improve selectivity.[12]
Electrode Modification Use high-surface-area electrodes or alternative materials like bismuth.Increases the active area for reaction and can offer higher intrinsic selectivity and activity.[13]

Experimental Protocols

Protocol 1: Limiting Current Density Measurement via Linear Sweep Voltammetry (LSV)

This technique helps to quantify the mass transport characteristics of your system.

Objective: To determine the limiting current density (ilim), which is the maximum rate at which the reaction can occur under the current mass transport conditions.

Methodology:

  • Prepare the Electrolyte: Use the same electrolyte composition as your main experiment but with a concentration of acrylonitrile (AN) that is representative of your reaction conditions.

  • Set up the Electrochemical Cell: Assemble your electrolysis cell (e.g., H-cell, flow cell) with the working electrode (cathode material, e.g., Pb, Cd), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).

  • De-aerate the Solution: Sparge the electrolyte with an inert gas (e.g., Nitrogen or Argon) for at least 20-30 minutes to remove dissolved oxygen.

  • Run the LSV Scan:

    • Connect the electrodes to a potentiostat.

    • Set the potential to start at the open-circuit potential (OCP) or a potential where no reaction occurs.

    • Scan the potential in the cathodic (negative) direction at a slow scan rate (e.g., 5-10 mV/s).

    • The scan should extend to a potential well beyond the reduction potential of AN.

  • Data Analysis:

    • Plot the measured current density (i) versus the applied potential (E).

    • The resulting voltammogram will show a region where the current rises and then flattens out to a plateau. This plateau corresponds to the limiting current density (ilim).[5]

  • Interpretation: The value of ilim is directly proportional to the bulk concentration of the reactant and the mass transport coefficient. By performing this experiment at different flow rates, you can determine how convection affects mass transport in your specific setup.[6]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound electrolysis.

TroubleshootingWorkflow Start Start: Low ADN Selectivity Check_Params Check Operating Parameters: - Current Density - Flow Rate - Temperature - AN Concentration Start->Check_Params Params_OK Parameters in Range? Check_Params->Params_OK Adjust_Params Adjust Parameters: - Decrease Current Density - Increase Flow Rate Params_OK->Adjust_Params No Check_Electrolyte Review Electrolyte Composition: - QAS/TAA Concentration - Supporting Cation (Na+, K+, Cs+) - pH Params_OK->Check_Electrolyte Yes Adjust_Params->Check_Params Electrolyte_OK Composition Optimal? Check_Electrolyte->Electrolyte_OK Adjust_Electrolyte Modify Electrolyte: - Increase QAS Conc. - Test Larger Cations Electrolyte_OK->Adjust_Electrolyte No Advanced_Methods Consider Advanced Methods: - Pulsed Electrolysis - Divided Cell Design Electrolyte_OK->Advanced_Methods Yes Adjust_Electrolyte->Check_Electrolyte End Problem Resolved Advanced_Methods->End

Caption: Troubleshooting flowchart for low this compound selectivity.

Factors Influencing this compound Electrosynthesis

This diagram shows the key relationships between experimental variables and process outcomes.

FactorsInfluence cluster_inputs Controllable Inputs cluster_process Core Process cluster_outputs Performance Outcomes Operating_Params Operating Parameters (Current, Flow, Temp) Mass_Transport Mass Transport of AN Operating_Params->Mass_Transport Electrolyte Electrolyte Composition (QAS, Cations, pH) EDL Electrical Double Layer (EDL) Microenvironment Electrolyte->EDL Reactor Reactor Design (Divided/Undivided) Reactor->Mass_Transport Selectivity Selectivity (ADN vs PN vs H₂) Mass_Transport->Selectivity EDL->Selectivity Efficiency Current Efficiency & Conversion Selectivity->Efficiency

Caption: Key factors influencing this compound electrosynthesis performance.

References

optimizing current density for efficient adiponitrile electrosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the electrosynthesis of adiponitrile (B1665535) (ADN).

Troubleshooting Guide

This guide addresses common issues encountered during this compound electrosynthesis, with a focus on optimizing current density for improved efficiency and selectivity.

Issue 1: Low Faradaic Efficiency and/or Low Selectivity for this compound (ADN)

High rates of byproduct formation, primarily propionitrile (B127096) (PN) and various oligomers, can significantly reduce the efficiency and selectivity of ADN synthesis.

Potential Causes and Solutions:

Potential CauseRecommended Action
Mass Transport Limitation of Acrylonitrile (B1666552) (AN) The electrosynthesis of ADN is often limited by the transport of acrylonitrile to the electrode surface, especially at higher current densities.[1][2] This can lead to the depletion of AN in the electrical double layer, favoring the formation of propionitrile.[1] To mitigate this, consider the following: • Optimize Electrolyte Composition: Increase the concentration of quaternary ammonium (B1175870) salts (QAS), such as tetraalkylammonium (TAA) ions.[1][2] TAA ions enhance the solubility of AN in the aqueous electrolyte and create a hydrophobic layer near the electrode that favors the dimerization reaction to form ADN.[2] • Enhance Mass Transport: Increase the rotation rate of the electrode or the flow rate of the electrolyte in a flow cell system.[3] • Implement Pulsed Electrolysis: Employing pulsed current or voltage can allow for the replenishment of AN at the electrode surface during the "off" period of the pulse, improving selectivity for ADN.[4][5] This technique has been shown to increase reaction selectivity by as much as 325%.[3][4]
Suboptimal Current Density Higher current densities generally favor the formation of the byproduct propionitrile (PN).[3] • Systematic Optimization: Methodically vary the applied current density to identify the optimal range for ADN selectivity. Start with lower current densities and incrementally increase, analyzing the product distribution at each step.
Inadequate Electrolyte Composition The choice and concentration of supporting electrolytes and additives are crucial. • Supporting Cations: The size of alkali cations in the supporting electrolyte (e.g., phosphate (B84403) salts) can influence the availability of water molecules and the stability of reaction intermediates.[6] Larger cations can help limit the hydrogen evolution reaction.[6] • Additives: The addition of agents like ethylenediaminetetraacetic acid (EDTA) can also influence selectivity.[6]
Electrode Material and Surface Condition The cathode material plays a critical role in the electrohydrodimerization of acrylonitrile. • Material Selection: While traditionally toxic heavy metals like cadmium and lead have been used, less toxic alternatives such as bismuth-modified electrodes have shown high selectivity and activity.[7] • Surface Passivation/Fouling: The electrode surface can become passivated or fouled over time, reducing its activity. Ensure proper electrode cleaning and pre-treatment procedures are followed.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Low ADN Selectivity/Efficiency check_mass_transport Evaluate Mass Transport - Is AN concentration at electrode sufficient? start->check_mass_transport optimize_current Optimize Current Density - Is the current density too high? check_mass_transport->optimize_current If mass transport is likely sufficient solution1 Solutions: - Increase QAS concentration - Enhance electrolyte flow/electrode rotation - Implement pulsed electrolysis check_mass_transport->solution1 If mass transport limitation is suspected review_electrolyte Review Electrolyte Composition - Is QAS concentration adequate? - Is supporting electrolyte optimal? optimize_current->review_electrolyte If current density is in a reasonable range solution2 Solution: - Systematically decrease current density optimize_current->solution2 If current density is likely too high inspect_electrode Inspect Electrode - Is the material appropriate? - Is the surface clean and active? review_electrolyte->inspect_electrode If electrolyte composition is standard solution3 Solutions: - Adjust supporting cation type/concentration - Add/optimize additives (e.g., EDTA) review_electrolyte->solution3 If electrolyte can be optimized solution4 Solutions: - Consider alternative cathode materials (e.g., Bi-modified) - Implement electrode cleaning/activation protocol inspect_electrode->solution4 If electrode issues are suspected end End: Improved ADN Selectivity/Efficiency inspect_electrode->end If electrode is optimal solution1->end solution2->end solution3->end solution4->end ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_setup Cell Assembly (Electrodes, Membrane) purge Inert Gas Purge cell_setup->purge electrolyte_prep Electrolyte Preparation (Supporting Salt, QAS, Additives) electrolyte_prep->purge add_an Add Acrylonitrile purge->add_an electrolysis Electrolysis (Controlled Potential/Current) add_an->electrolysis sampling Sample Collection electrolysis->sampling product_analysis Product Analysis (GC/HPLC) sampling->product_analysis data_eval Data Evaluation (FE, Selectivity) product_analysis->data_eval

References

Technical Support Center: Purification of Industrial-Grade Adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of industrial-grade adiponitrile (B1665535).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in industrial-grade this compound?

A1: Impurities in industrial-grade this compound vary depending on the manufacturing process.[1] Common impurities may include:

  • From the electrolytic hydrodimerization of acrylonitrile: Propionitrile, bis(cyanoethyl) ether, and unreacted acrylonitrile.[1][2]

  • From the hydrocyanation of butadiene: Various isomers of pentene nitriles and methylbutene nitriles.[2]

  • From the dehydration of adipic acid and ammonia: Cyclopentanone, cyanocyclopentanone, and methylglutaronitrile.[3]

  • General impurities: Water, resinous polymers, and various amines.[3] A significant impurity, particularly in older production methods, is cyanocyclopentanonimine.[3]

Q2: What are the primary methods for purifying industrial-grade this compound?

A2: The primary methods for purifying industrial-grade this compound include:

  • Distillation: Fractional distillation is effective for separating this compound from impurities with different boiling points.[4]

  • Recrystallization: This is a common and effective method for purifying solid this compound from soluble impurities.[3][4]

  • Preliminary Treatments: Before distillation or recrystallization, crude this compound may be treated with acids, oxidizing agents, or adsorbents like activated carbon, aluminum oxide, or silica (B1680970) gel to remove certain impurities.[3] Ion exchange resins can also be employed for purification.[3]

  • Urea Complex Formation: this compound can be purified by forming a crystalline complex with urea, which separates it from cyclic impurities.[5]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating this compound from non-volatile impurities.[4]

  • Melting Point Analysis: For solid this compound, a sharp melting point close to the literature value (2.45 °C) indicates high purity.[4]

Troubleshooting Guides

Recrystallization

Problem: Low recovery of purified this compound after recrystallization.

Possible Cause Troubleshooting Step
Inappropriate solvent choice. The ideal solvent should dissolve this compound completely when hot and sparingly when cold.[4] A mixture of toluene (B28343) and hexane (B92381) is often effective.[4] Experiment with different solvent systems to find the optimal one for your specific impurity profile.
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude this compound.[6][7] This ensures the solution is saturated upon cooling, maximizing crystal yield.
Cooling the solution too quickly. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[4] Rapid cooling can lead to the formation of small, impure crystals.
Premature crystallization during hot filtration. Ensure the filtration of the hot solution is performed quickly.[4] Using a heated funnel can help prevent the product from crystallizing in the filter funnel.[4]

Problem: The purified this compound is still impure.

Possible Cause Troubleshooting Step
Insoluble impurities present. If there are impurities that do not dissolve in the hot solvent, a hot filtration step is necessary before cooling the solution to remove them.[8]
Impurities co-crystallize with the product. This can happen if the impurities have similar solubility properties to this compound. A second recrystallization may be necessary. Alternatively, consider a different purification technique, such as distillation, or a preliminary treatment with an adsorbent.
Insufficient washing of crystals. Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor which contains the dissolved impurities.[4]
Distillation

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Inefficient fractionating column. For impurities with boiling points close to that of this compound (295 °C), a fractionating column with a high number of theoretical plates is required. Use a column packed with Raschig rings or other suitable packing material.[4]
Incorrect distillation rate. Heat the flask gently and maintain a slow and steady distillation rate.[4] This allows for proper equilibrium to be established in the column, leading to better separation.
Fluctuating heat source. Use a stable heating source (e.g., a heating mantle with a controller) to ensure a constant distillation temperature.

Problem: The this compound decomposes during distillation.

Possible Cause Troubleshooting Step
Overheating. This compound can decompose at high temperatures.[9] Stop the distillation when a small amount of residue remains in the flask to avoid overheating.[4]
Presence of non-volatile impurities. Certain impurities can catalyze decomposition at high temperatures. Consider a preliminary purification step to remove these before distillation.
Distillation at atmospheric pressure. For heat-sensitive materials, vacuum distillation is recommended to lower the boiling point and reduce the risk of decomposition.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is for the purification of solid this compound from soluble impurities.[4]

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A mixture of toluene and hexane is often effective.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (near its boiling point) to dissolve the solid completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound (2-3 °C).[4]

  • Analysis: Determine the purity of the recrystallized this compound by melting point analysis and an appropriate spectroscopic method (e.g., GC-MS).[4]

Protocol 2: Fractional Distillation of this compound

This protocol describes the purification of liquid this compound from impurities with different boiling points.

Methodology:

  • Washing (Optional Pre-treatment): For certain crude samples, washing with a 5% aqueous sodium bicarbonate solution, followed by deionized water, can remove acidic impurities.[4]

  • Drying: Dry the this compound using a suitable drying agent like anhydrous magnesium sulfate.[4]

  • Distillation Setup: Assemble a fractional distillation apparatus. Use a fractionating column packed with Raschig rings or a similar high-efficiency packing material.[4]

  • Distillation: Heat the flask gently. Discard the initial distillate (fore-run), which may contain low-boiling impurities.[4] Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (295 °C at atmospheric pressure).

  • Completion: Stop the distillation when a small amount of residue remains in the flask to prevent overheating and potential decomposition.[4]

  • Analysis: Analyze the purity of the collected fraction using GC-MS or another appropriate method.[4]

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash impurities Soluble Impurities in Mother Liquor vacuum_filter->impurities dry Dry under vacuum wash->dry pure_adn Pure this compound dry->pure_adn

Caption: Workflow for the purification of this compound by recrystallization.

Distillation_Workflow start Crude this compound wash_dry Optional Wash & Dry start->wash_dry setup Assemble Fractional Distillation Apparatus wash_dry->setup distill Heat and Distill setup->distill collect_fore_run Discard Fore-run (Low-boiling impurities) distill->collect_fore_run collect_product Collect Product Fraction (at constant temperature) distill->collect_product stop Stop Distillation with residue remaining collect_product->stop pure_adn Pure this compound stop->pure_adn residue High-boiling Residue stop->residue

Caption: Workflow for the purification of this compound by fractional distillation.

References

strategies to mitigate electrode fouling during acrylonitrile hydrodimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding electrode fouling during the electrochemical hydrodimerization of acrylonitrile (B1666552) to produce adiponitrile (B1665535).

Troubleshooting Guide

This guide is designed to help researchers and professionals diagnose and resolve common issues related to electrode fouling during acrylonitrile hydrodimerization experiments.

Problem 1: Gradual or sudden decrease in this compound (ADN) yield and Faradaic efficiency.

  • Question: My ADN yield has dropped significantly. What are the likely causes and how can I fix it?

  • Answer: A decrease in ADN yield is a primary indicator of electrode fouling. This is often caused by the formation of byproducts, such as polymers of acrylonitrile (polyacrylonitrile), which adhere to the cathode surface. This fouling layer blocks active sites and hinders the mass transport of acrylonitrile to the electrode.

    Troubleshooting Steps:

    • Visual Inspection: If possible, visually inspect the cathode. A visible film or coating on the electrode surface is a strong indication of fouling.

    • Electrochemical Analysis: Perform cyclic voltammetry (CV) to assess the electrode's activity. A decrease in the peak current for acrylonitrile reduction compared to a clean electrode suggests fouling.

    • Electrode Cleaning: The most immediate solution is to clean the fouled electrode. Refer to the detailed Protocol for Cleaning Fouled Electrodes in the Experimental Protocols section.

    • Optimize Operating Conditions:

      • Acrylonitrile Concentration: High local concentrations of acrylonitrile near the electrode can promote polymerization. Consider optimizing the bulk concentration and improving mass transport through vigorous stirring or electrolyte flow.[1]

      • Current Density: Operating at excessively high current densities can lead to rapid byproduct formation.[1] Experiment with lowering the current density to see if it improves electrode stability.

      • pH Control: The pH of the catholyte can influence the rates of competing reactions. Maintaining a stable pH, typically between 3 and 9, can enhance ADN selectivity and potentially reduce fouling.[1]

Problem 2: Significant increase in cell voltage over time.

  • Question: The voltage required to maintain a constant current is steadily increasing. What does this signify and what should I do?

  • Answer: An increasing cell voltage at a constant current (indicative of increased ohmic resistance) is another classic symptom of electrode fouling. The fouling layer on the electrode surface is often electrically insulating, which impedes charge transfer and requires a higher applied potential to drive the reaction.

    Troubleshooting Steps:

    • Confirm Fouling: As with a drop in yield, use visual inspection and electrochemical analysis (CV or Electrochemical Impedance Spectroscopy - EIS) to confirm the presence of a fouling layer.

    • Electrode Cleaning: A thorough cleaning of the electrode is necessary. See the Protocol for Cleaning Fouled Electrodes.

    • Review Electrolyte Composition:

      • Supporting Electrolyte: Ensure the supporting electrolyte concentration is adequate to maintain solution conductivity.

      • Quaternary Ammonium Salts (QAS): The presence and concentration of QAS are crucial. These salts help to suppress the formation of insulating polymer films.[1][2] Consider optimizing the type and concentration of QAS in your electrolyte.

    • Consider a Divided Cell: If you are using an undivided cell, anodic oxidation products could be contributing to fouling. Switching to a divided cell with a suitable membrane (e.g., Nafion®) can prevent this issue.

Logical Flow for Troubleshooting Electrode Fouling

TroubleshootingFlow Start Experiment Shows Symptoms of Fouling (e.g., Decreased Yield, Increased Voltage) Check_Yield Is ADN yield decreasing? Start->Check_Yield Check_Voltage Is cell voltage increasing? Start->Check_Voltage Visual_Inspect Visually inspect the electrode for a film. Check_Yield->Visual_Inspect Yes Check_Voltage->Visual_Inspect Yes Electrochem_Analysis Perform Cyclic Voltammetry (CV) or EIS analysis. Visual_Inspect->Electrochem_Analysis Fouling_Confirmed Fouling Confirmed Electrochem_Analysis->Fouling_Confirmed Fouling indicated Clean_Electrode Clean the electrode. (See Cleaning Protocol) Fouling_Confirmed->Clean_Electrode Optimize_Conditions Optimize Operating Conditions: - Acrylonitrile Concentration - Current Density - pH Clean_Electrode->Optimize_Conditions Review_Electrolyte Review Electrolyte Composition: - Supporting Electrolyte - Quaternary Ammonium Salts (QAS) Clean_Electrode->Review_Electrolyte Consider_Cell_Design Consider using a divided cell. Clean_Electrode->Consider_Cell_Design Continue_Experiment Resume Experiment Optimize_Conditions->Continue_Experiment Review_Electrolyte->Continue_Experiment Consider_Cell_Design->Continue_Experiment

Caption: A flowchart outlining the steps to diagnose and resolve electrode fouling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of electrode fouling in acrylonitrile hydrodimerization?

A1: The main cause of cathode fouling is the formation of insulating polymeric films on the electrode surface. This can happen through:

  • Anionic Polymerization: The acrylonitrile anion radical, a key intermediate in this compound formation, can initiate the polymerization of acrylonitrile, especially at high local concentrations.

  • Byproduct Adsorption: Other byproducts of the reaction can also adsorb onto the electrode surface, blocking active sites.

Q2: What is the role of Quaternary Ammonium Salts (QAS) in mitigating fouling?

A2: Quaternary Ammonium Salts (e.g., tetraethylammonium (B1195904) salts) are crucial components of the electrolyte and play several roles in preventing fouling and improving reaction selectivity:[1][2]

  • Surface Adsorption: QAS cations adsorb onto the cathode surface, creating a hydrophobic layer.

  • Water Displacement: This adsorbed layer displaces water from the electrode surface, which suppresses the competing hydrogen evolution reaction.[1]

  • Inhibition of Polymerization: The QAS layer is thought to inhibit the anionic polymerization of acrylonitrile on the electrode surface.

  • Stabilization of Intermediates: QAS can stabilize the acrylonitrile anion radical intermediate, favoring the desired dimerization to this compound over other side reactions.[1]

QAS_Mechanism cluster_electrode Cathode Surface Cathode Cathode QAS Quaternary Ammonium Salts (QAS) in Electrolyte Adsorption QAS Adsorbs on Cathode QAS->Adsorption Adsorption->Cathode HydrophobicLayer Forms a Hydrophobic Layer Adsorption->HydrophobicLayer WaterDisplacement Displaces Water HydrophobicLayer->WaterDisplacement PolymerInhibition Inhibits Polymerization HydrophobicLayer->PolymerInhibition IntermediateStabilization Stabilizes Intermediates HydrophobicLayer->IntermediateStabilization ReducedHER Reduced Hydrogen Evolution WaterDisplacement->ReducedHER ReducedFouling Reduced Electrode Fouling PolymerInhibition->ReducedFouling IncreasedADN Increased this compound Selectivity IntermediateStabilization->IncreasedADN Cleaning_Workflow Start Remove Fouled Electrode from Cell Rinse_DI Rinse with Deionized Water Start->Rinse_DI Solvent_Wash Wash with Organic Solvent (e.g., Acetone) Rinse_DI->Solvent_Wash Mechanical_Clean Mechanical Cleaning (if needed) - Soft Brush - Polishing Solvent_Wash->Mechanical_Clean Acid_Wash Acid Wash with Sonication (e.g., 1% Acetic Acid) Mechanical_Clean->Acid_Wash Final_Rinse Thoroughly Rinse with Deionized Water Acid_Wash->Final_Rinse Dry Dry Electrode Final_Rinse->Dry Pretreat Electrochemical Pre-treatment (Optional) Dry->Pretreat End Clean Electrode Ready for Use Pretreat->End

References

Technical Support Center: Enhancing Energy Efficiency in Adiponitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the energy efficiency of adiponitrile (B1665535) (ADN) production.

Section 1: Electrochemical Hydrodimerization of Acrylonitrile (B1666552)

The electrochemical hydrodimerization of acrylonitrile (AN) is a promising green alternative to traditional thermochemical methods, offering direct integration with renewable energy sources.[1][2] However, researchers may face challenges related to energy conversion efficiency and reaction selectivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low energy efficiency in the electrochemical synthesis of this compound?

A1: Low energy efficiency in this process is often attributed to several factors:

  • Poor Selectivity: The formation of byproducts, such as propionitrile (B127096) (PN) and polyacrylonitrile, consumes energy and feedstock unnecessarily.[1]

  • Mass Transport Limitations: At high current densities, the concentration of acrylonitrile at the electrode surface can be depleted, favoring the formation of propionitrile.[1][3]

  • Suboptimal Electrolyte Composition: The choice and concentration of electrolyte components significantly influence the reaction's performance.[1][4]

  • Inefficient Electrode Materials: The cathode material plays a crucial role in the reaction's selectivity and energy consumption. Traditional cathodes are often toxic heavy metals like cadmium and lead.[5][6]

Q2: How can I improve the selectivity towards this compound and reduce byproduct formation?

A2: Improving selectivity is key to enhancing energy efficiency. Consider the following strategies:

  • Control of Reaction Parameters: Carefully controlling the electrolyte composition, reactant concentrations, operating current densities, and temperature can achieve selectivities as high as 83%.[1][2]

  • Pulsed Electrolysis: Applying pulsed electrical currents can allow acrylonitrile to diffuse away from the electrode, reducing the formation of propionitrile and boosting this compound yield.[7] This method helps to balance mass transport and reaction rates at the electrode's diffusion layer.[3]

  • Advanced Electrode Materials: The use of novel cathode materials, such as bismuth nanosheet modified electrodes, has shown high selectivity (around 81%) for this compound.[5][6] These materials offer a less toxic alternative to traditional heavy metal electrodes.[5][6]

  • Machine Learning Optimization: Neural networks can be trained with experimental data to predict optimal reaction conditions, leading to significant increases in selectivity and production.[7]

Q3: My this compound yield has dropped unexpectedly. What are the troubleshooting steps?

A3: A sudden drop in yield can be diagnosed by following a systematic troubleshooting workflow. Key areas to investigate include reactant concentration, electrolyte integrity, and electrode surface condition.

G start Sudden Drop in ADN Yield check_reactants Verify Acrylonitrile Concentration & Purity start->check_reactants check_electrolyte Analyze Electrolyte Composition & pH start->check_electrolyte check_electrode Inspect Electrode Surface (Fouling/Degradation) start->check_electrode adjust_reactants Adjust Reactant Feed Rate or Replace Stock check_reactants->adjust_reactants Issue Found adjust_electrolyte Correct Electrolyte Composition or Prepare Fresh Solution check_electrolyte->adjust_electrolyte Issue Found clean_electrode Clean or Replace Electrode check_electrode->clean_electrode Issue Found resolve Yield Restored adjust_reactants->resolve adjust_electrolyte->resolve clean_electrode->resolve

Troubleshooting workflow for decreased this compound yield.
Quantitative Data on Process Optimization

Optimization StrategyKey Parameter(s)Reported ImprovementReference
Pulsed Electrolysis & Machine Learning Pulsed current, reaction conditions325% increase in selectivity, 30% boost in production[7]
Heat Pump Distillation (AA Process) Latent heat recovery85.9% reduction in energy consumption for the unit[8][9]
Heat Exchanger Network Optimization (AA Process) Removal of small exchangers, breaking loops18.84% reduction in overall energy consumption[8][9]
Bismuth Nanosheet Electrode Electrode materialAchieved selectivity of ~81.2%[5][6]
Experimental Protocols

Protocol 1: Pulsed Potential Electrolysis for Enhanced Selectivity

This protocol outlines a general approach for using pulsed potentials to mitigate mass transport limitations.

  • Electrochemical Cell Setup:

    • Assemble a divided or undivided electrochemical cell with a working electrode (e.g., cadmium or bismuth), a counter electrode (e.g., platinum or carbon steel), and a reference electrode (e.g., Ag/AgCl).

    • Prepare an aqueous electrolyte solution containing a supporting electrolyte (e.g., a quaternary ammonium (B1175870) salt) and the acrylonitrile reactant.

  • Instrumentation:

    • Connect the electrodes to a potentiostat capable of applying square potential waveforms.

  • Pulsed Potential Application:

    • Define the pulse parameters:

      • Cathodic Potential (Ec): The potential at which acrylonitrile is reduced (e.g., -2.5 V to -4.5 V vs. Ag/AgCl).[3]

      • Resting Potential (Er): A potential at which no significant reaction occurs (e.g., 0 V vs. Ag/AgCl).[3]

      • Cathodic Pulse Duration (tc): The time the cathodic potential is applied (e.g., 5 to 150 ms).[3]

      • Resting Time (tr): The duration of the resting potential, allowing reactant concentration to replenish at the electrode surface.[3]

    • Apply the pulsed potential for the duration of the bulk electrolysis.

  • Product Analysis:

    • Analyze the product distribution (this compound vs. propionitrile) using techniques such as gas chromatography (GC).

G cluster_setup Experimental Setup cluster_workflow Workflow cell Electrochemical Cell (Electrodes, Electrolyte, AN) potentiostat Potentiostat cell->potentiostat Connected to potentiostat->cell Applies Pulse start Define Pulse Parameters (Ec, Er, tc, tr) gc Gas Chromatograph run Run Bulk Electrolysis with Pulsed Potential start->run extract Extract Organic Products run->extract analyze Analyze Product Ratio (ADN:PN) via GC extract->analyze

Experimental workflow for pulsed potential electrolysis.

Section 2: Adipic Acid Ammoniation Process

The adipic acid (AA) ammoniation method is an alternative route to this compound, but it is often challenged by high energy consumption, particularly during product purification.[8][9]

Frequently Asked Questions (FAQs)

Q1: Where are the main points of high energy consumption in the adipic acid ammoniation process?

A1: Significant energy consumption in this process is typically localized in the separation and purification stages.[8][9] Specifically, distillation columns, such as the one used for cyclopentanone (B42830) purification, are major energy consumers.[8] The continuous heating and steam separation required can account for over 40% of the total energy and carbon footprint.

Q2: How can we reduce the energy consumption of the distillation units?

A2: Several process intensification and heat integration strategies can be employed:

  • Heat Pump Distillation: By installing a heat pump, the latent heat from the overhead vapors of a distillation column can be captured and used to heat the reboiler. This technique has been shown to reduce the energy consumption of a single column by as much as 85.9%.[8][9]

  • Process Simulation and Sensitivity Analysis: Using process simulation software like Aspen Plus, you can perform sensitivity analyses on parameters such as reflux ratios, feed positions, and the number of theoretical trays to identify optimal operating conditions that minimize energy use.[8]

Q3: What is heat integration and how can it be applied to the this compound plant?

A3: Heat integration is a methodology for maximizing energy recovery within a process by using hot process streams to heat cold process streams.[10] This reduces the need for external heating and cooling utilities.[10] In an this compound plant, this can be achieved by optimizing the heat exchanger network. For instance, removing smaller, less efficient heat exchangers and breaking loop circuits can lead to significant energy savings, with reported reductions of around 18.84%.[8][9]

G cluster_process Conventional Process cluster_integration Heat Integrated Process hot_stream Hot Process Stream (e.g., Reactor Effluent) cold_utility Cold Utility (Cooling Water) hot_stream->cold_utility Cools cold_stream Cold Process Stream (e.g., Reactor Feed) hot_utility Hot Utility (Steam) hot_utility->cold_stream Heats hot_stream_int Hot Process Stream heat_exchanger Heat Exchanger hot_stream_int->heat_exchanger Transfers Heat cold_stream_int Cold Process Stream heat_exchanger->cold_stream_int to

Logical relationship of heat integration in a process plant.

References

Technical Support Center: Machine Learning for Optimizing Adiponitrile Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing machine learning to optimize adiponitrile (B1665535) (ADN) reaction conditions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist in your laboratory experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when applying machine learning to optimize this compound synthesis, covering both the electrochemical hydrodimerization of acrylonitrile (B1666552) and the hydrocyanation of butadiene.

FAQs: General Concepts

Q1: Why use machine learning for this compound reaction optimization?

Q2: What machine learning models are suitable for this application?

Q3: How much data is required to train a reliable machine learning model?

Troubleshooting: Electrochemical Hydrodimerization of Acrylonitrile

Q1: My this compound selectivity is low, and I'm observing a high yield of propionitrile (B127096) (PN). What's causing this and how can I fix it?

A1: The formation of propionitrile is a common side reaction and is often favored under conditions of mass transport limitation of acrylonitrile (AN) to the electrode surface.[4][5][6] This means that if the concentration of AN is too low at the cathode, the available protons are more likely to react with the acrylonitrile radical anion to form PN rather than the desired dimerization to ADN.

Solutions:

  • Implement Pulsed Electrolysis: Applying a pulsed potential or current can mitigate mass transport limitations. The "off" time of the pulse allows for the replenishment of AN concentration in the diffusion layer near the electrode, thus favoring the dimerization reaction to form ADN.[1][3]

  • Optimize Electrolyte Composition: The presence of quaternary ammonium (B1175870) salts (QAS) in the electrolyte can increase the AN concentration near the electric double layer and suppress PN formation.[7]

  • Control pH: Operating at a higher pH can hinder the proton transfer steps that lead to PN formation.[8]

  • Increase Acrylonitrile Concentration: A higher initial concentration of AN in the electrolyte can lead to a higher production of oligomers like ADN.[7]

Q2: The machine learning model is not converging or is providing unrealistic predictions for the optimal conditions.

A2: This can stem from several issues related to the data or the model itself.

Solutions:

  • Data Quality and Range: Ensure your training data is of high quality and covers a sufficiently wide and relevant range of the input parameters (e.g., pulse on-time, off-time, current density). If the model is extrapolating far beyond the training data, its predictions may be unreliable.

  • Feature Scaling: Normalize your input features to a similar scale (e.g., 0 to 1). This can improve the performance and convergence of many machine learning models.

  • Hyperparameter Tuning: The performance of a neural network is highly dependent on its architecture and hyperparameters (e.g., number of layers, number of neurons, learning rate). Systematically tune these parameters to find an optimal configuration for your specific problem.

  • Choice of Model: If a neural network is not performing well with a small dataset, consider using a different approach like Bayesian optimization, which is well-suited for optimizing functions that are expensive to evaluate.

Troubleshooting: Hydrocyanation of Butadiene

Q1: I am getting a low yield of this compound and a high concentration of branched nitriles like 2-methyl-3-butenenitrile (B95465) (2M3BN). How can this be improved?

A1: The hydrocyanation of butadiene is a multi-step process, and the formation of the linear 3-pentenenitrile (B94367) (3PN) is crucial for maximizing the final ADN yield.[9] The isomerization of the undesired branched 2M3BN to 3PN is a key step.[9]

Solutions:

  • Catalyst and Ligand Choice: The choice of the nickel catalyst and the phosphite (B83602) or phosphine (B1218219) ligand has a significant impact on the selectivity towards the linear product. Bidentate ligands have been shown to improve selectivity for 3PN.[9]

  • Lewis Acid Co-catalyst: The second hydrocyanation step (from 3PN to ADN) is typically promoted by a Lewis acid co-catalyst, such as aluminum trichloride (B1173362) or triphenylboron.[10] Ensure the appropriate co-catalyst and concentration are being used.

  • Reaction Conditions: Temperature and pressure are critical parameters that need to be carefully controlled to optimize both the hydrocyanation and isomerization steps.[11]

II. Data Presentation

The following tables summarize quantitative data from literature on both the electrochemical and hydrocyanation routes for this compound synthesis.

Table 1: Machine Learning-Driven Optimization of Electrochemical this compound Synthesis
ParameterConditionADN Production Rate (mmol cm⁻² h⁻¹)Selectivity (ADN/PN)
Constant Current (Baseline) -60 mA cm⁻²~1.0~2.0
Pulsed Current (Initial) Varied pulse durationsUp to ~1.2Increased selectivity
ML-Optimized Pulsed Current Optimal pulse waveform~1.3 ~8.5
Table 2: Typical Conditions for Hydrocyanation of Butadiene

This table presents a general overview of conditions for the multi-step hydrocyanation process.[9][11][12]

StageKey ReactantsCatalyst SystemTemperature (°C)Pressure (bar)Typical Output
Primary Hydrocyanation Butadiene, HCNNi-phosphite complex80 - 1305 - 20Mixture of 3-pentenenitrile (3PN) and 2-methyl-3-butenenitrile (2M3BN)
Isomerization 2M3BNNi complex with Lewis Acid60 - 1201 - 103-pentenenitrile (3PN)
Secondary Hydrocyanation 3PN, HCNNi catalyst, Lewis Acid (e.g., AlCl₃)30 - 1301 - 20This compound (ADN) with >99.5% purity after distillation

III. Experimental Protocols

Protocol 1: Machine Learning-Assisted Optimization of Electrochemical this compound Synthesis

1. Electrolyte Preparation:

  • Prepare an aqueous solution of 0.75 M potassium phosphate (B84403) buffer (pH 7.2).
  • Add 100 mM of tetrabutylammonium (B224687) (TBA) salt as a phase-transfer catalyst and supporting electrolyte.
  • Saturate the electrolyte with acrylonitrile (AN) by vigorous stirring.

2. Electrochemical Cell Assembly:

  • Use a two-compartment electrochemical cell separated by a proton exchange membrane (e.g., Nafion).
  • Employ a lead (Pb) foil as the working electrode (cathode) and a platinum (Pt) foil as the counter electrode (anode).
  • Place a reference electrode (e.g., Ag/AgCl) in the cathodic compartment.

3. Initial Data Generation for ML Model:

  • Perform a set of at least 16 experiments with varying pulsed current waveforms.
  • The waveform can be defined by the "on-time" and "off-time" of the current application at a specific current density (e.g., -60 mA cm⁻²).
  • Vary the on- and off-times systematically (e.g., from 5 ms (B15284909) to 150 ms).
  • For each experiment, run the electrolysis for a fixed duration (e.g., 1 hour).

4. Product Quantification:

  • After each experiment, extract the organic phase from the catholyte using a suitable solvent (e.g., dichloromethane).
  • Analyze the organic phase using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amounts of this compound and propionitrile.
  • Calculate the ADN production rate and the selectivity (ADN/PN ratio).

5. Machine Learning Model Training and Prediction:

  • Use the data from the initial experiments to train a neural network. The inputs to the model will be the pulse waveform parameters (on-time, off-time), and the outputs will be the ADN production rate and selectivity.
  • Use the trained model to predict the optimal pulse waveform that maximizes the desired output (e.g., ADN production rate or selectivity).

6. Experimental Validation:

  • Perform an experiment using the optimal conditions predicted by the machine learning model.
  • Quantify the products to validate the model's prediction.

IV. Visualizations

Diagram 1: Machine Learning Optimization Workflow

ML_Workflow cluster_exp Experimental Loop cluster_ml Machine Learning Loop A Define Parameter Space (e.g., Pulse Durations) B Perform Initial Set of This compound Synthesis Experiments A->B C Analyze Products (GC/HPLC) & Quantify Yield/Selectivity B->C D Train Neural Network Model C->D Training Data E Predict Optimal Reaction Conditions D->E F Validate Predicted Conditions with New Experiment E->F G Optimal Conditions Found? F->G G->B No, Iterate H Optimized this compound Reaction Conditions G->H Yes

Caption: Workflow for machine learning-driven optimization of this compound synthesis.

Diagram 2: Electrochemical Synthesis of this compound Signaling Pathway

Adiponitrile_Synthesis AN Acrylonitrile (AN) AN_radical AN Radical Anion AN->AN_radical + e⁻ PN Propionitrile (PN) (Byproduct) AN_radical->PN + H⁺ + e⁻ Dimer_anion Dimer Anion AN_radical->Dimer_anion + AN ADN This compound (ADN) Dimer_anion->ADN + 2H⁺ + e⁻

Caption: Simplified reaction pathway for the electrochemical synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in Adiponitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in adiponitrile (B1665535) synthesis from butadiene. The following information is designed to help identify and address common issues related to catalyst deactivation, ensuring optimal reaction performance and catalyst longevity.

Troubleshooting Guide

Problem: Decreased reaction rate or incomplete conversion.

Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Analyze Feedstock: Check butadiene and hydrogen cyanide (HCN) feeds for common poisons. Impurities like 4-tert-butylcatechol (B165716) (TBC) in butadiene can degrade catalyst ligands.[1] Other potential poisons include sulfur compounds and water. 2. Purify Reactants: Implement or verify the efficiency of purification systems for reactants. 3. Characterize Catalyst: Use X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons.
Formation of Inactive Catalyst Species 1. Optimize HCN Concentration: An excess of HCN can lead to the formation of inactive dicyanonickel(II) species.[2][3] Controlled dosing of HCN is crucial. 2. Monitor Reaction Stoichiometry: Ensure the molar ratio of reactants to the catalyst is within the optimal range.
Thermal Deactivation (Sintering) 1. Review Operating Temperature: High temperatures can cause agglomeration of nickel particles, reducing the active surface area.[4][5][6][7] Operate within the recommended temperature range for your specific catalyst system. 2. Characterize Catalyst: Use Transmission Electron Microscopy (TEM) to examine catalyst particle size and morphology for signs of sintering.
Carbon Deposition (Coking) 1. Analyze for Carbon Build-up: In processes involving hydrogenation, carbonaceous deposits can block active sites.[8] Thermogravimetric Analysis (TGA) can quantify coke formation. 2. Optimize Reaction Conditions: Adjust temperature, pressure, and reactant ratios to minimize side reactions that lead to coking.

Problem: Loss of selectivity towards this compound.

Possible Cause Troubleshooting Steps
Changes in Catalyst Structure 1. Ligand Degradation: TBC in butadiene can react with and deactivate bidentate phosphite (B83602) ligands, which are crucial for selectivity.[1] 2. Investigate Catalyst Morphology: Changes in the catalyst's physical structure due to sintering can alter selectivity.[8]
Sub-optimal Reaction Conditions 1. Verify Lewis Acid Co-catalyst: The presence and concentration of a Lewis acid co-catalyst are often essential for high selectivity in the second hydrocyanation step.[9] 2. Review Solvent Effects: The choice of solvent can influence the selectivity of the hydrocyanation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in the hydrocyanation of butadiene to this compound?

A1: The primary deactivation mechanisms for the commonly used nickel-based catalysts include:

  • Poisoning: Impurities in the reactant streams, such as 4-tert-butylcatechol (TBC) in butadiene, can react with the catalyst's ligands, rendering them inactive.[1]

  • Formation of Inactive Species: An excess of hydrogen cyanide (HCN) can lead to the formation of stable dicyanonickel(II) complexes that are catalytically inactive.[2][3]

  • Thermal Degradation (Sintering): At elevated temperatures, the small metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.[4][5][6][7]

  • Carbon Deposition (Coking): In related hydrogenation steps, byproducts can polymerize on the catalyst surface, blocking active sites.[8]

Q2: How can I detect catalyst poisoning in my experiment?

A2: Signs of catalyst poisoning include a noticeable decrease in reaction rate, incomplete conversion of reactants, and a drop in selectivity towards this compound. To confirm poisoning, you can analyze your feedstock for known poisons and characterize the spent catalyst using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to identify the poisoning elements or molecules on the catalyst surface.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Regeneration is sometimes possible, depending on the deactivation mechanism.

  • Coking: Catalysts deactivated by carbon deposition can often be regenerated by controlled oxidation (burning off the coke) followed by reduction.

  • Poisoning: If the poison is reversibly adsorbed, it may be possible to remove it by washing or thermal treatment. However, strong chemisorption often leads to irreversible deactivation.

  • Sintering: Sintering is generally considered an irreversible process.

For some nickel-based catalysts used in related nitrile hydrogenations, reduction with H₂ in situ has been shown to be an effective regeneration method.[8]

Q4: What is the impact of HCN concentration on catalyst stability?

A4: While HCN is a reactant, an excess concentration can be detrimental to the catalyst. It can react with the active nickel(0) species to form inactive nickel(II) cyanide complexes.[2][3] Therefore, maintaining a controlled and optimal HCN concentration, often through slow and continuous dosing, is critical for catalyst longevity and performance.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data related to catalyst deactivation.

Table 1: Effect of Temperature and Steam on Nickel Catalyst Sintering

Catalyst SupportTemperature (°C)AtmosphereObservation
Alumina650 - 800Not specifiedIncreased sintering rate observed at elevated temperatures.[4]
Alumina> 600High P H₂O / P H₂Faster sintering rate attributed to the formation of Ni-(OH)x species.[4]
MgAl₂O₄> 60040 barThe rate and activation energy of sintering increase considerably.

Table 2: Impact of Poisons on Catalyst Performance

PoisonCatalyst SystemEffect
4-tert-butylcatechol (TBC)Nickel with bidentate phosphite ligandsReacts with ligands, leading to inactive nickel complexes and loss of catalytic activity.[1]
Ammonia (B1221849)Pd/α-Al₂O₃Competitive adsorption on Pd²⁺ sites, inhibiting the desired reaction.[10]

Experimental Protocols

1. Temperature Programmed Desorption (TPD) for Characterizing Deactivated Catalysts

This protocol provides a general guideline for TPD analysis to study the desorption of species from a deactivated catalyst, which can help identify poisons or strongly adsorbed intermediates.

  • Sample Preparation:

    • Accurately weigh 50-100 mg of the deactivated catalyst and load it into the TPD reactor.

    • Pretreat the sample by heating it under a flow of inert gas (e.g., He or Ar) to a specific temperature to remove any physisorbed species. The temperature and duration will depend on the catalyst system.

  • Adsorption (Optional):

    • Cool the sample to the desired adsorption temperature.

    • Introduce a probe gas (e.g., H₂, CO, NH₃) to saturate the active sites. This step is more common for characterizing fresh or regenerated catalysts but can be adapted to study the accessibility of sites on a deactivated catalyst.

  • Temperature Programmed Desorption:

    • Flow an inert gas over the sample at a constant rate.

    • Increase the temperature of the sample at a linear rate (e.g., 10 °C/min).

    • Monitor the desorbed gases using a detector, such as a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis:

    • Plot the detector signal versus temperature to obtain the TPD profile.

    • The temperature at which peaks appear indicates the desorption energy of the adsorbed species. The area under the peaks can be used to quantify the amount of desorbed species.

2. X-ray Photoelectron Spectroscopy (XPS) for Identifying Catalyst Poisons

XPS is a surface-sensitive technique that can identify the elemental composition and chemical states of elements on the catalyst surface, making it ideal for detecting poisons.

  • Sample Preparation:

    • Mount a small amount of the deactivated catalyst powder onto a sample holder using double-sided adhesive tape or by pressing it into a pellet.

    • Ensure the sample surface is as flat as possible.

  • Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Irradiate the sample with X-rays of a known energy (e.g., Al Kα or Mg Kα).

    • Measure the kinetic energy of the photoelectrons emitted from the sample surface.

    • Record survey scans to identify all elements present on the surface and high-resolution scans for specific elements to determine their chemical states.

  • Data Analysis:

    • The binding energy of the photoelectrons is calculated and used to identify the elements and their oxidation states.

    • Compare the spectra of the deactivated catalyst with that of a fresh catalyst to identify the presence of foreign elements (poisons).

3. Transmission Electron Microscopy (TEM) for Visualizing Catalyst Sintering

TEM allows for the direct observation of catalyst nanoparticles, enabling the assessment of their size, shape, and dispersion, and thus the detection of sintering.

  • Sample Preparation:

    • Disperse a small amount of the catalyst powder in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Sonnicate the suspension for a few minutes to ensure good dispersion.

    • Deposit a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

  • Imaging:

    • Insert the TEM grid into the microscope.

    • Obtain bright-field images at various magnifications to visualize the catalyst nanoparticles.

  • Data Analysis:

    • Measure the diameters of a large number of particles (e.g., >100) from the TEM images.

    • Generate a particle size distribution histogram.

    • Compare the average particle size and distribution of the deactivated catalyst with those of a fresh catalyst. A significant increase in the average particle size is indicative of sintering.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Deactivation Mechanisms cluster_diagnostics Diagnostic Actions symptom1 Decreased Activity cause1 Poisoning (e.g., TBC, Sulfur) symptom1->cause1 cause2 Inactive Species Formation (e.g., Ni(CN)2) symptom1->cause2 cause3 Sintering symptom1->cause3 cause4 Coking symptom1->cause4 symptom2 Decreased Selectivity symptom2->cause1 symptom2->cause3 diag1 Analyze Feedstock (GC-MS) cause1->diag1 diag2 Characterize Catalyst (XPS) cause1->diag2 diag3 Optimize HCN Dosing cause2->diag3 diag4 Characterize Catalyst (TEM) cause3->diag4 diag5 Characterize Catalyst (TGA) cause4->diag5

Caption: Troubleshooting workflow for catalyst deactivation.

Poisoning_Mechanism cluster_reactants Reactants & Impurities cluster_catalyst Catalyst System cluster_deactivated Deactivated Species butadiene Butadiene catalyst Active Ni(0) Catalyst with Bidentate Ligand butadiene->catalyst tbc TBC (Impurity) deactivated_ligand Degraded Ligand tbc->deactivated_ligand reacts with hcn HCN hcn->catalyst inactive_complex Inactive Ni Complex catalyst->inactive_complex converts to deactivated_ligand->inactive_complex forms

Caption: Mechanism of catalyst poisoning by TBC.

Experimental_Workflow_Sintering start Deactivated Catalyst Sample step1 Disperse in Solvent (e.g., Ethanol) start->step1 step2 Sonnicate for Dispersion step1->step2 step3 Deposit on TEM Grid step2->step3 step4 Solvent Evaporation step3->step4 step5 TEM Analysis step4->step5 end Particle Size Distribution (Indication of Sintering) step5->end

Caption: Experimental workflow for TEM analysis of sintering.

References

Validation & Comparative

A Comparative Analysis of Adiponitrile Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary industrial production routes for adiponitrile (B1665535) (ADN), a crucial intermediate in the synthesis of polyamides like Nylon 6,6. The analysis focuses on the performance of each method, supported by available data on yield, selectivity, energy consumption, and raw material requirements. Detailed experimental methodologies derived from patent literature are also presented to provide a deeper understanding of each process.

Overview of this compound Production Technologies

The commercial production of this compound is dominated by three main technologies:

  • Hydrocyanation of Butadiene: This modern approach, pioneered by DuPont and further optimized by INVISTA, involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to 1,3-butadiene. It is the most widespread technology used today.

  • Electrochemical Hydrodimerization of Acrylonitrile (B1666552): Developed by Monsanto, this process involves the electrochemical coupling of two acrylonitrile molecules to form this compound. It is recognized as a potentially "greener" alternative.

  • Dehydrative Amination of Adipic Acid: This older method involves the reaction of adipic acid with ammonia (B1221849) at high temperatures in the presence of a dehydration catalyst. While conceptually straightforward, it has been largely superseded by the other routes due to economic and efficiency reasons.[1]

Comparative Performance Data

The following table summarizes the key performance indicators for each production route based on available literature and patent data.

ParameterHydrocyanation of Butadiene (INVISTA Process)Electrochemical Hydrodimerization of Acrylonitrile (Monsanto Process)Dehydrative Amination of Adipic Acid
Overall Yield 97–99% (theoretical)[2]~90%[3]Gas Phase: 92–96%[4], Liquid Phase (with diluent): 84–93%[4]
Selectivity to this compound 81–87% (single-pass)[2]Up to 90%[3]High, but with byproducts like cyclopentanone[5]
Energy Consumption Lower than other technologies (reported 40% reduction)[6]~2430 kWh/ton[7]High (energy-intensive due to high temperatures)[8]
Primary Raw Materials 1,3-Butadiene, Hydrogen CyanideAcrylonitrile, Water, ElectricityAdipic Acid, Ammonia
Key Byproducts 2-Methylglutaronitrile (useful byproduct), Pentenenitriles (recycled)[9]Propionitrile, Biscyanoethyl ether[3]Water, Cyclopentanone, Tars[5]

Signaling Pathways and Experimental Workflows

The chemical pathways and simplified process flows for each production route are visualized below.

Hydrocyanation of Butadiene (INVISTA Process)

This process involves a two-step hydrocyanation of butadiene, catalyzed by a nickel-phosphine complex. The first step yields a mixture of pentenenitriles, which are then isomerized and undergo a second hydrocyanation to form this compound.[9]

G cluster_0 Step 1: First Hydrocyanation cluster_1 Step 2: Isomerization cluster_2 Step 3: Second Hydrocyanation Butadiene 1,3-Butadiene Pentenenitriles Pentenenitriles (3-PN & 2M3BN) Butadiene->Pentenenitriles + HCN HCN1 HCN HCN1->Pentenenitriles Catalyst1 Ni Catalyst Catalyst1->Pentenenitriles Isomerization Isomerization of 2M3BN to 3-PN Pentenenitriles->Isomerization This compound This compound Isomerization->this compound + HCN HCN2 HCN HCN2->this compound Catalyst2 Ni Catalyst + Lewis Acid Catalyst2->this compound

Caption: Hydrocyanation of Butadiene Pathway.

Electrochemical Hydrodimerization of Acrylonitrile (Monsanto Process)

In this process, acrylonitrile is reduced at the cathode in an electrolytic cell to form a radical anion, which then dimerizes and is protonated to yield this compound.[9]

G cluster_0 Cathode Reactions cluster_1 Anode Reaction Acrylonitrile 2x Acrylonitrile Radical Radical Anion Intermediate Acrylonitrile->Radical Reduction This compound This compound Electron + 2e- Dimer Dimerization Radical->Dimer Dimer->this compound Protonation Protons + 2H+ Water_in H₂O Oxygen_out O₂ Water_in->Oxygen_out Oxidation Protons_out 4H⁺ + 4e⁻

Caption: Electrochemical Hydrodimerization Pathway.

Dehydrative Amination of Adipic Acid

This process involves the reaction of adipic acid with ammonia, proceeding through the formation of ammonium (B1175870) adipate (B1204190) and adipamide (B165785) intermediates, which are then dehydrated to form this compound.[3]

G AdipicAcid Adipic Acid AmmoniumAdipate Ammonium Adipate AdipicAcid->AmmoniumAdipate + 2NH₃ Ammonia1 Ammonia Adipamide Adipamide AmmoniumAdipate->Adipamide Water1 - H₂O This compound This compound Adipamide->this compound Water2 - H₂O Catalyst Dehydration Catalyst Catalyst->Adipamide Catalyst->this compound

Caption: Dehydrative Amination of Adipic Acid Pathway.

Experimental Protocols

The following are generalized experimental protocols for each production route, based on information from various patents and publications. These are intended to provide a methodological overview and are not exhaustive manufacturing procedures.

Hydrocyanation of Butadiene (Based on INVISTA/DuPont patents)

Objective: To synthesize this compound via the nickel-catalyzed hydrocyanation of 1,3-butadiene.

Materials:

  • 1,3-Butadiene (inhibitor-free)

  • Hydrogen Cyanide (anhydrous)

  • Nickel(0) catalyst precursor (e.g., Ni(COD)₂)

  • Phosphite (B83602) ligand (e.g., tritolylphosphite)

  • Lewis acid promoter (e.g., ZnCl₂ or AlCl₃)

  • Solvent (e.g., tetrahydrofuran (B95107) or pentenenitrile mixture)

Procedure:

  • Catalyst Preparation: The active nickel catalyst is prepared by reacting the nickel(0) precursor with the phosphite ligand in the solvent under an inert atmosphere.

  • First Hydrocyanation: 1,3-Butadiene and a stoichiometric amount of hydrogen cyanide are continuously fed into a first reactor containing the nickel catalyst. The reaction is typically carried out at a temperature of 80-130°C and a pressure of 5-15 bar.

  • Isomerization: The product stream from the first reactor, containing a mixture of 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile (B95465), is passed through a second reactor where the 2-methyl-3-butenenitrile is isomerized to the more desirable linear 3-pentenenitrile. This step is also catalyzed by the nickel complex, often with the addition of a Lewis acid promoter.

  • Second Hydrocyanation: The isomerized stream is then fed into a third reactor along with a second stoichiometric equivalent of hydrogen cyanide. A Lewis acid promoter is typically used in this step to enhance the anti-Markovnikov addition of HCN to 3-pentenenitrile, forming this compound. The reaction is conducted at a lower temperature, typically between 30-70°C.

  • Purification: The final product stream is subjected to a series of distillation steps to separate the this compound from the catalyst, unreacted pentenenitriles (which are recycled), and any byproducts.

Electrochemical Hydrodimerization of Acrylonitrile (Based on Monsanto patents)

Objective: To synthesize this compound through the electrochemical hydrodimerization of acrylonitrile.

Materials:

  • Acrylonitrile

  • Aqueous electrolyte solution (e.g., a solution of a quaternary ammonium salt like tetraethylammonium (B1195904) p-toluenesulfonate)

  • Cathode material (e.g., lead or cadmium)

  • Anode material (e.g., steel or platinum)

  • Ion-exchange membrane (for divided cell configuration)

Procedure:

  • Electrolyte Preparation: An aqueous solution of the quaternary ammonium salt is prepared to serve as the catholyte. Acrylonitrile is then emulsified or dissolved in this solution.

  • Electrolysis: The catholyte is circulated through the cathode compartment of an electrolytic cell. A corresponding anolyte (e.g., dilute sulfuric acid) is circulated through the anode compartment. The two compartments are separated by an ion-exchange membrane.

  • Reaction Conditions: A direct current is passed through the cell. The current density is typically in the range of 10-25 A/dm². The temperature is maintained between 40-60°C. The pH of the catholyte is controlled to be in the neutral to slightly alkaline range.

  • Product Separation: The catholyte exiting the cell contains this compound, unreacted acrylonitrile, and byproducts. The organic phase is separated from the aqueous electrolyte.

  • Purification: The organic phase is subjected to distillation to separate the high-purity this compound from unreacted acrylonitrile (which is recycled) and byproducts such as propionitrile.

Dehydrative Amination of Adipic Acid

Objective: To produce this compound from adipic acid and ammonia.

Materials:

  • Adipic Acid

  • Anhydrous Ammonia

  • Dehydration catalyst (e.g., phosphoric acid on a silica (B1680970) support)

Procedure (Gas-Phase Process):

  • Vaporization: Molten adipic acid is vaporized and mixed with a large excess of preheated ammonia gas.

  • Reaction: The gaseous mixture is passed through a fixed-bed or fluidized-bed reactor containing the dehydration catalyst. The reaction is carried out at a temperature of 350-450°C.

  • Quenching and Separation: The reactor effluent, containing this compound, water, unreacted ammonia, and byproducts, is cooled to condense the liquid products. Unreacted ammonia is separated and recycled.

  • Purification: The condensed liquid is then subjected to a multi-stage distillation process to separate the this compound from water and other impurities.

Conclusion

The hydrocyanation of butadiene (INVISTA process) stands out as the most economically favorable and widely adopted route for this compound production, primarily due to its high yield and selectivity.[4] However, the high toxicity of hydrogen cyanide presents significant safety and environmental challenges.

The dehydrative amination of adipic acid, while a mature technology, is generally less efficient and more energy-intensive than the other two routes, making it less economically viable in the current market.[4]

The choice of a particular production route depends on a multitude of factors, including raw material availability and cost, energy prices, capital investment, and increasingly, environmental and safety regulations. For researchers and drug development professionals, understanding the impurities and byproduct profiles associated with each synthesis route is critical, as these can impact the quality and performance of downstream products.

References

A Comparative Guide to Adiponitrile and Alternative Precursors for Nylon 6,6 Production

Author: BenchChem Technical Support Team. Date: December 2025

Nylon 6,6, a cornerstone of the engineering plastics and synthetic fibers industries, is prized for its high mechanical strength, thermal stability, and chemical resistance.[1] The industrial synthesis of this polyamide is achieved through the step-growth polycondensation of two C6 monomers: hexamethylenediamine (B150038) (HMDA) and adipic acid.[2][3] The production of these monomers, particularly HMDA, is a critical focus for process optimization, cost reduction, and sustainability initiatives.

Traditionally, the synthesis of HMDA relies almost exclusively on the hydrogenation of adiponitrile (B1665535) (ADN), making ADN the pivotal precursor in the nylon 6,6 value chain.[4] However, evolving economic landscapes, coupled with a growing emphasis on green chemistry and the circular economy, have spurred research into alternative precursors and synthetic pathways. These alternatives range from different fossil-fuel-based routes to innovative bio-based methods utilizing renewable feedstocks.

This guide provides an objective comparison of the conventional this compound-based route to nylon 6,6 with key alternative pathways. It summarizes performance data, details experimental methodologies, and visualizes the chemical workflows to support researchers, scientists, and professionals in navigating the landscape of polyamide production.

Conventional Production Route: this compound as the Key Precursor

The dominant industrial method for producing nylon 6,6 hinges on the synthesis of this compound and its subsequent conversion to hexamethylenediamine. Two main processes are used for large-scale ADN production: the hydrocyanation of 1,3-butadiene (B125203) and the electrochemical hydrodimerization of acrylonitrile.[4][5] The butadiene-based route is the most prevalent.

This compound Synthesis via Butadiene Hydrocyanation

This process involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to 1,3-butadiene. It is a multi-stage process designed to maximize the yield of the linear ADN isomer.[6][7]

  • Primary Hydrocyanation: 1,3-butadiene reacts with HCN to form a mixture of pentenenitrile isomers.

  • Isomerization: The branched isomers are converted to linear 3- and 4-pentenenitriles.

  • Secondary Hydrocyanation: A second molecule of HCN is added to the linear pentenenitriles to yield this compound.[6]

Hydrogenation of this compound to Hexamethylenediamine (HMDA)

The produced this compound is then converted to hexamethylenediamine via catalytic hydrogenation, typically using a Raney Nickel or Cobalt catalyst.[8]

Logical Workflow: Conventional ADN-based HMDA Production

cluster_adn This compound (ADN) Synthesis cluster_hmda HMDA Synthesis Butadiene 1,3-Butadiene Hydrocyanation Primary Hydrocyanation Butadiene->Hydrocyanation HCN1 HCN HCN1->Hydrocyanation Pentenenitriles Pentenenitrile Isomers Hydrocyanation->Pentenenitriles Isomerization Isomerization Pentenenitriles->Isomerization Linear_PN Linear Pentenenitriles Isomerization->Linear_PN Hydrocyanation2 Secondary Hydrocyanation Linear_PN->Hydrocyanation2 HCN2 HCN HCN2->Hydrocyanation2 ADN This compound (ADN) Hydrocyanation2->ADN Hydrogenation Hydrogenation ADN->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation HMDA Hexamethylenediamine (HMDA) Hydrogenation->HMDA

Caption: Conventional synthesis of HMDA from 1,3-butadiene via this compound.

Alternative Precursors and Synthetic Routes

Challenges related to the toxicity of hydrogen cyanide, energy intensity, and reliance on fossil fuels have driven the development of alternative production pathways.[4][9]

Adipic Acid Ammonification to this compound

An alternative fossil-fuel-based route involves the direct conversion of adipic acid to this compound. This process avoids the use of highly toxic hydrogen cyanide. The reaction is a dehydrative amination where adipic acid reacts with ammonia (B1221849) at high temperatures over a dehydration catalyst.[4][6]

  • Liquid-Phase Process: Molten adipic acid reacts with ammonia at 200-300°C using catalysts like phosphoric acid.[6][10]

  • Gas-Phase Process: Vaporized adipic acid reacts with a large excess of ammonia at 350-420°C in a fluidized bed reactor with catalysts such as boron phosphate.[6][10]

Logical Workflow: Adipic Acid Ammonification Route

Adipic_Acid Adipic Acid Ammonification Catalytic Ammonification (Dehydration) Adipic_Acid->Ammonification Ammonia Ammonia Ammonia->Ammonification ADN This compound (ADN) Ammonification->ADN Hydrogenation Hydrogenation ADN->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation HMDA Hexamethylenediamine (HMDA) Hydrogenation->HMDA

Caption: Synthesis of HMDA via the adipic acid ammonification route to ADN.
Bio-Based Precursors

The production of nylon 6,6 monomers from renewable feedstocks represents a major step towards a sustainable chemical industry. Research has focused on developing microbial fermentation and chemo-catalytic routes from biomass to both adipic acid and HMDA.[11][12]

  • Bio-Adipic Acid: Pathways have been developed starting from sugars (e.g., glucose), lignin, or plant oils.[13][14] A common strategy involves the fermentation of glucose to intermediates like muconic acid or glucaric acid, which are then chemically hydrogenated to adipic acid.[14]

  • Bio-Hexamethylenediamine: Various bio-based routes to HMDA are under investigation. One promising pathway starts with the fermentation of sugars to L-lysine, which can then be enzymatically converted to HMDA through a one-carbon elongation cycle.[15] Another approach uses 5-(hydroxymethyl)furfural (HMF), a versatile platform chemical derived from C6 sugars.[12]

Logical Workflow: Representative Bio-Based Monomer Production

cluster_bio_adipic Bio-Adipic Acid Synthesis cluster_bio_hmda Bio-HMDA Synthesis Biomass1 Biomass (e.g., Corn Stover) Glucose1 Glucose Biomass1->Glucose1 Fermentation1 Fermentation Glucose1->Fermentation1 Muconic_Acid Muconic Acid Fermentation1->Muconic_Acid Hydrogenation1 Catalytic Hydrogenation Muconic_Acid->Hydrogenation1 Bio_Adipic Bio-Adipic Acid Hydrogenation1->Bio_Adipic Biomass2 Biomass (e.g., Sugarcane) Glucose2 Glucose Biomass2->Glucose2 Fermentation2 Fermentation Glucose2->Fermentation2 Lysine L-Lysine Fermentation2->Lysine Enzymatic Enzymatic Conversion Lysine->Enzymatic Bio_HMDA Bio-HMDA Enzymatic->Bio_HMDA

Caption: Simplified workflows for producing nylon 6,6 monomers from biomass.

Performance Comparison of Production Routes

The choice of a production pathway depends on a multi-faceted analysis of yield, selectivity, cost, safety, and environmental impact.

Table 1: Comparison of this compound (ADN) Synthesis Routes

ParameterButadiene HydrocyanationAdipic Acid Ammonification (Gas Phase)
Primary Feedstocks 1,3-Butadiene, Hydrogen CyanideAdipic Acid, Ammonia
Key Advantage High selectivity and established technologyAvoids use of highly toxic HCN
Key Disadvantage Use of highly toxic and flammable HCNHigh energy consumption (high temp.)
Typical Yield High (not specified in sources)92% - 96%[6][10]
Reaction Temp. 30 - 150 °C[16]350 - 420 °C[6][10]
Catalyst Ni-complexes with phosphite (B83602) ligandsBoron phosphate, Silica gel[6][17]

Table 2: Comparison of Hexamethylenediamine (HMDA) Precursors

ParameterADN (from Butadiene)Bio-based (from L-Lysine)
Feedstock Origin Fossil (Petroleum)Renewable (Biomass)
Sustainability Non-renewable, high GHG emissionsRenewable, potential for lower CO₂ footprint[18]
Maturity Commercially mature, large-scaleEmerging, pilot/demonstration scale
Reported Yield/Titer High industrial yields213.5 mg/L (in vitro)[15]
Economic Viability Currently higher economic benefit[18]Higher production costs currently[8]
Environmental Impact Established environmental footprintHigher impact on eutrophication possible[18]

Final Polymerization: Adipic Acid and HMDA to Nylon 6,6

Regardless of the route used to synthesize the monomers, the final step is the polycondensation of adipic acid and hexamethylenediamine.

  • Salt Formation: Equimolar amounts of HMDA and adipic acid are reacted in water to form hexamethylenediammonium adipate (B1204190), commonly known as "nylon salt." This step ensures the precise 1:1 stoichiometry required for high molecular weight polymer formation.[19]

  • Polymerization: The aqueous salt solution is concentrated and then heated to temperatures of 270-300°C under pressure in a reactor.[2][20] Water is continuously removed as vapor, which drives the equilibrium towards the formation of amide bonds, creating the molten nylon 6,6 polymer.[2]

  • Finishing: The molten polymer is extruded from the reactor, cooled, and pelletized or spun directly into fibers.[1]

Experimental Workflow: Nylon 6,6 Polymerization

HMDA Hexamethylenediamine (HMDA) Mixer Mixing Tank HMDA->Mixer Adipic_Acid Adipic Acid Adipic_Acid->Mixer Water1 Water Water1->Mixer Nylon_Salt Aqueous Nylon Salt Solution Mixer->Nylon_Salt Reactor Polymerization Reactor (High T, P) Nylon_Salt->Reactor Water_Vapor Water Vapor (Removed) Reactor->Water_Vapor Molten_Nylon Molten Nylon 6,6 Reactor->Molten_Nylon Finishing Extrusion & Pelletizing Molten_Nylon->Finishing Nylon_Pellets Nylon 6,6 Pellets Finishing->Nylon_Pellets

Caption: Industrial process for the polycondensation of monomers into nylon 6,6.

Experimental Protocols

Protocol 5.1: this compound Synthesis via Adipic Acid Ammonification (Gas-Phase)

This protocol is a generalized representation of the industrial gas-phase process.

  • Catalyst Bed Preparation: A fluidized bed reactor is charged with a dehydration catalyst, such as boron phosphate, with an average particle size of 0.1 to 2 mm.[17]

  • Fluidization and Heating: The catalyst bed is fluidized by a stream of preheated ammonia gas. The reactor temperature is maintained between 350°C and 420°C.[6][10]

  • Feed Introduction: Powdered adipic acid is vaporized and fed into the reactor along with a large excess of ammonia gas. Alternatively, a hot aqueous solution of adipic acid can be sprayed into the fluidized bed.[6][17]

  • Reaction: The adipic acid and ammonia react over the catalyst, undergoing dehydrative amination to form this compound. Water is generated as a byproduct.

  • Product Separation: The gaseous effluent from the reactor, containing this compound, unreacted ammonia, water, and byproducts, is cooled.

  • Purification: this compound is separated from the mixture through a series of condensation and distillation steps. Unreacted ammonia is recovered and recycled back to the reactor.[6] The final product selectivity can reach 92-96%.[10]

Protocol 5.2: Nylon 6,6 Synthesis via Polycondensation (Continuous Process)

This protocol outlines the key steps in a typical continuous polymerization process.

  • Nylon Salt Preparation: A 40-60% solution of hexamethylenediammonium adipate is prepared by mixing stoichiometric amounts of hexamethylenediamine and adipic acid in demineralized water in a mixing vessel.

  • Pre-heating and Pressurization: The nylon salt solution is pressurized to approximately 10-15 atm and heated to around 200-220°C. This prevents boiling and initiates the first stage of polymerization.[2][20]

  • Polymerization Stage 1 (Evaporator): The preheated solution is fed into a reactor, often a column or vessel, where the temperature is raised to ~275°C. The pressure is gradually reduced, causing water to flash off as steam. This removal of water drives the condensation reaction, forming low-molecular-weight polymer chains (oligomers).[20]

  • Polymerization Stage 2 (Finisher): The molten oligomer mixture flows into a finishing reactor. The temperature is maintained above the polymer's melting point (~270-290°C), and the pressure is reduced further, often to near atmospheric or under vacuum, to remove the remaining water and increase the polymer's molecular weight to the desired level.[2][19]

  • Extrusion and Pelletizing: The high-viscosity molten nylon 6,6 is pumped from the finisher through a die. The polymer strands are cooled in a water bath and then cut into pellets.

  • Solid-State Polymerization (Optional): For applications requiring very high molecular weight, the pellets can be heated below their melting point under vacuum or in a stream of inert gas to promote further polymerization in the solid state.[19]

References

A Comparative Guide to GC-MS and HPLC Methods for Validating Adiponitrile Sample Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the quality control of adiponitrile (B1665535), a key industrial chemical and precursor in the synthesis of various polymers and pharmaceutical intermediates. This guide provides a comprehensive comparison of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of this compound sample purity. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction to a Comparative Analysis

Both GC-MS and HPLC are powerful chromatographic techniques capable of separating and quantifying components within a mixture. GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry. HPLC, on the other hand, is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile. The choice between these methods often depends on the nature of the potential impurities, the required sensitivity, and the analytical throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a highly specific and sensitive method for identifying and quantifying volatile and semi-volatile impurities in this compound.

Experimental Protocol: GC-MS

A validated GC-MS method is crucial for the accurate assessment of this compound purity. The following protocol outlines a typical setup.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

Chromatographic Conditions:

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Range: m/z 35-400

Sample Preparation: Prepare a 1000 µg/mL stock solution of the this compound sample in a suitable volatile solvent such as dichloromethane (B109758) or methanol. Further dilute to a working concentration of approximately 10 µg/mL for analysis.[1]

Data Presentation: GC-MS Method Validation

The performance of the GC-MS method is validated by assessing several key parameters, as summarized in the table below.

Validation ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%
SpecificityNo interference from blank or matrix

High-Performance Liquid Chromatography (HPLC) for this compound Purity

HPLC is a versatile and widely used technique for the purity assessment of a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a common approach.

Experimental Protocol: HPLC

A validated HPLC method provides reliable quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent)

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase. Dilute as necessary to fall within the linear range of the calibration curve. Samples should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation

The validation of the HPLC method ensures its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.5%
SpecificityNo interference from blank or matrix

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the workflows for GC-MS and HPLC purity validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Dichloromethane Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Identification Library Search & Impurity ID Integration->Identification Quantification Purity Calculation Identification->Quantification

GC-MS Workflow for this compound Purity Validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

HPLC Workflow for this compound Purity Validation.

Conclusion

Both GC-MS and HPLC are highly effective and reliable techniques for the validation of this compound sample purity.

  • GC-MS offers superior specificity for the identification of volatile and semi-volatile impurities due to the rich structural information provided by mass spectrometry. It is the preferred method when a comprehensive impurity profile of volatile organic compounds is required.

  • HPLC-UV is a robust and versatile method suitable for routine quality control. It is particularly advantageous for analyzing non-volatile or thermally sensitive impurities. Its simpler instrumentation and lower operational cost can be beneficial for high-throughput screening.

The selection of the optimal method should be based on the specific requirements of the analysis, including the expected nature of impurities, the desired level of sensitivity, and the available instrumentation. For a comprehensive characterization of this compound purity, a combination of both techniques may be employed to cover the full spectrum of potential volatile and non-volatile impurities.

References

performance comparison of different catalysts for adiponitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adiponitrile (B1665535) (ADN), a crucial intermediate in the production of nylon 6,6, is synthesized through various catalytic routes. The choice of catalyst profoundly impacts the efficiency, selectivity, and environmental footprint of the synthesis. This guide provides an objective comparison of the performance of different catalysts for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their needs.

Performance Comparison of this compound Synthesis Catalysts

The synthesis of this compound is predominantly achieved through three main routes: the hydrocyanation of butadiene, the electrochemical hydrodimerization of acrylonitrile (B1666552), and emerging pathways from biomass-derived feedstocks. The performance of key catalysts in each of these routes is summarized below.

Hydrocyanation of Butadiene

The hydrocyanation of 1,3-butadiene (B125203) is the most established industrial method for this compound production.[1][2] This process typically involves a multi-step reaction sequence catalyzed by nickel-phosphorus complexes, often with the use of a Lewis acid co-catalyst.[1][2]

Catalyst SystemKey IntermediatesOverall Yield (%)Single-Pass Selectivity to ADN (%)Reaction Conditions
Nickel-phosphite complexes (e.g., Ni[P(OAr)₃]₄) with Lewis Acid (e.g., AlCl₃, ZnCl₂)3-Pentenenitrile (B94367) (3PN), 2-Methyl-3-butenenitrile (B95465) (2M3BN)97–9981–87Primary Hydrocyanation: 80–130 °C, 5–20 barIsomerization: 60–120 °C, 1–10 barSecondary Hydrocyanation: 30–130 °C, 1–20 bar
Triptycene-based diphosphine Ni(0) complex3-Pentenenitrile (3PN)-Up to 98 (for 3PN)90 °C

Note: The overall yield and selectivity for the nickel-phosphite system represent the efficiency of the entire industrial process, which includes recycling of intermediates. The selectivity for the triptycene-based catalyst is for the formation of the linear intermediate 3-pentenenitrile in a one-step process.

Electrochemical Hydrodimerization of Acrylonitrile

The electrochemical hydrodimerization of acrylonitrile (EHD-AN) presents a greener alternative to the traditional hydrocyanation route, avoiding the use of hydrogen cyanide.[3][4] The performance is highly dependent on the cathode material and electrolyte composition.

Cathode MaterialSelectivity to ADN (%)Faradaic Efficiency (%)ADN Generation Rate (mmol cm⁻² h⁻¹)Electrolyte/Conditions
Bismuth Nanosheets (nanoBi)81.21 ± 1.96-1.28 ± 0.20Aqueous electrolyte, -1.03 V vs. RHE
Lead (Pb)---Aqueous electrolyte with quaternary ammonium (B1175870) salts
Cadmium (Cd)---Aqueous electrolyte with quaternary ammonium salts
Pulsed Current System325% increase over standard electrosynthesis-30% boost in productionOptimized with machine learning

Note: The pulsed current system data reflects the improvement over a standard, constant current electrosynthesis.

Synthesis from Biomass-Derived Feedstocks

Emerging routes for this compound synthesis focus on the utilization of renewable biomass feedstocks, offering a more sustainable production pathway.

Catalyst SystemFeedstockConversion (%)Selectivity to ADN (%)Faradaic Efficiency (%)Reaction Conditions
Ni₃₀Fe₁₀/Al₂O₃-MgO6-Hydroxyhexanenitrile (B1338198)63.151.5-300 °C, atmospheric pressure
Platinum (Pt) electrodes3-Cyanopropanoic acid--up to 40Kolbe coupling, current densities up to 500 mA cm⁻²
-Glutamic acid---Electrochemical route involving electro-oxidative decarboxylation and Kolbe coupling reactions.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic systems. Below are representative experimental protocols for the key synthesis routes.

General Protocol for Nickel-Catalyzed Hydrocyanation of Butadiene

The hydrocyanation of butadiene is a multi-stage process. A typical lab-scale procedure would involve:

  • Catalyst Preparation: A zero-valent nickel precursor, such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)), is reacted with a phosphorus-containing ligand (e.g., a triarylphosphite or a bidentate phosphine) in an inert solvent like toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).

  • Primary Hydrocyanation: Liquid butadiene is fed into a pressure reactor containing the catalyst solution. Hydrogen cyanide (HCN), often as a solution in a suitable solvent, is then carefully added at a controlled rate while maintaining the reaction temperature between 80-130 °C and a pressure of 5-20 bar.

  • Isomerization: The resulting mixture of pentenenitriles, primarily 3-pentenenitrile (3PN) and 2-methyl-3-butenenitrile (2M3BN), is transferred to a separate reactor. The same nickel catalyst, often with the addition of a Lewis acid co-catalyst like ZnCl₂, is used to isomerize the branched 2M3BN to the linear 3PN at 60-120 °C.

  • Secondary Hydrocyanation: The isomerized mixture, now enriched in 3PN, is subjected to a second hydrocyanation step. More HCN and a nickel catalyst, along with a stronger Lewis acid such as AlCl₃, are added to convert 3PN to this compound at 30-130 °C.

  • Product Analysis: The final product mixture is analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity towards this compound and other byproducts.

Experimental Setup for Electrochemical Hydrodimerization of Acrylonitrile

The electrosynthesis of this compound is typically carried out in a divided or undivided electrochemical cell.[4]

  • Electrochemical Cell: A common setup consists of an H-type divided cell separated by a proton exchange membrane (e.g., Nafion®). A bismuth nanosheet or lead plate serves as the cathode, and a dimensionally stable anode (DSA) or platinum foil is used as the anode.

  • Electrolyte Preparation: The catholyte typically consists of an aqueous solution containing a supporting electrolyte (e.g., a phosphate (B84403) buffer), a phase-transfer catalyst (e.g., a quaternary ammonium salt), and acrylonitrile. The anolyte is usually an aqueous solution of the supporting electrolyte.

  • Electrolysis: The cell is connected to a potentiostat/galvanostat. Controlled-potential or constant-current electrolysis is performed at a specific temperature (e.g., 25-60 °C). The catholyte is often stirred to ensure proper mass transport.

  • Product Extraction and Analysis: After the electrolysis, the catholyte is extracted with an organic solvent (e.g., dichloromethane). The organic phase is then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify the amount of this compound and byproducts formed.

Protocol for Catalytic Amination of 6-Hydroxyhexanenitrile

This method represents a pathway from biomass-derived intermediates.

  • Catalyst Preparation: The Ni₃₀Fe₁₀/Al₂O₃-MgO catalyst is prepared by a co-precipitation or impregnation method, followed by calcination and reduction under a hydrogen atmosphere.

  • Catalytic Reaction: The reaction is carried out in a fixed-bed flow reactor. The prepared catalyst is packed into the reactor. A feed stream consisting of 6-hydroxyhexanenitrile, ammonia (B1221849) (NH₃), and hydrogen (H₂) at a specific molar ratio (e.g., 1:5:2) is passed through the catalyst bed at a controlled temperature (e.g., 300 °C) and atmospheric pressure.

  • Product Condensation and Analysis: The reactor effluent is passed through a condenser to collect the liquid products. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion of 6-hydroxyhexanenitrile and the selectivity to this compound.

Visualizing the Pathways and Processes

To better understand the relationships and workflows, the following diagrams are provided.

G cluster_0 Hydrocyanation of Butadiene cluster_1 Electrochemical Hydrodimerization cluster_2 Biomass-Derived Route Butadiene 1,3-Butadiene PN_mixture Pentenenitrile Mixture (3PN + 2M3BN) Butadiene->PN_mixture Ni Catalyst HCN1 HCN HCN1->PN_mixture Isomerization Isomerization (Ni Catalyst + Lewis Acid) PN_mixture->Isomerization ThreePN 3-Pentenenitrile Isomerization->ThreePN ADN This compound ThreePN->ADN Ni Catalyst + Lewis Acid HCN2 HCN HCN2->ADN Acrylonitrile Acrylonitrile Electrolysis Electrolysis (Cathode + e⁻ + H₂O) Acrylonitrile->Electrolysis ADN2 This compound Electrolysis->ADN2 Biomass Biomass Intermediate 6-Hydroxyhexanenitrile Biomass->Intermediate Amination Catalytic Amination (Ni-Fe Catalyst + NH₃ + H₂) Intermediate->Amination ADN3 This compound Amination->ADN3 G cluster_workflow Catalyst Performance Evaluation Workflow start Define Catalyst & Reaction Conditions prep Catalyst Preparation & Characterization start->prep setup Reactor Setup (Batch/Flow/Electrochemical) prep->setup reaction Perform Catalytic Reaction setup->reaction analysis Product Analysis (GC, HPLC, NMR) reaction->analysis decision Performance Met Criteria? analysis->decision optimize Optimize Reaction Conditions decision->optimize No report Data Reporting & Comparison decision->report Yes optimize->reaction end Conclusion report->end

References

A Comparative Guide to Spectroscopic Techniques for Confirming the Molecular Structure of Adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of adiponitrile (B1665535), a crucial precursor in the production of nylon 66. By presenting objective performance comparisons and supporting experimental data, this document aims to assist researchers in selecting the most appropriate methods for their analytical needs.

Introduction to this compound

This compound, with the chemical formula NC(CH₂)₄CN, is a dinitrile that is liquid at room temperature. Its symmetrical structure presents a straightforward yet illustrative case for the application of various spectroscopic methods for molecular structure confirmation. The primary techniques covered in this guide are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each technique provides unique and complementary information to build a complete picture of the this compound molecule.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data obtained from different spectroscopic analyses of this compound.

Spectroscopic TechniqueParameterObserved ValueAssignment
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~2245C≡N stretching
~2940, ~2870C-H stretching (asymmetric and symmetric)
~1460CH₂ bending (scissoring)
¹H NMR Spectroscopy Chemical Shift (δ)~2.43 ppm-CH₂-CN (α-protons)
~1.84 ppm-CH₂-CH₂-CN (β-protons)
¹³C NMR Spectroscopy Chemical Shift (δ)~119 ppm-C≡N
~24 ppm-C H₂-CH₂-CN
~16 ppm-C H₂-CN
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)108[M]⁺ (Molecular ion)
81[M - HCN]⁺
68[M - CH₂CN - H]⁺
54[C₄H₆]⁺
41[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups in this compound, particularly the nitrile (C≡N) and alkane (C-H) groups.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of this compound is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands. The nitrile group (C≡N) shows a strong, sharp absorption band around 2245 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups appear around 2940 cm⁻¹ and 2870 cm⁻¹, and the CH₂ bending vibration is observed around 1460 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of the hydrogen and carbon atoms in the this compound molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR and ¹³C NMR, approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the symmetry of the molecule, two distinct signals are expected.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Three distinct signals are expected for the three chemically non-equivalent carbon atoms.

  • Data Analysis:

    • ¹H NMR: The chemical shifts (δ), signal integrations, and multiplicity (splitting patterns) are analyzed. The methylene protons adjacent to the nitrile group (α-protons) appear as a triplet at approximately 2.43 ppm. The methylene protons in the center of the chain (β-protons) appear as a quintet at approximately 1.84 ppm.

    • ¹³C NMR: The chemical shifts of the carbon signals are analyzed. The carbon of the nitrile group appears at approximately 119 ppm. The two different methylene carbons appear at approximately 24 ppm and 16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern to further confirm the structure.

Methodology:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is a common method used for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (108 g/mol ). The fragmentation pattern is also analyzed to identify characteristic fragment ions. Common fragments for this compound include the loss of a hydrogen cyanide molecule (m/z 81), and other smaller hydrocarbon fragments.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different techniques for structural confirmation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion This compound This compound Sample IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy This compound->NMR MS Mass Spectrometry This compound->MS IR_Data Functional Groups (C≡N, C-H) IR->IR_Data NMR_Data Chemical Environment & Connectivity NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Molecular Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Structure_Confirmation_Logic Structure This compound Structure IR IR (Functional Groups) Structure->IR predicts H_NMR ¹H NMR (Proton Environments) Structure->H_NMR predicts C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR predicts MS MS (Molecular Formula) Structure->MS predicts IR->Structure confirms H_NMR->Structure confirms C_NMR->Structure confirms MS->Structure confirms

A Comparative Guide to the Environmental Impact of Adiponitrile Synthesis: Chemical vs. Electrochemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adiponitrile (B1665535) (ADN), a key precursor for nylon-6,6, is produced on a large scale through two primary industrial methods: a chemical route involving the hydrocyanation of butadiene and an electrochemical pathway centered on the hydrodimerization of acrylonitrile (B1666552). As the chemical industry increasingly prioritizes sustainability, a critical evaluation of the environmental performance of these synthesis routes is essential. This guide provides an objective comparison of the environmental impact of chemical versus electrochemical this compound synthesis, supported by available data and detailed methodologies.

At a Glance: Comparing the Synthesis Routes

ParameterChemical Synthesis (Hydrocyanation of Butadiene)Electrochemical Synthesis (Electrohydrodimerization of Acrylonitrile)
Primary Feedstock Butadiene, Hydrogen Cyanide (HCN)Acrylonitrile, Water
Key Hazard Use of highly toxic and flammable hydrogen cyanide.[1][2][3][4]Use of (in older processes) toxic heavy metal cathodes (e.g., lead, cadmium).[4] Modern research focuses on less toxic alternatives like bismuth.[4]
Energy Source Primarily thermal energy (heat).[3][5]Electricity, which can be sourced from renewables.[3][6]
Byproducts/Waste Isomers of pentenenitrile, methylglutaronitrile, and other dinitriles; waste liquid containing toxic cyanide compounds.[1][2]Propionitrile, oligomers, and hydrogen gas.[7]
Greenhouse Gas Emissions Process is energy-intensive, contributing to a significant carbon footprint.[8][9] Production of adipic acid, a related nylon-6,6 precursor, releases nitrous oxide (N2O), a potent greenhouse gas.[10]Can be significantly lower if powered by renewable electricity, offering a pathway to decarbonization.[7]

Process Overviews and Logical Relationships

The two primary industrial processes for this compound synthesis are the DuPont chemical process and the Monsanto electrochemical process.

Chemical Synthesis: Hydrocyanation of Butadiene (DuPont Process)

The dominant chemical route involves the nickel-catalyzed addition of hydrogen cyanide to butadiene.[11] This multi-step process includes:

  • First Hydrocyanation: Butadiene reacts with hydrogen cyanide to form a mixture of pentenenitriles.

  • Isomerization: The mixture is isomerized to favor the formation of 3- and 4-pentenenitriles.

  • Second Hydrocyanation: A second molecule of hydrogen cyanide is added to the pentenenitriles to produce this compound.[11]

Butadiene Butadiene First_Hydrocyanation First Hydrocyanation (Ni Catalyst) Butadiene->First_Hydrocyanation HCN1 Hydrogen Cyanide HCN1->First_Hydrocyanation Pentenenitriles Pentenenitrile Isomers First_Hydrocyanation->Pentenenitriles Isomerization Isomerization Pentenenitriles->Isomerization Linear_Pentenenitriles 3- & 4-Pentenenitriles Isomerization->Linear_Pentenenitriles Second_Hydrocyanation Second Hydrocyanation (Ni Catalyst) Linear_Pentenenitriles->Second_Hydrocyanation HCN2 Hydrogen Cyanide HCN2->Second_Hydrocyanation This compound This compound Second_Hydrocyanation->this compound Byproducts Byproducts (e.g., Methylglutaronitrile) Second_Hydrocyanation->Byproducts

Fig. 1: Chemical Synthesis of this compound via Hydrocyanation of Butadiene.
Electrochemical Synthesis: Electrohydrodimerization of Acrylonitrile (Monsanto Process)

This process involves the dimerization of two molecules of acrylonitrile at a cathode in an aqueous electrolyte.[11] The overall reaction is the addition of two electrons and two protons (from water) to two molecules of acrylonitrile.[11]

Acrylonitrile Acrylonitrile Electrochemical_Cell Electrochemical Cell (Cathode) Acrylonitrile->Electrochemical_Cell Water Water (Proton Source) Water->Electrochemical_Cell This compound This compound Electrochemical_Cell->this compound Propionitrile Propionitrile (Byproduct) Electrochemical_Cell->Propionitrile Hydrogen Hydrogen Gas (Side Reaction) Electrochemical_Cell->Hydrogen

Fig. 2: Electrochemical Synthesis of this compound via Electrohydrodimerization of Acrylonitrile.

Quantitative Environmental Impact Data

Direct, publicly available, and recent comparative data on the environmental performance of the commercial-scale DuPont and Monsanto processes is limited. However, the following table summarizes available information and highlights key differences.

Environmental MetricChemical Synthesis (Hydrocyanation)Electrochemical Synthesis (Electrohydrodimerization)Data Source/Comment
Energy Consumption Described as an "energy-intensive process."[3][6]Can be less energy-intensive, especially when optimized.[4] Cell power usage in the Monsanto process has been significantly reduced over time.[4]Specific quantitative data (e.g., MJ/kg of this compound) for commercial processes are not readily available in the public domain.
Greenhouse Gas Emissions The production of nylon 6,6, which includes this compound synthesis, has a significant carbon footprint. The production of adipic acid, another precursor, is a known source of N2O, a potent greenhouse gas.[10] A study suggests that process optimization could reduce CO2 emissions by 20% compared to other methods, though the baseline is not specified.The use of electricity as the primary energy source allows for the integration of renewable energy, which can dramatically reduce the carbon footprint.[3]A life cycle assessment of acrylonitrile production (the feedstock for the electrochemical route) in Turkey reported emissions of 7.46 kg CO2-eq./kg.[12]
Hazardous Waste Generates waste streams containing highly toxic hydrogen cyanide and its derivatives.[1][2]Avoids the use of hydrogen cyanide. Older processes used toxic heavy metal cathodes (e.g., lead, cadmium), which pose disposal challenges. Modern research is focused on developing non-toxic electrode materials.[4]The primary environmental advantage of the electrochemical route is the elimination of HCN.[1][2][3]

Experimental Protocols

Electrochemical Synthesis of this compound (Laboratory Scale)

This protocol is based on the electrosynthesis of this compound using a bismuth nanosheet modified electrode, a more environmentally benign alternative to heavy metal cathodes.[4]

1. Electrode Preparation:

  • A bismuth-modified electrode is prepared by facile electrochemical deposition.[4]

2. Electrolysis Setup:

  • A divided flow-type electrolyzer is used.

  • Catholyte: An aqueous solution containing acrylonitrile (AN), a quaternary alkyl ammonium (B1175870) salt (e.g., tetraethylammonium (B1195904) hydroxide), and a supporting electrolyte. The pH is controlled.[4]

  • Anolyte: An aqueous solution of a suitable salt.

  • Cathode: Bismuth nanosheet modified electrode.[4]

  • Anode: A suitable anode material, such as carbon steel.

  • A membrane separates the catholyte and anolyte compartments.

3. Electrolysis Conditions:

  • Applied Potential: A constant potential (e.g., -1.03 V vs. RHE) is applied.[4]

  • Temperature: The reaction is carried out at a controlled temperature (e.g., 40°C).

  • Flow Rate: The electrolyte is circulated at a constant flow rate (e.g., 1.5 m/s).

4. Product Analysis:

  • The reaction mixture is periodically sampled.

  • The concentration of this compound and byproducts (e.g., propionitrile) is determined using gas chromatography-mass spectrometry (GC-MS).

  • Faradaic efficiency (FE) is calculated based on the amount of charge passed and the moles of product formed. The formula for Faradaic efficiency for a species i is: FE = (n * F * z) / Q where:

    • n is the number of moles of species i produced.

    • F is the Faraday constant (96,485 C/mol).

    • z is the number of electrons transferred per molecule of product.

    • Q is the total charge passed.

5. Experimental Workflow Diagram:

Start Start Prepare_Electrode Prepare Bismuth-Modified Electrode Start->Prepare_Electrode Setup_Electrolyzer Set up Divided Flow-Type Electrolyzer Prepare_Electrode->Setup_Electrolyzer Electrolysis Perform Controlled-Potential Electrolysis Setup_Electrolyzer->Electrolysis Prepare_Electrolytes Prepare Catholyte (with AN) and Anolyte Prepare_Electrolytes->Setup_Electrolyzer Sample_Analysis Periodic Sampling and GC-MS Analysis Electrolysis->Sample_Analysis Calculate_FE Calculate Faradaic Efficiency and Product Yield Sample_Analysis->Calculate_FE End End Calculate_FE->End

Fig. 3: Experimental Workflow for Lab-Scale Electrochemical this compound Synthesis.
Chemical Synthesis of this compound (Industrial Process Outline)

A detailed experimental protocol for the industrial-scale hydrocyanation of butadiene is proprietary. However, the general methodology involves the following key steps and considerations for environmental monitoring:

1. Reactor Setup:

  • A series of continuous stirred-tank reactors or plug flow reactors are typically used for the multi-step hydrocyanation and isomerization reactions.[13]

2. Reaction Conditions:

  • Catalyst: A zero-valent nickel complex with a phosphorus-containing ligand is used.[14]

  • Temperature and Pressure: The reactions are carried out at elevated temperatures (30-150°C) and pressures.[15]

  • Solvent: An organic solvent such as tetrahydrofuran (B95107) may be used.[15]

3. Process Monitoring and Control:

  • Reactant and Product Concentrations: Online analytical techniques such as gas chromatography (GC) and infrared (IR) spectroscopy are used to monitor the concentrations of butadiene, hydrogen cyanide, pentenenitriles, and this compound in real-time.

  • Catalyst Activity: The concentration and activity of the nickel catalyst are monitored to ensure efficient conversion.

4. Waste Stream Analysis:

  • The composition of the waste stream, which contains unreacted reagents, byproducts, and catalyst residues, is analyzed using methods such as GC-MS and high-performance liquid chromatography (HPLC).

  • The concentration of cyanide in the waste stream is a critical parameter that is closely monitored due to its high toxicity.

5. Environmental Impact Assessment Methodology (General):

  • Life Cycle Assessment (LCA): A comprehensive LCA would be the standard methodology to evaluate the overall environmental impact. This involves:

    • Goal and Scope Definition: Defining the system boundaries (e.g., cradle-to-gate).

    • Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (products, byproducts, emissions, waste) for each process step.

    • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs, such as global warming potential, acidification potential, and human toxicity potential.

    • Interpretation: Analyzing the results to identify key areas for environmental improvement.

Conclusion

The electrochemical synthesis of this compound presents a more environmentally favorable alternative to the conventional chemical route, primarily by eliminating the use of highly toxic hydrogen cyanide and offering the potential for integration with renewable energy sources.[3][6] While the chemical process remains a major industrial method, its significant energy consumption and hazardous material handling pose considerable environmental challenges.

For researchers and professionals in drug development and other fields requiring high-purity chemical intermediates, the trend towards greener synthesis methods is a critical consideration. Future advancements in electrocatalysis, such as the development of highly efficient and stable non-toxic cathodes, will likely further solidify the position of electrochemical synthesis as the more sustainable pathway for this compound production. However, a full quantitative comparison requires more transparent, publicly available data from industrial-scale operations of both processes.

References

validation of adiponitrile as a precursor for materials beyond nylon

Author: BenchChem Technical Support Team. Date: December 2025

Adiponitrile (B1665535) (ADN), a key intermediate in the production of nylon 6,6, is demonstrating significant potential as a versatile precursor for a range of materials beyond its traditional application. This guide provides a comparative analysis of this compound's performance against alternative precursors in the synthesis of next-generation polymers and specialty chemicals, supported by experimental data and detailed protocols for researchers and drug development professionals.

This compound, a colorless organic compound with the chemical formula (CH₂)₄(CN)₂, is primarily produced through the hydrocyanation of butadiene or the electrochemical hydrodimerization of acrylonitrile.[1][2][3] While approximately 90% of global this compound production is dedicated to manufacturing hexamethylenediamine (B150038) (HMDA) for nylon 6,6, emerging research highlights its utility in creating a diverse portfolio of materials, including nylon 6, specialty polyamides, and potentially polyurethanes, as well as intermediates for the pharmaceutical and agrochemical industries.[2][4][5][6]

From this compound to Nylon 6: A Competitive Alternative

The conventional route to nylon 6 involves the ring-opening polymerization of caprolactam.[7] However, an alternative pathway starting from this compound is gaining traction. This process involves the selective hydrogenation of one of the nitrile groups of this compound to produce 6-aminocapronitrile (ACN).[7] ACN can then be polymerized to yield nylon 6.

This this compound-based route offers a potentially more sustainable and cost-effective alternative to the traditional caprolactam process, which is known for its energy-intensive nature and the use of hazardous intermediates.[8]

Comparative Performance: Nylon 6 from this compound vs. Caprolactam

While comprehensive, direct comparative studies on the mechanical and thermal properties of nylon 6 derived from this compound versus caprolactam are still emerging, existing data on standard nylon 6 provides a benchmark for performance. The properties of nylon 6 are well-established, characterized by high tensile strength, elasticity, and good resistance to abrasion and chemicals.[9][10][11]

PropertyTypical Value for Nylon 6 (from Caprolactam)Reference
Tensile Strength (MPa)80[12]
Tensile Modulus (MPa)3000[12]
Elongation at Break (%)50[12]
Melting Point (°C)210 - 225[7]
Glass Transition Temp. (°C)47[7]

The performance of nylon 6 produced from this compound-derived ACN is expected to be comparable to that of conventionally produced nylon 6, as the final polymer structure is identical. The key differentiators lie in the synthesis process, its efficiency, and environmental impact.

Experimental Protocols

1. Synthesis of 6-Aminocapronitrile (ACN) from this compound (ADN)

The selective hydrogenation of this compound to 6-aminocapronitrile is a critical step. This can be achieved through catalytic hydrogenation.

  • Catalyst: A variety of catalysts can be employed, including nickel-based catalysts.

  • Reaction Conditions: The reaction is typically carried out in a solvent under a hydrogen atmosphere. Temperature and pressure are critical parameters to control the selectivity towards the mono-hydrogenated product, ACN, over the fully hydrogenated hexamethylenediamine (HMDA).

2. Polymerization of 6-Aminocapronitrile (ACN) to Nylon 6

The polymerization of ACN to nylon 6 can proceed via hydrolytic polymerization.

  • Process: The nitrile group of ACN is first hydrolyzed to a carboxylic acid, forming 6-aminocaproic acid. This intermediate then undergoes polycondensation to form nylon 6. This process can be carried out in a high-temperature water environment.[7]

Workflow for Nylon 6 Synthesis from this compound

G This compound This compound Selective_Hydrogenation Selective Hydrogenation (e.g., Ni catalyst, H₂) This compound->Selective_Hydrogenation ACN 6-Aminocapronitrile (ACN) Selective_Hydrogenation->ACN Hydrolytic_Polymerization Hydrolytic Polymerization (High-Temperature Water) ACN->Hydrolytic_Polymerization Nylon6 Nylon 6 Hydrolytic_Polymerization->Nylon6

Caption: Synthesis pathway of Nylon 6 from this compound.

Specialty Polyamides from this compound Derivatives

The hydrocyanation of butadiene to produce this compound also yields a byproduct, 2-methylglutaronitrile. This branched dinitrile can be hydrogenated to produce 1,5-diamino-2-methylpentane, a branched diamine. This diamine can be used as a monomer to create specialty polyamides with unique properties, such as lower melting points and increased solubility, compared to their linear counterparts.

This compound in Polyurethane Synthesis

While less explored, this compound derivatives could potentially be used in the synthesis of polyurethanes. The hydrogenation of this compound to produce diols could provide the polyol component necessary for polyurethane formation. These diols, when reacted with diisocyanates, would form polyurethanes. The structure of the diol derived from this compound would influence the final properties of the polyurethane, such as its flexibility and thermal stability.[13][14][15][16]

Conceptual Pathway for Polyurethane Synthesis from this compound

G This compound This compound Reduction_to_Diol Reduction to Diol This compound->Reduction_to_Diol Adiponitrile_Diol This compound-derived Diol Reduction_to_Diol->Adiponitrile_Diol Polymerization Polymerization Adiponitrile_Diol->Polymerization Diisocyanate Diisocyanate Diisocyanate->Polymerization Polyurethane Polyurethane Polymerization->Polyurethane

Caption: Potential route to polyurethanes from this compound.

This compound as a Building Block in Pharmaceuticals and Agrochemicals

The nitrile functionality is a versatile building block in organic synthesis, and its presence in this compound opens up possibilities for its use in the pharmaceutical and agrochemical industries.[5][6] Nitrile groups can be converted into a variety of other functional groups, such as amines, amides, and carboxylic acids, which are common moieties in bioactive molecules.[5] For example, the dinitrile structure of this compound could be a starting point for the synthesis of heterocyclic compounds like pyridine (B92270) derivatives, which are known to have applications in agrochemicals.[2][4][17][18] The use of this compound in these sectors is an area of active research, with the potential to develop novel synthetic pathways to valuable molecules.

Conclusion and Future Outlook

This compound is poised to transition from a single-purpose commodity chemical to a versatile platform molecule. Its potential to serve as a precursor for nylon 6 offers a competitive alternative to the established caprolactam-based process. Furthermore, the exploration of its derivatives for specialty polyamides and polyurethanes, along with its potential applications in the life sciences sector, underscores the expanding value of this compound. Further research and development, particularly in catalysis and process optimization, will be crucial to fully realize the potential of this compound as a sustainable and economical precursor for a new generation of materials and chemicals. A comprehensive techno-economic analysis and life cycle assessment will be vital to compare the environmental and economic viability of these new routes against traditional manufacturing processes.[3][8][19][20][21][22][23][24][25]

References

A Techno-Economic Compass: Charting Bio-Based Adiponitrile Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of emerging bio-based routes for the production of adiponitrile (B1665535) (ADN), a key precursor for Nylon 6,6, reveals promising avenues to displace conventional, fossil fuel-dependent processes. This guide provides a techno-economic overview of three principal bio-based strategies: microbial fermentation, biocatalytic conversion, and electrochemical synthesis, offering researchers, scientists, and drug development professionals a data-driven comparison of their current performance and future potential.

The imperative to transition towards a bio-economy has spurred significant research into sustainable methods for producing platform chemicals. This compound, with a global market projected to grow, is a prime target for such innovation.[1][2] Traditional synthesis routes, such as the hydrocyanation of butadiene and the electrohydrodimerization of acrylonitrile, are energy-intensive and rely on hazardous materials.[3][4] Bio-based alternatives, leveraging renewable feedstocks, present a more sustainable paradigm. This guide delves into the specifics of three such routes, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Comparative Performance of Bio-Based this compound Production

The performance of each bio-based route can be evaluated based on key metrics such as yield, titer, productivity, and substrate loading. The following table summarizes the currently available data for each of the three main approaches. It is important to note that the microbial fermentation route to this compound is still in the early stages of development, and as such, a complete, validated pathway from a simple sugar to the final product has not been extensively reported. The data presented for this route is based on a hypothetical pathway and estimations from the production of similar C6 compounds.

Parameter Microbial Fermentation (Hypothetical) Biocatalytic Conversion Electrochemical Synthesis Conventional (for comparison)
Feedstock GlucoseAdipaldehyde (B86109) dioxime3-Cyanopropanoic acid / Glutamic AcidButadiene, Acrylonitrile, Adipic Acid
Yield (%) Estimated 30-50 (g/g glucose)up to 80[5][6]Faradaic Efficiency up to 40[7]92-96 (Adipic Acid Route)[4]
Titer (g/L) Estimated 20-40up to 80 (based on 100 g/L loading)[5][6]Not ReportedNot Applicable
Productivity (g/L/h) Estimated 0.2-0.5Not ReportedNot ReportedNot Applicable
Substrate Loading (g/L) Dependent on fermentation strategyup to 100[5][6]Not ReportedNot Applicable
Key Advantages Utilizes cheap, abundant feedstock (glucose).[1]High yield and selectivity under mild conditions.[5][6]Utilizes renewable electricity.[8]Mature technology with high throughput.[4]
Key Challenges Complex metabolic pathway engineering required.Cost and synthesis of the dialdoxime substrate.Low Faradaic efficiency and product separation.[9]Reliance on fossil fuels and hazardous chemicals.[3]

Signaling Pathways and Experimental Workflows

To visually represent the core logic of each bio-based route, the following diagrams have been generated using Graphviz.

microbial_fermentation_pathway cluster_cell Engineered E. coli Glucose Glucose Central Metabolism Central Metabolism Glucose->Central Metabolism Glycolysis Adipic_Acid Adipic_Acid This compound This compound Adipic_Acid->this compound Ammonification & Dehydration (e.g., via Aldoxime Dehydratase) Downstream Processing Downstream Processing This compound->Downstream Processing Precursor Precursor Central Metabolism->Precursor e.g., Acetyl-CoA, Succinyl-CoA Precursor->Adipic_Acid Hypothetical Engineered Pathway (e.g., reverse adipate degradation)

Figure 1: Hypothetical microbial fermentation pathway for this compound production from glucose in engineered E. coli.

biocatalytic_conversion_workflow Dialdehyde Dialdehyde Dialdoxime Dialdoxime Dialdehyde->Dialdoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Dialdoxime This compound This compound Dialdoxime->this compound Dehydration Purification Purification This compound->Purification Biocatalyst Aldoxime Dehydratase (Whole-cell E. coli) Biocatalyst->this compound

Figure 2: Experimental workflow for the biocatalytic conversion of adipaldehyde dioxime to this compound.

electrochemical_synthesis_workflow Biomass Biomass Glutamic_Acid Glutamic_Acid Biomass->Glutamic_Acid Extraction/ Fermentation Cyanopropanoic_Acid Cyanopropanoic_Acid Glutamic_Acid->Cyanopropanoic_Acid Oxidative Decarboxylation This compound This compound Cyanopropanoic_Acid->this compound Kolbe Coupling Purification Purification This compound->Purification Electrochemical_Cell Electrochemical Cell Electrochemical_Cell->this compound

Figure 3: Logical workflow for the electrochemical synthesis of this compound from biomass-derived precursors.

Detailed Experimental Protocols

Biocatalytic Production of this compound using Aldoxime Dehydratase

This protocol is based on the work of Betke et al. (2018).[6]

1. Preparation of the Whole-Cell Biocatalyst:

  • Expression of Aldoxime Dehydratase: The gene encoding for aldoxime dehydratase (Oxd) is cloned into an appropriate expression vector and transformed into E. coli BL21(DE3) cells.

  • Cultivation: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of Terrific Broth medium.

  • Induction: The culture is grown at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1 mM. The culture is further incubated at 20°C for 20 hours.

  • Cell Harvesting and Preparation: Cells are harvested by centrifugation, washed with a phosphate (B84403) buffer (50 mM, pH 7.0), and can be used directly as a whole-cell biocatalyst or stored at -80°C.

2. Biocatalytic Reaction:

  • A suspension of the whole-cell biocatalyst in a 50 mM potassium phosphate buffer (pH 7.0) is prepared.

  • Adipaldehyde dioxime is added to the cell suspension to the desired substrate loading (e.g., 50 g/L).[7]

  • The reaction mixture is stirred at 30°C. The progress of the reaction can be monitored by GC analysis of aliquots taken at different time points.[7]

3. Product Recovery and Purification:

  • After the reaction is complete, the mixture is extracted with an organic solvent such as methyl tert-butyl ether (MTBE).[7]

  • The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.[7]

  • Further purification can be achieved by fractional distillation.[5]

Electrochemical Synthesis of this compound

This protocol is a generalized procedure based on available literature.[9]

1. Electrolyte Preparation:

  • An aqueous solution containing a supporting electrolyte (e.g., phosphate buffer) and a quaternary ammonium (B1175870) salt (e.g., tetraethylammonium (B1195904) tetrafluoroborate) is prepared.

  • The biomass-derived precursor, such as 3-cyanopropanoic acid, is dissolved in this electrolyte solution.

2. Electrochemical Reaction:

  • The electrolysis is carried out in a divided or undivided electrochemical cell equipped with a platinum or graphite (B72142) anode and a lead or cadmium cathode.

  • A constant current density (e.g., 100-500 mA/cm²) is applied using a potentiostat/galvanostat.

  • The reaction is typically conducted at room temperature with stirring.

3. Product Work-up and Purification:

  • After the electrolysis, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, dried, and the solvent is evaporated.

  • The crude product can be purified by column chromatography or distillation.

Techno-Economic Considerations

A comprehensive techno-economic analysis requires a detailed breakdown of capital and operational expenditures. While a full analysis is beyond the scope of this guide, key economic drivers for each route are highlighted below.

Microbial Fermentation:

  • Feedstock Costs: Glucose is a relatively inexpensive and abundant feedstock.[1] However, the overall yield of the final product from glucose is a critical factor.

  • Capital Costs: The initial investment for industrial-scale fermenters and downstream processing equipment is substantial.[10]

  • Downstream Processing: The separation and purification of this compound from the fermentation broth can account for a significant portion of the total production cost, estimated to be between 20-60% for similar bio-based chemicals.[11]

Biocatalytic Conversion:

  • Substrate Cost: The cost of the adipaldehyde dioxime substrate is a major economic consideration. Developing a cost-effective synthesis for this precursor is crucial for the economic viability of this route.

  • Enzyme Production: The cost of producing the aldoxime dehydratase biocatalyst, including fermentation and cell processing, needs to be minimized.

  • Process Simplicity: The mild reaction conditions and potentially simpler downstream processing compared to fermentation could lead to lower operational costs.[7]

Electrochemical Synthesis:

  • Electricity Costs: The cost of electricity is a primary driver of the operational expenditure. Access to low-cost, renewable electricity is essential.[2]

  • Electrode and Membrane Costs: The capital and replacement costs of the electrodes and any ion-exchange membranes used in the electrochemical cell are significant.

  • Product Separation: The separation of this compound from the electrolyte solution can be energy-intensive.

Future Outlook

The development of bio-based routes to this compound is a dynamic field of research. While the biocatalytic route currently shows high yields and operates under mild conditions, the cost of its substrate remains a hurdle. The electrochemical route offers the allure of direct conversion using renewable energy, but efficiency needs to be improved. The microbial fermentation route, though currently hypothetical, holds the long-term promise of utilizing the most abundant and cheapest feedstocks.

Further research and development in metabolic engineering to create efficient microbial cell factories, the discovery of more robust and active enzymes, and advancements in electrocatalysis and reactor design will be critical to realizing the full potential of these bio-based routes. A continued focus on techno-economic analysis at all stages of development will be essential to guide research efforts and ultimately deliver a commercially viable and sustainable process for this compound production.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Adiponitrile (B1665535)

This compound, a key precursor in the synthesis of nylon 6,6, is a common reagent in many research and development laboratories. However, its toxicity necessitates stringent adherence to proper disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory's chemical handling practices.

Immediate Safety and Handling Precautions

This compound is classified as a toxic substance and should be handled with extreme care in a well-ventilated laboratory fume hood.[1][2][3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and any contact with skin or eyes. In case of accidental exposure, seek immediate medical attention.

Waste Collection and Storage

Proper segregation and storage of this compound waste are critical first steps in its safe disposal.

  • Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for this compound waste.[2][3] These containers should be made of a material compatible with this compound.

  • Segregation: Never mix this compound waste with other chemical waste streams, especially acidic solutions.[2][3] Contact with strong acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.

  • Labeling: Label waste containers with "Hazardous Waste," "this compound," and the accumulation start date.

  • Storage: Store this compound waste in a designated, cool, dry, and well-ventilated area away from incompatible materials.

Spill Management

In the event of an this compound spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Absorb Spill: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[1][5]

  • Decontamination: Decontaminate the spill area. A common procedure for cyanide-containing substances involves cleaning the surface first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2] All cleaning materials should be disposed of as hazardous waste.

Laboratory-Scale Treatment of this compound Waste: Alkaline Hydrolysis

For small quantities of this compound waste generated in a laboratory setting, alkaline hydrolysis can be employed to convert it into the less toxic and more easily disposable adipic acid. This procedure should only be carried out by trained personnel in a controlled laboratory environment.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is designed for the treatment of small volumes of aqueous this compound waste.

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl) for neutralization

  • pH indicator paper or a pH meter

  • Stir plate and stir bar

  • Round-bottom flask and reflux condenser

  • Heating mantle

Procedure:

  • Setup: In a properly functioning chemical fume hood, assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.

  • Reaction Mixture: Carefully add the aqueous this compound waste to the round-bottom flask. For every 10 mL of waste, slowly add a calculated amount of sodium hydroxide to achieve a final concentration of approximately 2 Molar. The hydrolysis of nitriles is typically carried out under basic conditions with a hydroxide base at elevated temperatures.[1][2][4]

  • Heating and Reflux: With continuous stirring, gently heat the mixture to reflux. Allow the reaction to proceed for several hours to ensure complete hydrolysis of the nitrile groups to carboxylates.

  • Cooling and Neutralization: After the reflux period, turn off the heat and allow the solution to cool to room temperature. Slowly and carefully neutralize the cooled solution by adding hydrochloric acid dropwise while monitoring the pH with indicator paper or a pH meter. Adjust the pH to a neutral range (pH 6-8).

  • Disposal of Treated Waste: Once neutralized, the resulting solution containing sodium adipate (B1204190) and sodium chloride can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always verify your institution's specific guidelines for the disposal of treated chemical waste.

ParameterValue/InstructionCitation
Treatment Method Alkaline Hydrolysis[1][2][4]
Reagent Sodium Hydroxide (NaOH)[1][2]
Target NaOH Concentration ~2 Molar-
Apparatus Reflux setup in a fume hood[2]
Reaction Condition Heating to reflux with stirring[1][2]
Recommended Reaction Time Several hours (e.g., 2-4 hours)-
Post-treatment Cooling and Neutralization (pH 6-8) with HCl-
Final Disposal Check local regulations for sewer disposal of the neutralized solution[6]

This table summarizes the key quantitative parameters for the laboratory-scale alkaline hydrolysis of this compound waste. These values are provided as a guideline and may need to be optimized based on the specific concentration of this compound in the waste stream.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Adiponitrile_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal_path Disposal Pathway start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect Collect in a Labeled, Dedicated Container fume_hood->collect separate Segregate from other waste (especially acids) collect->separate is_spill Is it a spill? separate->is_spill spill_procedure Follow Spill Management Protocol (Absorb, Collect, Decontaminate) is_spill->spill_procedure Yes is_lab_scale Is it a small, lab-scale quantity? is_spill->is_lab_scale No final_disposal Dispose of Treated Waste/ Contaminated Materials per Regulations spill_procedure->final_disposal hydrolysis Perform Alkaline Hydrolysis (NaOH, Reflux, Neutralize) is_lab_scale->hydrolysis Yes large_quantity Arrange for Professional Hazardous Waste Disposal is_lab_scale->large_quantity No hydrolysis->final_disposal large_quantity->final_disposal

This compound Disposal Decision Workflow

By adhering to these procedures, researchers can ensure the safe management of this compound waste, fostering a secure and environmentally responsible laboratory environment. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for this compound before handling.

References

Comprehensive Safety and Handling Guide for Adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

Adiponitrile is a colorless to light-yellow, viscous liquid primarily used as a precursor in the production of nylon 66.[1][2] It is a toxic and hazardous substance that requires strict safety protocols to minimize risks to laboratory personnel. Exposure can occur through inhalation, skin contact, or ingestion, with potential for serious health effects, including irritation to the skin and eyes, and possible damage to the nervous and circulatory systems.[3][4] Upon decomposition, especially during a fire, it can release highly toxic hydrogen cyanide gas.[3][5] Adherence to the following operational and safety guidelines is essential for the protection of all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the specific equipment outlined below. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers determine the appropriate PPE for each hazard and train employees on its proper use.[5]

Summary of Required Personal Protective Equipment for this compound

Protection TypeMinimum RequirementRecommended Materials & Specifications
Respiratory Required when handling open containers or in case of vapor/aerosol generation.Use a suitable respirator in areas with high concentrations or inadequate ventilation.[4] For concentrations >2 ppm, a supplied-air respirator is recommended. For concentrations >150 ppm, a Self-Contained Breathing Apparatus (SCBA) is necessary.[5]
Hand Impervious chemical-resistant gloves must be worn at all times.Recommended Glove Materials: Butyl Rubber, Silver Shield®/4H®, Barrier®.[5] Check gloves for integrity before each use and wash hands thoroughly after removal.[4]
Eye/Face Required for all handling procedures.Chemical splash goggles are essential.[6] In situations with a high risk of splashing or exothermic reaction, a face shield should be worn over safety glasses.[7]
Body/Skin A fully-buttoned, chemical-resistant lab coat or coveralls.Recommended Clothing Materials: Tychem® F, BR, Responder®, TK; Zytron® 400 and 500; ONESuit®TEC; Trellchem® HPS and VPS.[5] A fully protective impervious suit may be required for large-scale operations or emergency response.[4] Closed-toe shoes are mandatory.[7]

Step-by-Step Handling Procedures

Safe handling of this compound involves careful preparation, execution, and post-handling cleanup.

Experimental Protocol: Standard Laboratory Handling

  • Preparation and Pre-Handling Checks:

    • Ensure a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute is available and in use.[4]

    • Verify that an eye wash station and safety shower are accessible and unobstructed.[3]

    • Inspect all required PPE for defects, wear, and proper fit before entering the handling area.

    • Clearly label all containers with the chemical name and associated hazards.[8]

  • During Handling:

    • Conduct all work involving this compound within a designated chemical fume hood to prevent vapor inhalation.

    • Avoid the generation of vapors or aerosols.

    • When using this compound, do not eat, drink, or smoke in the laboratory.[9]

    • Use compatible materials for handling and storage, such as glass or stainless steel.[3] Avoid contact with strong oxidants, strong acids, and strong bases.[5][10]

  • Post-Handling Procedures:

    • Tightly close all containers immediately after use.

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove PPE carefully to avoid contaminating skin. Contaminated clothing should be removed immediately and laundered before reuse.[3][4]

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.

Emergency and Spill Response Plan

In the event of a spill or accidental exposure, immediate and correct action is critical.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area thoroughly with water and soap.[4][9] Seek immediate medical advice.[4]

  • Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do.[3] Continue rinsing and consult a doctor.[4]

  • Ingestion: Rinse the mouth with water.[9] Do not induce vomiting. Give up to two glasses of water to drink and seek immediate medical attention.[9]

Spill Cleanup Protocol:

  • Evacuate all non-essential personnel from the immediate spill area.

  • Wear the appropriate level of PPE, including respiratory protection (SCBA for large spills).

  • Eliminate all sources of ignition in the vicinity.[1]

  • Contain the spill using an inert, absorbent material such as dry sand or earth.[3]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled chemical waste container.[3][9]

  • Clean the affected area thoroughly and ensure proper ventilation.

  • Prevent the spill from entering drains or waterways.[6]

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate Step 1 alert Alert Personnel & Safety Officer evacuate->alert Step 2 ppe Don Full PPE (Incl. Respirator) alert->ppe Step 3 ignition Eliminate Ignition Sources ppe->ignition Step 4 contain Contain Spill with Inert Absorbent ignition->contain Step 5 collect Collect Waste into Sealed Container contain->collect Step 6 decontaminate Decontaminate Spill Area collect->decontaminate Step 7 dispose Dispose of Waste via Hazardous Waste Program decontaminate->dispose Step 8 report Report Incident dispose->report Step 9

Caption: Workflow for a safe and effective response to an this compound spill.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.[3][4]

  • The storage area should be secure and accessible only to authorized personnel.

  • Keep containers tightly closed to prevent leaks or contamination.[4]

  • Store separately from incompatible materials such as strong oxidants, strong acids, strong bases, and certain metals like copper and brass.[3][10]

Disposal:

  • All this compound waste, including contaminated materials and empty containers, is considered hazardous waste.[8]

  • Dispose of all waste in accordance with local, state, and federal regulations.[3]

  • Collect waste in designated, properly labeled, and sealed containers.[8] Do not mix with other waste streams unless explicitly permitted.

  • Do not dispose of this compound down the drain or in regular trash.[6][8]

  • Empty containers may retain product residue and should be handled as if they were full.[6] Consult your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.